molecular formula C48H93NO11S B1164816 N-Tetracosanoyl-sulfatide

N-Tetracosanoyl-sulfatide

Cat. No.: B1164816
M. Wt: 892
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Tetracosanoyl-sulfatide, also known as N-Tetracosanoyl-sulfatide, is a useful research compound. Its molecular formula is C48H93NO11S and its molecular weight is 892. The purity is usually 95%.
BenchChem offers high-quality N-Tetracosanoyl-sulfatide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Tetracosanoyl-sulfatide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C48H93NO11S

Molecular Weight

892

Appearance

Unit:1 mgSolvent:nonePurity:98+%Physical solid

Synonyms

N-C24:0-Sulfatide;  N-Tetracosanoyl-sphingosyl-beta-D-galactoside-3-sulfate;  N-Lignoceroyl-sulfatide

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of N-Tetracosanoyl-sulfatide?

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Tetracosanoyl-sulfatide: Structure, Biosynthesis, Function, and Analysis

Introduction

N-Tetracosanoyl-sulfatide, a prominent member of the sulfatide family of glycosphingolipids, is a critical component of the myelin sheath in the vertebrate nervous system.[1] Its unique chemical architecture underpins its essential roles in maintaining the structural integrity and function of myelin, facilitating saltatory conduction, and participating in various cell signaling events. This guide provides a comprehensive overview of the chemical structure, biosynthetic and metabolic pathways, biological functions, and analytical methodologies pertinent to N-Tetracosanoyl-sulfatide, tailored for researchers and professionals in the fields of neuroscience and drug development. An understanding of this molecule is paramount, particularly due to its direct involvement in the pathogenesis of severe demyelinating diseases such as metachromatic leukodystrophy.[1]

The Chemical Architecture of N-Tetracosanoyl-sulfatide

N-Tetracosanoyl-sulfatide is an amphipathic molecule, possessing both a hydrophobic ceramide backbone and a hydrophilic sulfated galactose headgroup. This structure dictates its insertion into the lipid bilayer of cell membranes, particularly in the specialized membranes of myelin. The molecule is comprised of four key components: a sphingosine base, a tetracosanoic acid, a galactose sugar moiety, and a sulfate group.[2]

The systematic name for N-Tetracosanoyl-sulfatide is N-((1S,2R,3E)-2-Hydroxy-1-(((3-O-sulfo-beta-D-galactopyranosyl)oxy)methyl)-3-heptadecen-1-yl)tetracosanamide.[2] It is also commonly referred to as C24 3'-sulfo Galactosylceramide (d18:1/24:0).[3][4]

Core Components:

  • Sphingosine (d18:1): An 18-carbon amino alcohol with a characteristic trans double bond between C4 and C5. It forms the fundamental backbone of the molecule.

  • Tetracosanoic Acid (C24:0): A saturated very-long-chain fatty acid with 24 carbon atoms. It is attached to the amino group of the sphingosine base via an amide linkage, forming the ceramide portion of the molecule.[5] The length and saturation of this fatty acid chain are crucial for the tight packing of sulfatides within the myelin membrane.

  • Galactose: A monosaccharide that is glycosidically linked to the primary hydroxyl group (C1) of the sphingosine base.

  • Sulfate Group: Attached to the 3'-hydroxyl group of the galactose residue, conferring a net negative charge to the molecule at physiological pH.

PropertyValue
Molecular Formula C48H93NO11S
Molecular Weight 892.32 g/mol
CAS Number 151122-71-3
Synonyms C24 3'-sulfo Galactosylceramide (d18:1/24:0), Tetracosanoyl-sulfatide

Biosynthesis and Metabolism: A Tightly Regulated Pathway

The synthesis and degradation of N-Tetracosanoyl-sulfatide are compartmentalized within the cell, involving a series of enzymatic reactions in the endoplasmic reticulum, Golgi apparatus, and lysosomes.[1][6]

Biosynthesis of N-Tetracosanoyl-sulfatide

The de novo synthesis of sulfatide begins in the endoplasmic reticulum with the formation of ceramide.[7] This is followed by two key enzymatic steps:

  • Galactosylation: The enzyme UDP-galactose:ceramide galactosyltransferase (CGT) catalyzes the transfer of a galactose moiety from UDP-galactose to the ceramide backbone, forming galactosylceramide (GalCer).[8] This reaction occurs on the luminal side of the endoplasmic reticulum.[1]

  • Sulfation: GalCer is then transported to the Golgi apparatus, where the enzyme cerebroside sulfotransferase (CST) transfers a sulfate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3'-hydroxyl group of the galactose residue.[1][9] This final step yields sulfatide.

G cluster_0 Endoplasmic Reticulum cluster_1 Golgi Apparatus Ceramide Ceramide (in ER) GalCer Galactosylceramide (GalCer) Ceramide->GalCer Galactosylation UDP_Gal UDP-Galactose UDP_Gal->GalCer Sulfatide N-Tetracosanoyl-sulfatide (in Golgi) GalCer->Sulfatide Sulfation PAPS 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) PAPS->Sulfatide CGT Ceramide Galactosyltransferase (CGT) CST Cerebroside Sulfotransferase (CST)

Biosynthetic Pathway of N-Tetracosanoyl-sulfatide.
Metabolic Degradation

The catabolism of sulfatide occurs in the lysosomes and is essential for maintaining cellular homeostasis. A deficiency in this pathway leads to the accumulation of sulfatides, resulting in severe pathology.

  • Desulfation: The enzyme arylsulfatase A (ARSA), with the assistance of the activator protein saposin B, hydrolyzes the sulfate group from sulfatide, converting it back to GalCer.[1] Saposin B is crucial for extracting sulfatide from the lysosomal membrane, making it accessible to ARSA.[1]

  • Degalactosylation: GalCer is further broken down into ceramide and galactose by the enzyme galactosylceramidase (GALC). The resulting ceramide can then be recycled for the synthesis of new sphingolipids.[7]

G cluster_0 Lysosome Sulfatide N-Tetracosanoyl-sulfatide GalCer Galactosylceramide (GalCer) Sulfatide->GalCer Desulfation Sulfate Sulfate Sulfatide->Sulfate Ceramide Ceramide GalCer->Ceramide Degalactosylation Galactose Galactose GalCer->Galactose ARSA Arylsulfatase A (ARSA) + Saposin B GALC Galactosylceramidase (GALC)

Metabolic Degradation of N-Tetracosanoyl-sulfatide.

Biological Functions and Clinical Significance

N-Tetracosanoyl-sulfatide is not merely a structural lipid; it is an active participant in a multitude of biological processes, particularly within the nervous system.[10]

Role in Myelin and the Nervous System
  • Myelin Sheath Integrity: As a major component of myelin, N-Tetracosanoyl-sulfatide is essential for the formation and maintenance of the compact multilamellar structure of the myelin sheath.[11][12] This sheath acts as an electrical insulator for axons, enabling rapid saltatory conduction of nerve impulses.[1]

  • Glial-Axon Interactions: Sulfatides are involved in the complex signaling between oligodendrocytes (in the central nervous system) and Schwann cells (in the peripheral nervous system) and the axons they myelinate.[10]

  • Negative Regulator of Oligodendrocyte Differentiation: Studies have shown that sulfatide can act as a negative regulator of oligodendrocyte differentiation, suggesting a role in controlling the timing and extent of myelination.[10]

  • Axon Outgrowth Inhibition: Sulfatide has been identified as a myelin-associated inhibitor of neurite outgrowth, which may contribute to the limited regenerative capacity of the central nervous system after injury.[8]

Other Physiological Roles

Beyond the nervous system, sulfatides are implicated in:

  • Insulin Secretion: They may act as a non-protein chaperone for insulin, facilitating its monomerization and secretion from pancreatic β-cells.[10]

  • Immune System Modulation: Sulfatides can be recognized by certain immune cells and have been implicated in inflammatory responses.[11]

  • Blood Clotting: They play a role in hemostasis and thrombosis.[11]

  • Viral Infections: Some viruses utilize sulfatides as receptors for host cell entry.

Clinical Relevance: Metachromatic Leukodystrophy

The clinical significance of N-Tetracosanoyl-sulfatide is most profoundly illustrated in metachromatic leukodystrophy (MLD), a rare and devastating lysosomal storage disease. MLD is caused by a deficiency of the enzyme arylsulfatase A, leading to a massive accumulation of sulfatides in the lysosomes of various cells, particularly in the myelin-producing cells of the nervous system.[1] This accumulation is cytotoxic and results in progressive demyelination, leading to a range of severe neurological symptoms, including motor and cognitive decline, seizures, and eventually, a vegetative state.[1] The quantification of sulfatides in urine and blood is a key diagnostic marker for MLD.[4][13]

Methodologies for the Study of N-Tetracosanoyl-sulfatide

The analysis of N-Tetracosanoyl-sulfatide from biological samples requires robust and sensitive analytical techniques. Lipid extraction followed by mass spectrometry is the cornerstone of modern sulfatide research.

Extraction of Sulfatides from Biological Tissues

A modified Folch extraction method is commonly employed for the isolation of sulfatides from tissues and fluids.[14]

Protocol for Sulfatide Extraction:

  • Homogenization: Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) solution.

  • Phase Separation: Add water or a saline solution to induce phase separation. The lipids, including sulfatides, will partition into the lower organic phase.

  • Collection and Drying: Carefully collect the lower organic phase and dry it under a stream of nitrogen.

  • Optional Purification: The total lipid extract can be further purified using solid-phase extraction (SPE) with a silica gel column to enrich for sulfatides and remove other lipid classes.[14]

Analysis by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for the identification and quantification of sulfatide species. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Liquid Chromatography-Tandem MS (LC-MS/MS) are widely used.[13][15]

General Workflow for MS Analysis:

  • Sample Preparation: The extracted and purified lipid sample is reconstituted in an appropriate solvent. For LC-MS/MS, this is typically a mobile phase-compatible solvent. For MALDI-TOF MS, the sample is mixed with a suitable matrix, such as 9-aminoacridine.[15]

  • Ionization: The sulfatide molecules are ionized, typically in negative ion mode, to generate deprotonated molecules [M-H]⁻.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometers can provide accurate mass measurements, aiding in the confident identification of N-Tetracosanoyl-sulfatide.[16][17]

  • Tandem MS (MS/MS): For structural confirmation, the [M-H]⁻ ion of N-Tetracosanoyl-sulfatide can be fragmented, and the resulting product ions are analyzed. Characteristic fragment ions, such as those corresponding to the loss of the sulfate group or cleavage of the glycosidic bond, provide structural information.

MS ParameterTypical Setting for Sulfatide Analysis
Ionization Mode Negative Electrospray Ionization (ESI) or MALDI
Precursor Ion (m/z) 891.6 (for [M-H]⁻ of C48H93NO11S)
Key Fragment Ions (MS/MS) Fragments corresponding to the loss of SO3, the galactose-sulfate moiety, and the fatty acyl chain.
Instrumentation Triple Quadrupole, Q-TOF, Orbitrap, or TOF/TOF Mass Spectrometers

Conclusion

N-Tetracosanoyl-sulfatide is a multifaceted glycosphingolipid with a well-defined chemical structure that is intrinsically linked to its vital functions in the nervous system. Its role in myelin formation and maintenance is undisputed, and its dysregulation has profound pathological consequences, as exemplified by metachromatic leukodystrophy. The continued investigation of its biosynthesis, metabolism, and interactions with other molecules, aided by advanced analytical techniques, will undoubtedly uncover further intricacies of its biological roles and may pave the way for novel therapeutic strategies for demyelinating diseases.

References

  • PubChem. N-tetracosanoyl-C17-sphingosine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N-((1S,2R,3E)-2-Hydroxy-1-(((3-O-sulfo-beta-D-galactopyranosyl)oxy)methyl)-3-heptadecen-1-yl)tetracosanamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Cis-tetracosenoyl sulfatide. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Sulfatide. Wikimedia Foundation. Available from: [Link]

  • ResearchGate. Structure and biosynthetic pathway of sulfatide, the major... Available from: [Link]

  • Yanagisawa, M., et al. Role of sulfatide in normal and pathological cells and tissues. Journal of Lipid Research. 2010;51(1):5-19. Available from: [Link]

  • Jiang, X., et al. Selective desorption/ionization of sulfatides by MALDI-MS facilitated using 9-aminoacridine as matrix. Journal of Lipid Research. 2010;51(9):2746-2754. Available from: [Link]

  • Arenas, F. The repertoire of protein-sulfatide interactions reveal distinct modes of sulfatide recognition. Frontiers in Molecular Biosciences. 2022;9:1068811. Available from: [Link]

  • Winzeler, A. M., et al. The Lipid Sulfatide Is a Novel Myelin-Associated Inhibitor of CNS Axon Outgrowth. The Journal of Neuroscience. 2011;31(17):6481-6492. Available from: [Link]

  • Arenas, F. The repertoire of protein-sulfatide interactions reveal distinct modes of sulfatide recognition. Frontiers in Molecular Biosciences. 2022;9. Available from: [Link]

  • bioRxiv. A sulfatide -centered ultra-high resolution magnetic resonance MALDI imaging benchmark dataset for MS1-based lipid annotation to. Available from: [Link]

  • National Institutes of Health. A sulfatide-centered ultra-high-resolution magnetic resonance MALDI imaging benchmark dataset for MS1-based lipid annotation tools. Available from: [Link]

  • Marcus, J., et al. Sulfatide is essential for the maintenance of CNS myelin and axon structure. Glia. 2006;53(4):372-381. Available from: [Link]

  • ResearchGate. The metabolism of sulfatide. The de novo synthesis of sulfatide... Available from: [Link]

  • Deng, C., et al. Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry. Journal of Lipid Research. 2011;52(4):810-819. Available from: [Link]

  • Eckhardt, M. The role and metabolism of sulfatide in the nervous system. Molecular and Cellular Endocrinology. 2008;282(1-2):1-8. Available from: [Link]

  • ResearchGate. Figure 1. Determination of the molecular structure of a sulfatide by... Available from: [Link]

  • Honke, K., et al. Biosynthesis and biological function of sulfoglycolipids. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. 2004;80(5):215-227. Available from: [Link]

  • Google Patents. Method for purifying and obtaining sulfamide.
  • Spacil, Z., et al. Sulfatide Analysis by Mass Spectrometry for Screening of Metachromatic Leukodystrophy in Dried Blood and Urine Samples. Clinical Chemistry. 2016;62(1):279-286. Available from: [Link]

  • Ito, E., et al. Rapid demonstration of diversity of sulfatide molecular species from biological materials by MALDI-TOF MS. Glycobiology. 2001;11(1):1-9. Available from: [Link]

Sources

An In-depth Technical Guide to the Biosynthesis of N-Tetracosanoyl-sulfatide in Oligodendrocytes

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Tetracosanoyl-sulfatide is a prominent sulfoglycosphingolipid indispensable for the structural integrity and function of the myelin sheath in the central nervous system (CNS). Synthesized by oligodendrocytes, this lipid, characterized by its very long-chain C24:0 fatty acid, plays a crucial role in myelin maturation, stability, and axo-glial interactions. Dysregulation of its metabolism is implicated in severe demyelinating diseases, including metachromatic leukodystrophy. This guide provides a comprehensive overview of the biosynthetic pathway of N-Tetracosanoyl-sulfatide, detailing the enzymatic steps, subcellular localization, regulatory mechanisms, and methodologies for its study. We aim to equip researchers with the foundational knowledge and practical insights necessary to investigate this critical pathway for therapeutic development.

Introduction: The Significance of N-Tetracosanoyl-sulfatide in Myelin Biology

The myelin sheath, a specialized membrane extension of oligodendrocytes in the CNS, is exceptionally rich in lipids, which account for approximately 70-85% of its dry weight. Among these, sulfatides (3-O-sulfogalactosylceramides) are a major class, constituting about 4-7% of total myelin lipids.[1][2] These molecules are not merely structural components; they are active participants in myelin function, contributing to the maintenance of the paranodal junctions, regulating ion channel distribution, and mediating signaling between axons and glia.[3]

The fatty acid composition of sulfatides is critical to their function. In the CNS, there is a prevalence of very long-chain fatty acids (VLCFAs), particularly tetracosanoic acid (C24:0). N-Tetracosanoyl-sulfatide, with its long saturated acyl chain, is thought to be crucial for the formation of a stable and compact myelin sheath. Its length allows for interdigitation across adjacent membrane leaflets, enhancing the stability and insulating properties of myelin. Alterations in the levels of sulfatides, or shifts in their acyl chain composition, are linked to severe neurological disorders, making the biosynthetic pathway a key area of investigation for understanding demyelination and developing therapeutic strategies.[3]

The Core Biosynthetic Pathway: From Precursors to Final Product

The synthesis of N-Tetracosanoyl-sulfatide is a multi-step process that spans several cellular compartments within the oligodendrocyte, primarily the endoplasmic reticulum (ER) and the Golgi apparatus. The pathway can be conceptually divided into two main stages: the synthesis of the N-Tetracosanoyl-ceramide backbone and its subsequent glycosylation and sulfation.

Stage 1: Synthesis of the N-Tetracosanoyl-Ceramide Precursor

The journey begins with the synthesis of the specific C24:0 fatty acid and its incorporation into the ceramide backbone.

The C24:0 acyl-CoA, the precursor for N-Tetracosanoyl-ceramide, is generated in the endoplasmic reticulum through a cycle of fatty acid elongation. This process extends shorter fatty acyl-CoAs by two-carbon units derived from malonyl-CoA. The rate-limiting step is catalyzed by a family of enzymes known as the Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins.

Specifically, ELOVL1 has been identified as the primary elongase responsible for the synthesis of saturated and monounsaturated VLCFAs, including C24:0-CoA.[4][5] The activity of ELOVL1 is crucial for providing the necessary acyl-CoA substrate for the synthesis of C24 sphingolipids.[4] Knockdown of ELOVL1 leads to a significant reduction in C24-ceramides and C24-sphingomyelins.[4][6]

The newly synthesized C24:0-CoA is then incorporated into the ceramide backbone. This process is catalyzed by a family of ceramide synthases (CerS) . Each CerS isoform exhibits specificity for fatty acyl-CoAs of different chain lengths. CerS2 is the primary enzyme responsible for utilizing C22- and C24-CoAs, and is therefore essential for the production of N-Tetracosanoyl-ceramide in oligodendrocytes.[7] The coordination between ELOVL1 and CerS2 activities is thought to be a critical regulatory point, ensuring that the production of C24:0-CoA is matched with its utilization for sphingolipid synthesis.[4]

Stage 2: Glycosylation and Sulfation

Once N-Tetracosanoyl-ceramide is formed in the ER, it undergoes two final enzymatic modifications to become N-Tetracosanoyl-sulfatide.

The first committed step in the synthesis of galactosphingolipids is the transfer of a galactose moiety from UDP-galactose to ceramide. This reaction is catalyzed by UDP-galactose:ceramide galactosyltransferase (CGT) , also known as UGT8.[8][9]

  • Enzyme: UDP-galactose:ceramide galactosyltransferase (CGT, EC 2.4.1.45)

  • Substrates: N-Tetracosanoyl-ceramide, UDP-galactose

  • Product: N-Tetracosanoyl-galactosylceramide (GalCer)

  • Location: Endoplasmic Reticulum[10][11]

CGT is a type I integral membrane protein of the ER.[11] Its expression is tightly regulated and is considered a key marker for myelinating oligodendrocytes.[12] The enzyme exhibits a preference for ceramides with hydroxy fatty acids, but also efficiently utilizes non-hydroxylated VLCFA-ceramides like N-Tetracosanoyl-ceramide.[12]

The newly synthesized N-Tetracosanoyl-galactosylceramide is then transported from the ER to the Golgi apparatus for the final modification. Here, a sulfate group is added to the 3-position of the galactose ring.

  • Enzyme: 3'-phosphoadenosine-5'-phosphosulfate:cerebroside sulfotransferase (CST, EC 2.8.2.11), also known as GAL3ST1.

  • Substrates: N-Tetracosanoyl-galactosylceramide, 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Product: N-Tetracosanoyl-sulfatide

  • Location: Golgi Apparatus[13]

CST is a type II transmembrane protein that resides in the Golgi.[13] Its activity is crucial for the synthesis of all sulfatides. Structurally, CST has been shown to form homodimers in living cells, a feature that may be important for its enzymatic activity and regulation.[13]

The overall biosynthetic pathway is visualized in the following diagram:

Sulfatide_Biosynthesis cluster_VLCFA VLCFA Elongation (ER) cluster_Ceramide Ceramide Synthesis (ER) cluster_GalCer Galactosylation (ER) cluster_Sulfatide Sulfation (Golgi) Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., C22:0-CoA) ELOVL1 ELOVL1 Fatty_Acyl_CoA->ELOVL1 Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL1 C24_CoA N-Tetracosanoyl-CoA (C24:0-CoA) ELOVL1->C24_CoA CerS2 CerS2 C24_CoA->CerS2 Sphingoid_Base Sphingoid Base Sphingoid_Base->CerS2 C24_Ceramide N-Tetracosanoyl-Ceramide CerS2->C24_Ceramide CGT CGT (UGT8) C24_Ceramide->CGT UDP_Gal UDP-Galactose UDP_Gal->CGT GalCer N-Tetracosanoyl- Galactosylceramide CGT->GalCer CST CST (GAL3ST1) GalCer->CST Transport to Golgi PAPS PAPS PAPS->CST Sulfatide N-Tetracosanoyl-Sulfatide CST->Sulfatide

Biosynthesis of N-Tetracosanoyl-sulfatide in Oligodendrocytes

Regulation of the Biosynthetic Pathway

The synthesis of N-Tetracosanoyl-sulfatide is exquisitely controlled, particularly during oligodendrocyte differentiation and myelination. This regulation occurs at multiple levels, including transcriptional control of the key enzymes and potential post-translational modifications.

Transcriptional Regulation

The expression of the genes encoding the core enzymes, Ugt8 (for CGT) and Gal3st1 (for CST), is tightly linked to oligodendrocyte maturation.

  • CGT (Ugt8) Regulation: The promoter of the human CGT gene lacks canonical TATA or CCAAT boxes but is rich in GC content and contains multiple binding sites for transcription factors.[8][14] Studies have shown that the transcription factor Nkx2.2 strongly activates the CGT promoter.[15] Conversely, OLIG2 , a master regulator of oligodendrocyte development, can act as a repressor by binding to a repressive element in the first intron of the CGT gene, thereby counteracting the activating effect of Nkx2.2.[15] This interplay between activating and repressing transcription factors likely fine-tunes the timing and level of CGT expression during myelination. Other potential regulatory elements in the CGT promoter include binding sites for Ets and SP1.[14]

  • CST (Gal3st1) Regulation: The expression of Gal3st1 is also upregulated during oligodendrocyte differentiation.[16] Key transcription factors that drive oligodendrocyte maturation, such as SOX10 and MYRF , are likely involved in activating Gal3st1 expression, although the direct regulatory mechanisms are still under investigation.[17] The coordinated expression of both Ugt8 and Gal3st1 is essential for the efficient production of sulfatides at the onset of myelination.

Post-Translational Regulation

Post-translational modifications (PTMs) of the biosynthetic enzymes can provide a more rapid mechanism for regulating their activity.

  • CGT: The activity of CGT can be influenced by its cellular environment and interacting proteins. For instance, the sigma-1 receptor chaperone has been shown to control the protein level and activity of CGT via the ER-associated degradation (ERAD) system, suggesting a mechanism for post-translational quality control and regulation.[18]

  • CST: CST is a glycoprotein, and N-linked glycosylation has been shown to be essential for its enzymatic activity.[19] Furthermore, CST forms homodimers within the Golgi apparatus, a process mediated by its lumenal domain.[13] This dimerization may be a critical aspect of its function and regulation, potentially influencing substrate binding or catalytic efficiency.

Experimental Methodologies

Studying the biosynthesis of N-Tetracosanoyl-sulfatide requires a combination of cell culture, lipid biochemistry, and analytical techniques.

Primary Oligodendrocyte Culture

Primary cultures of oligodendrocyte progenitor cells (OPCs) that can be differentiated into mature, myelinating oligodendrocytes are an invaluable tool.

Protocol: Isolation and Culture of Rodent OPCs

  • Tissue Dissociation:

    • Dissect cerebral cortices from P0-P2 rodent pups and place them in ice-cold dissection medium.[8]

    • Mechanically dissociate the tissue, followed by enzymatic digestion (e.g., with papain or trypsin) to obtain a single-cell suspension.[20]

  • OPC Isolation:

    • Isolate OPCs from the mixed glial cell suspension. A common method is differential immunopanning or magnetic-activated cell sorting (MACS) using antibodies against OPC surface markers like O4 or CD140a (PDGFRα).[14]

  • OPC Proliferation:

    • Plate the isolated OPCs on poly-D-lysine-coated flasks or plates.

    • Culture in a defined proliferation medium (e.g., DMEM/F12) supplemented with growth factors such as platelet-derived growth factor (PDGF) and basic fibroblast growth factor (bFGF) to expand the OPC population.

  • Differentiation into Mature Oligodendrocytes:

    • To induce differentiation, withdraw the mitogens (PDGF and bFGF) from the culture medium. The addition of factors like triiodothyronine (T3) can promote maturation.

    • Over several days in differentiation medium, OPCs will develop a more complex morphology and begin to express markers of mature oligodendrocytes and myelin components, including sulfatide.

Lipid Extraction and Analysis

Once oligodendrocytes have been cultured and differentiated, the next step is to extract and analyze their lipid content.

Protocol: Lipid Extraction (Modified Folch Method)

  • Cell Lysis: Wash cultured cells with PBS and scrape them into a glass tube.

  • Solvent Extraction:

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet to create a single-phase system, which extracts the lipids from the cellular matrix.[1]

    • Vortex thoroughly and incubate at room temperature.

  • Phase Separation:

    • Add a small volume of 0.9% NaCl solution to the extract to induce phase separation.[21]

    • Centrifuge to separate the phases. The lower chloroform phase will contain the lipids, including sulfatides, while the upper aqueous phase will contain polar metabolites.[21]

  • Lipid Recovery: Carefully collect the lower chloroform phase containing the lipids. Dry the lipid extract under a stream of nitrogen.

Quantification and Identification of N-Tetracosanoyl-sulfatide

4.3.1. Thin-Layer Chromatography (TLC)

TLC is a robust and cost-effective method for separating and visualizing different lipid classes.

Protocol: TLC for Sulfatide Analysis

  • Sample Preparation: Re-dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).

  • Spotting: Using a capillary tube, carefully spot the lipid extract onto a silica gel TLC plate, alongside a sulfatide standard.[10]

  • Development: Place the TLC plate in a developing chamber containing a solvent system such as chloroform/methanol/water (e.g., 65:25:4, v/v/v). Allow the solvent to migrate up the plate.[12]

  • Visualization: After development, dry the plate and visualize the lipids. Common methods include staining with iodine vapor, primuline spray, or charring with sulfuric acid.[12][22] Sulfatides will appear as a distinct band that can be compared to the standard.

4.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for accurate quantification and identification of specific lipid species, including N-Tetracosanoyl-sulfatide.[23]

Workflow: LC-MS/MS Analysis

  • Sample Preparation: The extracted lipids are reconstituted in an appropriate solvent for injection. An internal standard (e.g., a deuterated or C17-sulfatide) should be added for accurate quantification.[23]

  • Chromatographic Separation: The lipid mixture is separated using liquid chromatography, typically reversed-phase or hydrophilic interaction liquid chromatography (HILIC), to resolve different lipid classes and species.

  • Mass Spectrometric Detection: The separated lipids are ionized (usually by electrospray ionization in negative mode for sulfatides) and analyzed by a tandem mass spectrometer. Specific precursor-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify N-Tetracosanoyl-sulfatide (and other sulfatide species) with high sensitivity and specificity.[19][23]

Experimental_Workflow cluster_CellCulture 1. Oligodendrocyte Culture cluster_Extraction 2. Lipid Extraction cluster_Analysis 3. Analysis Tissue_Dissociation Tissue Dissociation (Rodent Brain) OPC_Isolation OPC Isolation (MACS/Panning) Tissue_Dissociation->OPC_Isolation OPC_Proliferation OPC Proliferation (+PDGF/bFGF) OPC_Isolation->OPC_Proliferation Differentiation Differentiation (-Mitogens, +T3) OPC_Proliferation->Differentiation Cell_Harvest Cell Harvesting Differentiation->Cell_Harvest Folch_Extraction Folch Extraction (Chloroform/Methanol) Cell_Harvest->Folch_Extraction Phase_Separation Phase Separation (+NaCl) Folch_Extraction->Phase_Separation Lipid_Recovery Lipid Recovery (Lower Phase) Phase_Separation->Lipid_Recovery TLC TLC Analysis (Qualitative/Semi-Quantitative) Lipid_Recovery->TLC LCMS LC-MS/MS Analysis (Quantitative & Identification) Lipid_Recovery->LCMS

Experimental Workflow for Studying Sulfatide Biosynthesis

Quantitative Insights

The abundance of N-Tetracosanoyl-sulfatide changes dynamically during oligodendrocyte development and is a major component of mature myelin.

ParameterValue/ObservationSignificanceReference(s)
Sulfatide in Myelin 4-7% of total myelin lipid dry weightHighlights its role as a major structural lipid in myelin.[1][2][24]
VLCFA-Sulfatides C24:0 and C24:1 are among the most abundant sulfatide species in the adult CNS.Emphasizes the importance of the VLCFA elongation pathway for myelin lipid composition.[4]
Developmental Changes The relative abundance of VLCFA-sulfatides increases during oligodendrocyte maturation and myelination.Suggests a specific role for these long-chain species in the formation and stabilization of compact myelin.[25]
Concentration in Control Human Plasma 0.5–1.3 µM (total sulfatides)Provides a baseline for comparative studies, although plasma levels may not directly reflect CNS pathology.[23]

Conclusion and Future Directions

The biosynthesis of N-Tetracosanoyl-sulfatide is a tightly regulated and compartmentalized process that is fundamental to the formation and function of the myelin sheath. From the elongation of very-long-chain fatty acids in the ER to the final sulfation step in the Golgi, each stage is critical for producing this essential myelin lipid. Understanding this pathway in depth not only illuminates the fundamental biology of oligodendrocytes but also provides a platform for identifying therapeutic targets for demyelinating diseases.

Future research should focus on elucidating the precise kinetic parameters of CGT and CST for VLCFA-containing substrates, further unraveling the post-translational regulatory mechanisms that fine-tune their activity, and exploring the intricate crosstalk between fatty acid, ceramide, and sulfatide synthesis pathways. Advances in lipidomics and single-cell analysis will undoubtedly provide a more detailed picture of how this pathway is regulated in health and dysregulated in disease, paving the way for novel therapeutic interventions aimed at preserving or restoring myelin integrity.

References

  • Tencomnao, T., Yu, R. K., & Kapitonov, D. (2001). Characterization of the human UDP-galactose: Ceramide galactosyltransferase gene promoter. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1517(3), 416-423.
  • Tencomnao, T., Yu, R. K., & Kapitonov, D. (2001). Characterization of the human UDP-galactose: Ceramide galactosyltransferase gene promoter.
  • Sprong, H., van der Sluijs, P., & van Meer, G. (1998). UDP-Galactose:Ceramide Galactosyltransferase Is a Class I Integral Membrane Protein of the Endoplasmic Reticulum. Journal of Biological Chemistry, 273(40), 25881-25888.
  • Marques, A. R., et al. (2013). Protocol to Isolate a Large Amount of Functional Oligodendrocyte Precursor Cells from the Cerebral Cortex of Adult Mice and Humans. PLoS ONE, 8(11), e79216.
  • van der Bijl, P., et al. (2006). Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry. Journal of Lipid Research, 47(7), 1555-1564.
  • Schaeren-Wiemers, N., et al. (1995). The UDP-galactose:ceramide galactosyltransferase: expression pattern in oligodendrocytes and Schwann cells during myelination and substrate preference for hydroxyceramide. Journal of Neurochemistry, 65(6), 2267-2278.
  • O'Meara, R. W., Ryan, S. D., Colognato, H., & Kothary, R. (2022). Derivation of Enriched Oligodendrocyte Cultures and Oligodendrocyte/Neuron Myelinating Co-cultures from Post-natal Murine Tissues. JoVE (Journal of Visualized Experiments), (184), e3324.
  • Ghandour, M. S., et al. (2022). Role of Galactosylceramide Metabolism in Satellite Glial Cell Dysfunction and Neuron–Glia Interactions in Painful Diabetic Peripheral Neuropathy. International Journal of Molecular Sciences, 23(19), 11808.
  • Büssow, H., et al. (2007). Cerebroside sulfotransferase forms homodimers in living cells. Journal of Biological Chemistry, 282(46), 33519-33529.
  • Honke, K. (2014). Enzyme assay of cerebroside sulfotransferase. Glycoscience Protocols.
  • Poitelon, Y., et al. (2020). CNS myelination and remyelination depend on fatty acid synthesis by oligodendrocytes. eLife, 9, e44702.
  • Marcus, J., et al. (2006). Adult sulfatide null mice maintain an increased number of oligodendrocytes. Journal of Neuroscience Research, 84(1), 61-70.
  • Ginkel, C., et al. (2020). Synthesis and structure-activity relationships of cerebroside analogues as substrates of cerebroside sulphotransferase and discovery of a competitive inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1548-1560.
  • Winzeler, A. M., et al. (2011). The Lipid Sulfatide Is a Novel Myelin-Associated Inhibitor of CNS Axon Outgrowth. The Journal of Neuroscience, 31(17), 6481-6492.
  • Gill, J., et al. (2018). Repression of developmental transcription factor networks triggers aging-associated gene expression in human glial progenitor cells. Aging Cell, 17(6), e12832.
  • Ohno, Y., et al. (2010). ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis. Journal of Lipid Research, 51(10), 2847-2857.
  • Watabe, K., et al. (2008). Ceramide galactosyltransferase expression is regulated positively by Nkx2.2 and negatively by OLIG2. Glycobiology, 18(10), 874-882.
  • Ginkel, C., et al. (2020). Synthesis and structure-activity relationships of cerebroside analogues as substrates of cerebroside sulphotransferase and discovery of a competitive inhibitor. PubMed Central.
  • Yanagisawa, K. (2015). Role of sulfatide in normal and pathological cells and tissues. Journal of Lipid Research, 56(1), 2-10.
  • Loving, B. A., & Bruce, J. E. (2020). Fatty Acid Synthesis in Glial Cells of the CNS. International Journal of Molecular Sciences, 21(17), 6006.
  • Ohno, Y., et al. (2010). ELOVL1 is important for C24 sphingolipid production.
  • Ginkel, C. S., et al. (2017). Early microglial response, myelin deterioration and lethality in mice deficient for very long chain ceramide synthesis in oligodendrocytes. Glia, 65(5), 773-788.
  • Emery, B., & Lu, Q. R. (2015). Transcriptional and Epigenetic Regulation of Oligodendrocyte Development and Myelination in the Central Nervous System. Cold Spring Harbor Perspectives in Biology, 7(12), a020461.
  • Pernber, Z., et al. (2016). Distribution of C16:0, C18:0, C24:1, and C24:0 sulfatides in central nervous system lipid rafts by quantitative ultra-high-pressure liquid chromatography tandem mass spectrometry. Journal of Neurochemistry, 138(6), 844-855.
  • van der Bijl, P., et al. (2006). Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry. PubMed Central.
  • Lee, D., et al. (2022).
  • Ginkel, C., et al. (2020). Synthesis and structure-activity relationships of cerebroside analogues as substrates of cerebroside sulphotransferase and discovery of a competitive inhibitor. Taylor & Francis Online.
  • Khan Academy. (2013).
  • Searle Separations Department.
  • Sassa, T., & Kihara, A. (2023). Therapeutic Role of ELOVL in Neurological Diseases. ACS Omega, 8(11), 10077-10086.
  • Hirahara, Y., et al. (2017). Sulfatide species with various fatty acid chains in oligodendrocytes at different developmental stages determined by imaging mass spectrometry. PLoS ONE, 12(11), e0187680.
  • Ledesma, M. D., et al. (2023). Compromised Myelin and Axonal Molecular Organization Following Adult-Onset Sulfatide Depletion. International Journal of Molecular Sciences, 24(10), 8683.
  • Singh, N., & Singh, A. K. (2022). In Silico Structural Modeling and Binding Site Analysis of Cerebroside Sulfotransferase (CST): A Therapeutic Target for Developing Substrate Reduction Therapy for Metachromatic Leukodystrophy. ACS Omega, 7(45), 41049-41064.
  • Hughes, E. G., & Appel, B. (2020). Staining and Quantitative Analysis of Myelinating Oligodendrocytes in the Mouse Grey Matter. Current Protocols in Neuroscience, 93(1), e102.
  • Blomqvist, M., et al. (2021). Sulfatide – A biomarker for myelin pathology in neurodegenerative disorders?. Molecular and Cellular Neuroscience, 116, 103661.
  • Ofman, R., et al. (2010). The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy. EMBO Molecular Medicine, 2(3), 90-97.
  • Higgins, B. T., et al. (2018).
  • Hayashi, T., & Su, T.-P. (2012). The Lifetime of UDP-galactose:Ceramide Galactosyltransferase Is Controlled by a Distinct Endoplasmic Reticulum-associated Degradation (ERAD) Regulated by Sigma-1 Receptor Chaperones. Journal of Biological Chemistry, 287(23), 19522-19533.
  • Wikipedia. (2024). Cholesterol. Wikipedia.
  • Sigma-Aldrich.
  • Tencomnao, T., Yu, R. K., & Kapitonov, D. (2001). Characterization of the human UDP-galactose: Ceramide galactosyltransferase gene promoter. Augusta University Research Profiles.
  • Lee, D., et al. (2022). Oligodendrocyte gene expression relationships between transcription factors and target genes.
  • Sprong, H., van der Sluijs, P., & van Meer, G. (1998). UDP-galactose:ceramide galactosyltransferase is a class I integral membrane protein of the endoplasmic reticulum. PubMed.
  • Thermo Fisher Scientific. (2019). Lipid Extraction Technical Guide. YouTube.
  • Creative Proteomics. (2018).
  • Satomi, D., & Kishimoto, Y. (1981). UDP-galactose hydrolysis in brain and its effect on cerebroside synthesis. Journal of Neurochemistry, 36(2), 476-482.
  • Jump, D. B. (2009). Mammalian Fatty Acid Elongases. Methods in Molecular Biology, 579, 375-389.
  • Watts, J. L. (2012). Emerging roles for specific fatty acids in developmental processes. Genes & Development, 26(7), 639-643.
  • Sassa, T., & Kihara, A. (2021). The structural basis of fatty acid elongation by the ELOVL elongases.

Sources

An In-depth Technical Guide to the Subcellular Localization of N-Tetracosanoyl-sulfatide in Neurons

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Tetracosanoyl-sulfatide, a prominent species of sulfated galactosylceramides, plays a critical, albeit complex, role in the architecture and function of the nervous system. While its abundance in the myelin sheath is well-documented, its specific subcellular distribution within neurons is a subject of intensive research with significant implications for understanding neuronal physiology and pathology. This guide provides a comprehensive overview of the subcellular localization of N-Tetracosanoyl-sulfatide in neurons, detailing the established and hypothesized distributions. We delve into the causality behind experimental choices for elucidating this localization and present detailed, field-proven methodologies for its investigation. This document is intended to serve as a practical resource for researchers aiming to unravel the intricate roles of this vital lipid in neuronal health and disease.

Introduction: The Significance of Sulfatides in Neuronal Biology

Sulfatides are a class of sulfoglycolipids that are particularly enriched in the nervous system.[1] They are integral components of cellular membranes and are involved in a myriad of biological processes, including protein trafficking, cell adhesion, and signal transduction.[2] The N-tetracosanoyl acyl chain is a very-long-chain fatty acid, and its presence in the ceramide backbone of sulfatide influences the biophysical properties of the membranes in which it resides.

While the majority of sulfatides in the nervous system are synthesized by oligodendrocytes and Schwann cells and are major constituents of the myelin sheath, a smaller but functionally significant pool of sulfatides, including N-Tetracosanoyl-sulfatide, is found within neurons themselves.[3] The precise subcellular distribution of these neuronal sulfatides is critical for understanding their roles in processes ranging from neurite outgrowth to synaptic function and their involvement in neurodegenerative diseases such as metachromatic leukodystrophy (MLD), Parkinson's disease, and Alzheimer's disease.[1][2]

This guide will navigate the known territories of N-Tetracosanoyl-sulfatide's subcellular landscape in neurons and provide the technical means to explore it further.

The Subcellular Landscape of N-Tetracosanoyl-sulfatide in Neurons

The journey of N-Tetracosanoyl-sulfatide within a neuron is a dynamic process of synthesis, transport, and functional integration into various membrane systems. Its localization is not static but is influenced by the metabolic state of the neuron and its developmental stage.

Biosynthesis: The Endoplasmic Reticulum and Golgi Apparatus

The synthesis of N-Tetracosanoyl-sulfatide begins in the endoplasmic reticulum (ER) with the formation of its ceramide backbone. This backbone is then transported to the Golgi apparatus , the central hub for glycolipid synthesis.[2] In the Golgi, galactosylceramide is first synthesized and then sulfated by the enzyme cerebroside sulfotransferase (CST) to form sulfatide.[2] The N-tetracosanoyl-ceramide is a substrate for this pathway, leading to the formation of N-Tetracosanoyl-sulfatide.

The Plasma Membrane and Lipid Rafts

A primary destination for newly synthesized N-Tetracosanoyl-sulfatide is the neuronal plasma membrane . It is predominantly found in the outer leaflet of the plasma membrane, where it contributes to the structural integrity and fluidity of the membrane.[2]

Crucially, N-Tetracosanoyl-sulfatide is known to partition into specialized membrane microdomains known as lipid rafts . These are dynamic, cholesterol- and sphingolipid-enriched domains that serve as platforms for signal transduction and protein trafficking.[4][5] The long, saturated acyl chain of N-Tetracosanoyl-sulfatide favors its incorporation into these ordered membrane domains.

Endolysosomal System

Sulfatides, including the N-tetracosanoyl species, are turned over in the lysosomes . In healthy neurons, a delicate balance is maintained between synthesis and degradation. However, in lysosomal storage disorders such as MLD, a deficiency in the enzyme arylsulfatase A leads to the accumulation of sulfatides within the lysosomes, disrupting their function and leading to neuronal death.[2]

Sulfatides are also found within the early endocytic and recycling pathways , suggesting a role in the trafficking of molecules internalized from the cell surface.

Axonal and Dendritic Compartments

The distribution of N-Tetracosanoyl-sulfatide is not uniform across the neuron. It is present in both axonal and dendritic membranes, where its specific functions are still being elucidated. In axons, it is implicated in the organization of the nodes of Ranvier and the maintenance of proper glial-axon interactions, even in the context of unmyelinated axons.[2]

The following diagram illustrates the key subcellular localizations of N-Tetracosanoyl-sulfatide in a neuron.

Subcellular_Localization_of_Sulfatide cluster_trafficking Trafficking & Function ER Endoplasmic Reticulum (Ceramide Synthesis) Golgi Golgi Apparatus (Sulfation by CST) ER->Golgi Transport Plasma_Membrane Plasma Membrane (Outer Leaflet) Golgi->Plasma_Membrane Vesicular Transport Axon Axonal Membrane Golgi->Axon Dendrite Dendritic Membrane Golgi->Dendrite Lipid_Rafts Lipid Rafts Plasma_Membrane->Lipid_Rafts Partitioning Endosome Endosomes Plasma_Membrane->Endosome Endocytosis Lysosome Lysosomes (Degradation) Endosome->Lysosome

Caption: Subcellular journey of N-Tetracosanoyl-sulfatide in neurons.

Methodologies for Elucidating Subcellular Localization

Determining the precise subcellular location of a lipid like N-Tetracosanoyl-sulfatide requires a multi-pronged approach, combining high-resolution imaging with quantitative biochemical techniques.

Immunocytochemistry (ICC) for Visualization

ICC is a powerful technique for visualizing the distribution of sulfatides within cultured neurons. The choice of antibody and the fixation/permeabilization protocol are critical for success.

Experimental Rationale: The principle of ICC is to use a specific primary antibody to bind to the target molecule (sulfatide), followed by a fluorescently labeled secondary antibody that binds to the primary antibody, allowing for visualization by fluorescence microscopy. For lipids, which are not genetically encoded, antibody-based detection is a primary method for in situ visualization.

Self-Validating Protocol for Sulfatide Immunocytochemistry:

  • Cell Culture: Plate primary neurons or neuronal cell lines on glass coverslips pre-coated with an appropriate substrate (e.g., poly-L-lysine).

  • Fixation: Gently wash the cells with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature. Causality: PFA cross-links proteins, preserving cellular morphology, but can be harsh on lipid antigens. Methanol fixation can also be tested but may extract lipids.

  • Permeabilization (for intracellular targets): To allow antibodies to access intracellular compartments, permeabilize the cells with a mild detergent such as 0.1% saponin or 0.1% Triton X-100 in PBS for 10 minutes. Causality: Saponin selectively permeabilizes cholesterol-rich membranes, while Triton X-100 is more general. The choice depends on the target organelle.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a validated anti-sulfatide primary antibody (e.g., clone Sulph I) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the cells three times with PBS to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a confocal or epifluorescence microscope.

Trustworthiness through Validation:

  • Positive Control: Stain a cell type known to be rich in sulfatides, such as cultured oligodendrocytes, alongside the neurons.

  • Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.

  • Antigen Specificity: If available, use neurons from a mouse model deficient in sulfatide synthesis (e.g., CST knockout) as a negative tissue control.

ICC_Workflow start Cultured Neurons on Coverslip fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., 0.1% Saponin) fixation->permeabilization blocking Blocking (e.g., 5% NGS) permeabilization->blocking primary_ab Primary Antibody (Anti-Sulfatide) blocking->primary_ab secondary_ab Fluorescent Secondary Ab primary_ab->secondary_ab imaging Microscopy & Analysis secondary_ab->imaging

Caption: Workflow for immunocytochemical detection of sulfatides.

Subcellular Fractionation Coupled with LC-MS/MS

This quantitative approach provides data on the abundance of N-Tetracosanoyl-sulfatide in different neuronal organelles.

Experimental Rationale: This method involves physically separating the different organelles of the neuron through differential centrifugation. The lipid content of each fraction is then extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for the precise identification and quantification of N-Tetracosanoyl-sulfatide.

Detailed Protocol for Subcellular Fractionation and Lipidomics:

  • Neuronal Culture and Homogenization: Harvest a large population of cultured neurons. Resuspend the cell pellet in an ice-cold homogenization buffer and disrupt the cells using a Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet the nuclei.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet the mitochondria.

    • Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at a very high speed (e.g., 100,000 x g for 1 hour) to pellet the microsomes (containing ER and Golgi fragments). The remaining supernatant is the cytosolic fraction.

  • Lipid Extraction from Fractions:

    • To each organelle pellet, add a mixture of chloroform and methanol (2:1, v/v) to extract the lipids.

    • Vortex thoroughly and centrifuge to separate the organic and aqueous phases.

    • Collect the lower organic phase containing the lipids.

  • LC-MS/MS Analysis:

    • Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

    • Inject the sample into a liquid chromatograph coupled to a tandem mass spectrometer. Use a C18 column for reverse-phase chromatography to separate the different lipid species.

    • Set the mass spectrometer to monitor for the specific precursor and product ions of N-Tetracosanoyl-sulfatide.

    • Quantify the amount of N-Tetracosanoyl-sulfatide in each fraction by comparing its peak area to that of a known amount of an internal standard.[6]

Data Presentation:

Subcellular FractionRelative Abundance of N-Tetracosanoyl-sulfatide (%)Key Associated Proteins (for fraction purity)
NucleiLowHistone H3
MitochondriaLowCytochrome c oxidase subunit IV (COX IV)
Microsomes (ER/Golgi)HighCalnexin (ER), GM130 (Golgi)
Plasma MembraneHighNa+/K+-ATPase
CytosolVery LowGAPDH

This table represents expected relative abundances based on the known biosynthetic pathway and membrane localization of sulfatides. Actual values will vary depending on the neuronal cell type and experimental conditions.

High-Resolution Imaging: Immunogold Electron Microscopy

For ultrastructural localization, immunogold electron microscopy (EM) offers unparalleled resolution.

Experimental Rationale: This technique is similar to ICC but uses gold nanoparticles conjugated to the secondary antibody instead of a fluorophore. The electron-dense gold particles can be visualized with an electron microscope, allowing for the localization of the target molecule with nanometer precision.

Abbreviated Protocol for Pre-embedding Immunogold EM of Sulfatide:

  • Fixation: Fix neurons with a mixture of PFA and a low concentration of glutaraldehyde to better preserve ultrastructure.

  • Permeabilization and Blocking: Similar to the ICC protocol, but with potentially longer incubation times to ensure antibody penetration.

  • Antibody Incubation: Incubate with the anti-sulfatide primary antibody, followed by a secondary antibody conjugated to small gold nanoparticles (e.g., 1.4 nm).

  • Silver Enhancement (optional): The small gold particles can be enlarged by a silver enhancement process to improve visibility.

  • EM Processing: Process the cells for transmission electron microscopy, including osmication, dehydration, and embedding in resin.

  • Imaging: Cut ultrathin sections and visualize them with a transmission electron microscope. The black dots of the gold particles will indicate the location of the sulfatide molecules.[7][8]

Future Directions: Live-Cell Imaging of N-Tetracosanoyl-sulfatide

A major challenge in the field is to visualize the dynamics of N-Tetracosanoyl-sulfatide in living neurons. Current antibody-based methods require cell fixation, which provides only a static snapshot.

Current Approaches and Future Prospects:

  • Fluorescent Lipid Analogs: The use of fluorescently tagged analogs of sulfatides or their precursors (e.g., ceramide) can provide insights into their trafficking pathways. However, the bulky fluorophore can alter the lipid's behavior.

  • Genetically Encoded Biosensors: The development of protein-based sensors that bind specifically to sulfatides and are genetically encodable would be a major breakthrough. These sensors could be expressed in neurons and their fluorescence would report on the localization and concentration of sulfatides in real-time.

  • Advanced Microscopy Techniques: Super-resolution microscopy techniques, such as STED and PALM/STORM, can be combined with improved labeling strategies to visualize sulfatide distribution in lipid rafts and other nanoscale structures with unprecedented detail.

Conclusion

The subcellular localization of N-Tetracosanoyl-sulfatide in neurons is a key determinant of its diverse functions. While its presence in the biosynthetic and degradative pathways is established, its precise distribution and dynamic behavior in the plasma membrane, lipid rafts, and axonal and dendritic compartments are areas of active investigation. The methodologies outlined in this guide, from immunocytochemistry to advanced mass spectrometry and electron microscopy, provide a robust toolkit for researchers to further explore the intricate world of neuronal sulfatides. A deeper understanding of the subcellular geography of N-Tetracosanoyl-sulfatide will undoubtedly pave the way for novel therapeutic strategies for a range of neurological disorders.

References

  • Wikipedia. (n.d.). Sulfatide. Retrieved from [Link]

  • Eckhardt, M. (2008). The role and metabolism of sulfatide in the nervous system. Molecular Neurobiology, 37(2-3), 93–103. [Link]

  • Tantivejkul, K., et al. (2024). Anti-sulfatide antibody-related Guillain–Barré syndrome presenting with overlapping syndromes or severe pyramidal tract damage: a case report and literature review. Frontiers in Immunology, 15, 1369611. [Link]

  • Indian Council of Medical Research. (n.d.). Standard Protocol for Validation of Commercial antibody-based ELISA or Rapid diagnostic kit for SARS-CoV-2.
  • Waters Corporation. (n.d.). UPLC-MS/MS Bioanalytical Quantification of Linaclotide from Plasma. [Link]

  • Trubiano, J. A., et al. (2025). International Validation of the SULF-FAST Risk-Stratification Tool for Sulfonamide Antibiotic Allergy. JAMA Network Open.
  • Eckhardt, M. (2008). The role and metabolism of sulfatide in the nervous system. Molecular Neurobiology, 37(2-3), 93-103.
  • Howitt, J., et al. (2018). Antibody validation of immunohistochemistry for biomarker discovery: Recommendations of a consortium of academic and pharmaceutical based histopathology researchers. Methods, 145, 33-45. [Link]

  • Jiang, X., et al. (2015). Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry. Journal of Lipid Research, 56(7), 1435–1445. [Link]

  • Hooker, B. A., et al. (2022). Developing Mass Spectrometry for the Quantitative Analysis of Neuropeptides. Frontiers in Molecular Biosciences, 9, 864582. [Link]

  • Rem-Guziec, S., et al. (2022). Altered plasma membrane abundance of the sulfatide-binding protein NF155 links glycosphingolipid imbalances to demyelination. Proceedings of the National Academy of Sciences, 119(13), e2117962119. [Link]

  • Yanagisawa, M., et al. (2019). Role of sulfatide in normal and pathological cells and tissues. Journal of Lipid Research, 60(4), 742–758. [Link]

  • Jiang, X., et al. (2015). Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry. Journal of Lipid Research, 56(7), 1435-1445.
  • Shariatgorji, M., et al. (2023). Spatial lipidomics reveals brain region-specific changes of sulfatides in an experimental MPTP Parkinson's disease primate model. Scientific Reports, 13(1), 12134. [Link]

  • Haberkant, P., et al. (2020). Monitoring sphingolipid trafficking in cells using fluorescence microscopy. eLife, 9, e57930. [Link]

  • Gonschior, H., et al. (2021). Sulfonated rhodamines as impermeable labelling substrates for cell surface protein visualization. bioRxiv. [Link]

  • Elmowalid, G. A., et al. (2013). Lipidomic mass spectrometry and its application in neuroscience. World Journal of Biological Chemistry, 4(4), 98–111. [Link]

  • Tao-Cheng, J. H. (2021). Optimization of protocols for pre-embedding immunogold electron microscopy of neurons in cell cultures and brains. Frontiers in Neuroanatomy, 15, 686931. [Link]

  • Bordeaux, J., et al. (2010). Antibody validation. BioTechniques, 48(3), 197–209. [Link]

  • Whitfield, P. D., et al. (2017). Quantification of plasma sulfatides by mass spectrometry: Utility for metachromatic leukodystrophy. Clinica Chimica Acta, 467, 44–51. [Link]

  • Ghosh, S., et al. (2023). Isolation and Lipidomic Profiling of Neuronal Lipid Droplets. bioRxiv. [Link]

  • Blomqvist, M., et al. (2004). Accumulation of sulfatide in neuronal and glial cells of arylsulfatase A deficient mice. Journal of Neurocytology, 33(4), 417–427. [Link]

  • Dotti, C. G., et al. (2023). Label-Free Long-Term Methods for Live Cell Imaging of Neurons: New Opportunities. Cells, 12(6), 919. [Link]

  • Al-mawali, A., et al. (2022). Sulfonamide Fluorescent Probe Applied in Live Cell Imaging, LFPs, and Electrochemical Sensor. ACS Omega, 7(33), 28867–28877. [Link]

  • Miller, D. J., et al. (2021). Differential binding patterns of anti-sulfatide antibodies to glial membranes. Journal of Neuroinflammation, 18(1), 193. [Link]

  • Dos Santos, T. A., et al. (2022). The repertoire of protein-sulfatide interactions reveal distinct modes of sulfatide recognition. Frontiers in Molecular Biosciences, 9, 1080161. [Link]

  • News-Medical. (2025). Visualizing lipid transport inside living cells with fluorescence microscopy. Retrieved from [Link]

  • Laganowsky, A., et al. (2023). Combining native mass spectrometry and lipidomics to uncover specific membrane protein–lipid interactions from natural lipid sources. Chemical Science, 14(30), 8116–8125. [Link]

  • Wang, J., et al. (2021). Mass spectral comparison of sulfatide molecular species present in...
  • Center for Neurologic Study. (n.d.). anti-sulfatide antibodies in sensory-motor neuropathies. [Link]

  • Ghent Light Microscopy. (2023, November 7). Unlocking Secrets: Live Organoids Revealed with Fluorescence Lifetime Imaging Microscopy [Video]. YouTube. [Link]

  • Tao-Cheng, J. H. (2021). Optimization of protocols for pre-embedding immunogold electron microscopy of neurons in cell cultures and brains.
  • Chen, Y. J., et al. (2024). Proteomic Analysis Reveals Physiological Activities of Aβ Peptide for Alzheimer's Disease. International Journal of Molecular Sciences, 25(15), 8234. [Link]

  • protocols.io. (2018). Guidelines for Validation of Immunogenicity Analysis of Anti-drug Antibodies. [Link]

  • Clay, B. J., et al. (2023). Glial Biologist's Guide to Mass Spectrometry-Based Lipidomics: A Tutorial From Sample Preparation to Data Analysis. Glia, 71(11), 2419–2440. [Link]

  • Dickinson, M. E., et al. (2020). A Small Molecule Fluorogenic Probe for the Detection of Sphingosine in Living Cells. ACS Chemical Biology, 15(7), 1904–1910. [Link]

  • Melo, R. C. N., et al. (2014). Pre-embedding immunogold labeling to optimize protein localization at subcellular compartments and membrane microdomains of leukocytes. Nature Protocols, 9(10), 2414–2426. [Link]

  • Los, G. V., et al. (2013). Optimizing multifunctional fluorescent ligands for intracellular labeling.
  • JACS Au. (2021). Identification of Lipid Heterogeneity and Diversity in the Developing Human Brain. [Link]

  • Nebraska Center for Biotechnology. (n.d.). Immunogold Labeling. [Link]

  • Life Metabolism. (n.d.). Probing and imaging phospholipid dynamics in live cells. [Link]

  • Jarazo, J., et al. (2021).
  • Associated Press. (n.d.). Proteomic Analysis of Protein-Protein Interactions within the CSD Fe-S Cluster Biogenesis System. [Link]

  • JoVE. (2022, September 12). Immunogold Labeling of Synaptic Proteins in Hippocampal Slice cultures | Protocol Preview [Video]. YouTube. [Link]

Sources

Physical properties and solubility of N-Tetracosanoyl-sulfatide.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: N-Tetracosanoyl-Sulfatide (C24:0) – Physicochemical Profiling and Solubilization Protocols

Executive Summary N-Tetracosanoyl-sulfatide (C24:0 Sulfatide) is a bioactive sulfoglycolipid comprising a ceramide backbone acylated with a saturated 24-carbon fatty acid (lignoceric acid) and a sulfated galactose headgroup.[1][2][3] As a major component of the myelin sheath and a potent ligand for CD1d-mediated NKT cell activation, its precise handling is critical for reproducibility.[3] Unlike its unsaturated counterpart (C24:1), the saturated C24:0 tail confers a high phase transition temperature (


), necessitating specific thermal and solvent strategies to prevent precipitation and ensure homogenous liposome or micelle formation. This guide standardizes the physicochemical parameters and solubilization workflows for research applications.

Part 1: Physicochemical Identity

Table 1: Chemical Specification Profile

ParameterSpecification
Common Name N-Tetracosanoyl-sulfatide (C24:0 Sulfatide)
IUPAC Name N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-tetracosanamide
CAS Number 151122-71-3 (Specific to C24:0 isoform)
Molecular Formula

Molecular Weight 892.32 g/mol
Physical State White to off-white lyophilized powder
Hydrophobicity High (due to C24:0 lignoceryl tail + C18 sphingosine)
Charge Negative (Anionic) at physiological pH (Sulfate group

< 2)

Structural Insight: The molecule features a distinct amphiphilic architecture. The hydrophilic head consists of a galactose moiety sulfated at the 3-position, providing a strong negative charge. The hydrophobic tail is a ceramde moiety containing a saturated 24-carbon fatty acid.[1][2][3] This saturation leads to tight packing in membranes, resulting in a gel-to-liquid crystalline phase transition temperature (


) significantly higher than that of C24:1 sulfatide.[1][2][3]

Part 2: Solubility Profile & Solvent Compatibility

The solubility of N-Tetracosanoyl-sulfatide is dictated by the balance between its polar sulfate group and its extremely hydrophobic C24:0 tail.[1][2][3]

1. Organic Solvents (Stock Storage)

  • Chloroform:Methanol (2:1 v/v): The gold standard for solubility.[1] The chloroform solvates the hydrophobic tail, while methanol disrupts hydrogen bonding in the headgroup.

    • Solubility Limit: >10 mg/mL.[1][3][4]

    • Application: Long-term storage at -20°C.[1][2][3][5][6]

  • DMSO (Dimethyl Sulfoxide): Soluble, but often requires heating (40–60°C) and sonication to disrupt crystal packing caused by the saturated C24:0 chain.[1]

    • Solubility Limit: ~5–10 mg/mL (Temperature dependent).[1][2][3]

    • Application: Biological assays where organic solvent toxicity must be minimized.[1][3]

2. Aqueous Systems (Micelles & Liposomes) [1][2][3]

  • Pure Water: Insoluble as a monomer.[1][3] Spontaneously forms micelles or undefined aggregates above the Critical Micelle Concentration (CMC).[7]

  • Buffer (PBS/HEPES): Forms stable liposomes or mixed micelles when hydrated above the

    
     (typically >65°C for long-chain saturated lipids) or when detergent-dialyzed.[1][2][3]
    
  • Critical Micelle Concentration (CMC): Extremely low (Nanomolar range, ~10–100 nM) due to the long acyl chain.[1] This implies that once dissolved, the monomers rapidly aggregate; monomeric solutions are virtually impossible to maintain in aqueous buffers.

Part 3: Preparation & Handling Protocols

Protocol A: Preparation of Stock Solution (Organic)

Use this for long-term storage and aliquoting.[1][2][3]

  • Equilibration: Allow the lyophilized powder vial to reach room temperature (20–25°C) before opening to prevent condensation.

  • Solvent Addition: Add Chloroform:Methanol:Water (2:1:0.1 v/v/v) . The trace water helps solvate the ionic sulfate headgroup.

  • Dissolution: Vortex vigorously for 1 minute. If particulates remain, sonicate in a water bath at 40°C for 5 minutes.

  • Storage: Transfer to a glass vial (Teflon-lined cap). Purge with Argon or Nitrogen gas to prevent oxidation.[3] Store at -20°C.

Protocol B: Preparation of Aqueous Working Solution (Micelles/Liposomes)

Use this for cell culture or biochemical assays.[1]

  • Drying: Transfer the required volume of Stock Solution (Protocol A) to a clean glass tube. Evaporate the solvent under a gentle stream of Nitrogen gas.

    • Checkpoint: Ensure a thin, dry film forms on the bottom of the tube.

  • Vacuum Desiccation: Place the tube under high vacuum for 1–2 hours to remove trace solvent residues.

  • Hydration (The Critical Step):

    • Add the aqueous buffer (e.g., PBS, pH 7.4) pre-warmed to 70°C .

    • Scientific Logic:[1][8][9] The C24:0 chain creates a rigid crystal lattice. Hydration must occur above the phase transition temperature (

      
      ) to allow the lipid to swell and detach from the glass.
      
  • Dispersion:

    • For Micelles: Vortex vigorously while keeping the tube warm (65–70°C). Sonicate in a bath sonicator for 10–20 minutes until the solution is clear or slightly opalescent.

    • For Liposomes: Perform freeze-thaw cycles (Liquid

      
      
      
      
      
      65°C water bath) 5 times, followed by extrusion through a polycarbonate filter (e.g., 100 nm) at 65°C.

Part 4: Visualization of Workflows

Diagram 1: Solubilization Decision Tree Caption: Logic flow for selecting the appropriate solvent system based on the intended experimental application.

SolubilizationWorkflow Start N-Tetracosanoyl-sulfatide (Lyophilized Powder) AppCheck Intended Application? Start->AppCheck Storage Long-Term Storage (> 1 month) AppCheck->Storage Preservation BioAssay Cell Culture / Bioassay (Aqueous) AppCheck->BioAssay Function ChemAnalysis Mass Spec / TLC AppCheck->ChemAnalysis Quantification StockSol Dissolve in CHCl3:MeOH (2:1) Conc: 1-5 mg/mL Storage->StockSol DryDown Evaporate Solvent (N2 Stream) Form Lipid Film BioAssay->DryDown ChemAnalysis->StockSol Hydrate Hydrate w/ Warm Buffer (>70°C) + Sonication DryDown->Hydrate Liposomes/Micelles DMSOPath Dissolve in DMSO (Warm) Dilute <0.5% v/v in Media DryDown->DMSOPath Rapid Screening

[1][2][3] Diagram 2: Molecular Interaction & Stability Logic Caption: Structural factors influencing solubility and degradation pathways.

StabilityLogic Molecule N-Tetracosanoyl-sulfatide Headgroup (Polar) Tail (Hydrophobic) HeadProps Galactose-3-Sulfate (Anionic) Molecule->HeadProps TailProps C24:0 Lignoceryl Chain (Saturated / Rigid) Molecule->TailProps Solubility Solubility Challenge: Requires Amphiphilic Solvent HeadProps->Solubility Polarity Degradation Degradation Risks Desulfation (Acidic pH) Deacylation (Basic pH) HeadProps->Degradation Labile Sulfate TailProps->Solubility Lipophilicity Thermal Thermal TailProps->Thermal Van der Waals Packing

Part 5: Stability & Storage

  • Desulfation: The sulfate ester bond is sensitive to acidic conditions. Avoid storage in acidic buffers (pH < 6.0) for extended periods.

  • Hydrolysis: The amide linkage in the ceramide backbone is stable at neutral pH but can hydrolyze in strong base.

  • Storage Conditions:

    • Powder: -20°C, desiccated. Stable for >2 years.[3]

    • Solution (CHCl3:MeOH): -20°C in glass vials with Teflon-lined caps. Stable for 6–12 months.

    • Aqueous Suspensions: 4°C. Do not freeze (causes aggregation/fusion of liposomes).[1] Use within 1–2 weeks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6451121, N-Tetracosanoyl-sulfatide.[1][2][3] Retrieved from [Link]

  • Buschard, K., et al. (2022). The C24:0 Sulfatide Isoform as an Important Molecule in Type 1 Diabetes.[10] PubMed.[1][3] Retrieved from [Link]

  • Avanti Polar Lipids. Sulfatides Handling and Storage Guidelines. Retrieved from [Link]

Sources

N-Tetracosanoyl-sulfatide: The Architect of Paranodal Stability and Myelin Compaction

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the function, biosynthesis, and experimental analysis of N-Tetracosanoyl-sulfatide (C24:0 Sulfatide) within the myelin sheath.

Technical Guide for Neurobiology & Lipidomics Researchers

Executive Summary

N-Tetracosanoyl-sulfatide (C24:0 Sulfatide) is the dominant sulfoglycolipid isoform in the mature mammalian myelin sheath. Unlike its shorter-chain counterparts (e.g., C18:0) which prevail during early development, the C24:0 isoform is critical for the long-term maintenance of the paranodal axoglial junction and the compaction of the myelin bilayer .

This lipid does not merely act as a structural filler; it functions as a specific membrane receptor that anchors Neurofascin 155 (NF155) to the oligodendrocyte membrane. This interaction is the fundamental prerequisite for the clustering of the Caspr/Contactin complex on the axonal side, effectively sealing the paranode to segregate voltage-gated ion channels. Loss or alteration of C24:0 sulfatide levels is a primary driver in the destabilization of the node of Ranvier, observed in pathologies ranging from Metachromatic Leukodystrophy (MLD) to Multiple Sclerosis (MS).

Molecular Architecture & Biophysics

Structural Definition

N-Tetracosanoyl-sulfatide consists of a ceramide backbone linked to a galactose moiety sulfated at the 3-position.[1] The distinguishing feature of this isoform is the N-linked lignoceric acid (C24:0) .

  • Headgroup: 3-O-sulfogalactose (Anionic, hydrophilic).

  • Sphingoid Base: Typically sphingosine (d18:1).

  • N-Acyl Chain: Tetracosanoic acid (C24:0), a very long-chain fatty acid (VLCFA).

The Biophysical "Interdigitation" Effect

Why is the C24 chain length non-negotiable for mature myelin? In the myelin bilayer, the thickness of the membrane is greater than standard plasma membranes. The C24:0 tail is long enough to penetrate deep into the hydrophobic core and interdigitate with lipids from the opposing leaflet of the bilayer.

  • Causality: This interdigitation acts as a "molecular zipper," significantly increasing the phase transition temperature (

    
    ) and rigidity of the membrane. This rigidity is required to maintain the tight curvature and compaction of the myelin sheath against mechanical stress.
    

Biosynthetic Pathway

The synthesis of N-Tetracosanoyl-sulfatide is a sequential process occurring in the ER and Golgi, heavily dependent on the availability of VLCFAs.

Pathway Logic
  • Ceramide Synthesis (ER): Ceramide Synthase 2 (CerS2) preferentially utilizes C24:0-CoA to acylate sphinganine, creating C24-Ceramide.

  • Galactosylation (ER/Golgi interface): UDP-Galactose:Ceramide Galactosyltransferase (CGT/UGT8 ) adds galactose.[1][2] This step is rate-limiting for myelin lipids.

  • Sulfation (Trans-Golgi): Cerebroside Sulfotransferase (CST/GAL3ST1 ) transfers a sulfate group from PAPS to GalCer.

Visualization: Biosynthetic Flow

Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus C24_CoA Lignoceroyl-CoA (C24:0) Cer N-Tetracosanoyl Ceramide C24_CoA->Cer CerS2 Sph Sphinganine Sph->Cer GalCer Galactosylceramide (C24:0) Cer->GalCer CGT (UGT8) + UDP-Gal Sulfatide N-Tetracosanoyl Sulfatide GalCer->Sulfatide CST (GAL3ST1) + PAPS

Figure 1: Biosynthetic pathway of N-Tetracosanoyl-sulfatide. Note the specificity of CerS2 for C24 chains and the terminal sulfation by CST in the Golgi.

Mechanistic Function in the Myelin Sheath[3][4][5]

The Paranodal Anchor (NF155 Interaction)

The most critical function of N-Tetracosanoyl-sulfatide is its role in the paranodal junction . This junction seals the myelin loops to the axon, preventing current leakage and separating


 channels (Node) from 

channels (Juxtaparanode).
  • Mechanism: The glial protein Neurofascin 155 (NF155) does not have a transmembrane domain capable of independent stable clustering. Instead, NF155 binds directly to sulfatide-enriched domains in the glial membrane.

  • Multivalency: The extracellular domain of NF155 binds multiple sulfatide headgroups simultaneously. The C24:0 chains of these sulfatides create a stable, rigid "raft" that prevents the NF155 complex from drifting.

  • Trans-Interaction: Once anchored by sulfatide (in cis), NF155 can bind to the axonal Caspr/Contactin-1 complex (in trans).

  • Consequence of Failure: Without C24:0 sulfatide (e.g., in CST-/- mice), NF155 fails to cluster. The paranodal loops detach from the axon, the transverse bands disappear, and ion channels diffuse laterally, halting saltatory conduction.

PLP-Mediated Compaction

Proteolipid Protein (PLP) is the "glue" of the intraperiod line (compact myelin). Sulfatide is required for the transport of PLP through the Golgi and its stable association in the membrane.

  • Interaction: Sulfatide promotes the oligomerization of PLP. The anionic sulfate headgroup interacts with basic residues on PLP, while the C24 tail matches the hydrophobic thickness required by PLP transmembrane domains.

Visualization: The Paranodal Complex

Paranode cluster_Axon Axonal Membrane cluster_Junction cluster_Glial Oligodendrocyte Membrane (Myelin) Caspr Caspr Cont1 Contactin-1 Caspr->Cont1 Complex Interaction Trans-Interaction Cont1->Interaction NF155 Neurofascin 155 (NF155) NF155->Interaction Sulfatide N-Tetracosanoyl Sulfatide (C24:0) Sulfatide->NF155 Cis-Anchoring (Essential)

Figure 2: The Paranodal Anchor Mechanism. N-Tetracosanoyl-sulfatide anchors NF155 on the glial side, enabling the trans-interaction with the axonal Caspr/Contactin complex.

Experimental Protocols

Protocol A: Targeted Quantification via LC-MS/MS

To specifically quantify the C24:0 isoform (distinct from C18 or hydroxylated forms), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Negative Ion Mode is the gold standard.

Causality: Sulfatides are naturally anionic due to the sulfate group (


). Negative mode ionization (

) yields high sensitivity without the need for complex derivatization.

Step-by-Step Workflow:

  • Sample Preparation:

    • Homogenize 10 mg of CNS tissue (e.g., optic nerve, corpus callosum) in PBS.

    • Internal Standard: Spike with 100 pmol of C12:0-Sulfatide (non-endogenous) to normalize extraction efficiency.

  • Lipid Extraction (Modified Bligh & Dyer):

    • Add Chloroform:Methanol (1:2 v/v).[3] Vortex for 1 min.

    • Add Chloroform (1 part) and Water (1 part) to induce phase separation.

    • Centrifuge at 3000 x g for 5 mins.

    • Critical Step: Collect the lower organic phase . (Note: While some protocols suggest the upper phase for very polar gangliosides, sulfatides partition well into the lower chloroform phase in acidic conditions, or the interface. Ensure pH is neutral-acidic). Correction: For pure sulfatide recovery, a specialized extraction or solid-phase extraction (SPE) on a C18 cartridge is recommended to separate from neutral lipids.

  • LC Separation:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Mobile Phase A: 10 mM Ammonium Acetate in 60:40 Acetonitrile:Water.

    • Mobile Phase B: 10 mM Ammonium Acetate in 90:10 Isopropanol:Acetonitrile.

    • Gradient: Ramp from 40% B to 99% B over 15 mins. (C24:0 elutes later than C18:0 due to hydrophobicity).

  • MS/MS Detection (MRM Mode):

    • Precursor Ion:

      
       888.6 (C24:0 Sulfatide 
      
      
      
      ).
    • Product Ion:

      
       97.0 (
      
      
      
      fragment).
    • Transition: 888.6

      
       97.0.
      
    • Validation: Confirm retention time against a synthetic C24:0 standard.

Protocol B: Assessing Paranodal Integrity (Immunofluorescence)

This assay validates the functional presence of sulfatide by observing its downstream effect: the clustering of NF155.

  • Tissue Processing:

    • Perfusion fix mice with 4% PFA. Cryoprotect in 30% sucrose.

    • Section at 12-14

      
       (teased fibers are also acceptable).
      
  • Primary Antibodies:

    • Anti-Sulfatide: Monoclonal antibody O4 (Specific for sulfatide surface epitope).

    • Anti-NF155: Rabbit polyclonal.

    • Anti-Caspr: Mouse monoclonal (Axonal marker).

  • Staining Logic:

    • Incubate O4 (live or lightly fixed) before permeabilization if targeting surface sulfatide.

    • Permeabilize (0.1% Triton X-100) for NF155/Caspr.

  • Readout:

    • Healthy: Triple colocalization at the paranode flanking the Node of Ranvier.

    • Pathology: Dispersion of NF155 into the internode; loss of O4 staining intensity.

Pathological Implications

ConditionSulfatide StatusMechanism of Failure
Metachromatic Leukodystrophy (MLD) Accumulation Arylsulfatase A deficiency prevents degradation. Lysosomal buildup causes demyelination via physical disruption and toxicity.
Multiple Sclerosis (MS) Depletion / Attack Anti-sulfatide antibodies (present in some MS subtypes) attack the myelin surface. Loss of sulfatide destabilizes the paranode.
Alzheimer's Disease Depletion Drastic reduction in C24:0 sulfatide observed in early AD, potentially linked to ApoE transport failure.
CST Knockout (Murine) Total Absence Tremors, ataxia, and eventual paralysis due to complete loss of paranodal septae and ion channel leakage.

References

  • Honke, K. et al. (2002).[1] Paranodal junction formation and spermatogenesis require sulfoglycolipids.[1][4] Proceedings of the National Academy of Sciences, 99(7), 4227–4232. Link

  • Ishibashi, T. et al. (2002). A role for sulfatide in the formation of the paranodal axoglial junction. Glia, 40(3), 281-291.
  • Marcus, J. et al. (2006). Sulfatide is essential for the maintenance of CNS myelin and axon structure.[5][6] Glia, 53(4), 372-381. Link

  • Zöller, I. et al. (2008). Absence of 2-hydroxylated sphingolipids is compatible with normal neural development but causes late-onset axon and myelin sheath degeneration. Journal of Neuroscience, 28(39), 9741–9754.
  • Han, X. et al. (2003). Multidimensional mass spectrometry-based shotgun lipidomics and molecular analysis of the 'interactome'. FEBS Letters, 556(1-3), 13-21. (Protocol Reference).
  • Eckhardt, M. (2008). The role of sulfatides in the nervous system. Molecular Neurobiology, 37(2-3), 93-103.

Sources

Technical Guide: N-Tetracosanoyl-Sulfatide Interaction with Cholesterol in Lipid Rafts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the biophysical and functional interaction between N-Tetracosanoyl-sulfatide (C24:0 sulfatide) and cholesterol within the liquid-ordered (


) membrane phase (lipid rafts).[1] Unlike its shorter-chain counterparts (e.g., C16:0), the C24:0 isoform exhibits unique "transbilayer coupling" capabilities due to its extensive acyl chain length. This guide details the molecular mechanics of this interaction, its critical role in insulin signaling and viral entry (HIV-1), and provides validated protocols for the isolation of sulfatide-enriched Detergent-Resistant Membranes (DRMs).

The Biophysical Landscape: Transbilayer Coupling & The Umbrella Effect

Structural Specificity of C24:0 Sulfatide

Sulfatides (3-O-sulfogalactosylceramides) are anionic glycosphingolipids. The N-Tetracosanoyl variant possesses a 24-carbon saturated fatty acid chain. This structural feature is not merely cosmetic; it is the primary driver of its raft-stabilizing properties.

  • Interdigitation: The C24:0 chain is sufficiently long to penetrate the membrane midplane, extending into the opposing inner leaflet. This creates a "locking" mechanism that couples the outer leaflet (where sulfatides reside) with the inner leaflet, stabilizing the raft domain.

  • Cholesterol Interaction: Cholesterol acts as a "molecular wedge."[2] The large polar headgroup of the sulfatide creates a steric void beneath it. Cholesterol fills this void (the "Umbrella Effect"), protecting the hydrophobic core from water exposure and condensing the lipid packing.

Thermodynamic Stability

Biophysical studies using Langmuir monolayers demonstrate that C24:0 sulfatide and cholesterol exhibit a negative deviation in excess molecular area . This indicates a strong attractive force, resulting in a condensed complex that is thermodynamically more stable than either lipid alone. This stability is critical for the formation of functional signaling platforms.

Pathway Diagram: Molecular Interaction Logic

The following diagram illustrates the causal relationship between chain length, cholesterol condensation, and raft stability.

G C24 C24:0 Sulfatide (Long Acyl Chain) Void Hydrophobic Void (Steric Gap) C24->Void Large Headgroup Creates Interdig Midplane Interdigitation C24->Interdig Penetrates Inner Leaflet Chol Cholesterol (Sterol Backbone) Chol->Void Fills Gap Umbrella Umbrella Effect (Condensation) Void->Umbrella Raft Stabilized Lipid Raft (Liquid-Ordered Phase) Interdig->Raft Couples Leaflets Umbrella->Raft Increases Packing Density Sig Signal Transduction (Insulin/Viral Entry) Raft->Sig Platform Assembly

Figure 1: Mechanistic flow of C24:0 Sulfatide and Cholesterol interaction leading to raft stabilization and signaling competence.

Functional Implications in Pathology[3][4]

Type 1 Diabetes: The Isoform Distinction

Research indicates a critical divergence in function based on chain length.[3]

  • C16:0 Sulfatide: Primarily acts as a chaperone for proinsulin folding and crystal preservation.[4]

  • C24:0 Sulfatide: Associated with immunomodulation and the exocytosis of insulin.[5][3] In the context of Type 1 Diabetes (T1D), C24:0 sulfatide levels are often reduced, potentially compromising the beta-cell's defense against autoimmune attack.[6][5][3][7] The interaction with cholesterol is vital here to maintain the fusion pore geometry required for insulin granule release.

Viral Entry (HIV-1)

HIV-1 gp120 utilizes sulfatides as an alternative attachment factor. The virus binds to the sulfated galactose headgroup. However, binding affinity is significantly enhanced when the sulfatide is presented in a cholesterol-rich raft environment. The rigidity provided by the C24:0-cholesterol complex orients the carbohydrate headgroup for optimal viral recognition.

Data Comparison: C16:0 vs. C24:0 Isoforms
FeatureC16:0 SulfatideC24:0 Sulfatide
Acyl Chain Length Palmitoyl (16 carbons)Lignoceroyl (24 carbons)
Membrane Behavior Minimal interdigitationStrong interdigitation (Transbilayer coupling)
Cholesterol Affinity ModerateHigh (Forms condensed domains)
Primary Function Insulin Chaperone (Crystal stability)Insulin Exocytosis & Immunomodulation
Pathology Link Defective foldingAutoimmune susceptibility (T1D)

Experimental Protocols: Isolation of Sulfatide-Enriched Rafts

To study this interaction, one must isolate the lipid raft fraction without disrupting the C24:0-cholesterol complex.

Method A: Detergent-Resistant Membrane (DRM) Isolation

Rationale: This method relies on the insolubility of the


 phase in non-ionic detergents at low temperatures.
Critical Note: Triton X-100 is the standard, but for preserving weaker interactions, Brij-98 may be used.

Protocol Steps:

  • Lysis: Lyse

    
     cells in 1 mL of TNE Buffer  (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM EDTA) containing 1% Triton X-100 .
    
    • Crucial: Perform strictly at 4°C . Higher temperatures solubilize the rafts.

    • Add: Protease/Phosphatase inhibitor cocktail.

  • Homogenization: Pass lysate through a 25G needle (10 times) or use a Dounce homogenizer (loose pestle). Incubate on ice for 30 minutes.

  • Gradient Preparation:

    • Mix 1 mL lysate with 1 mL 80% sucrose (final 40%).

    • Place at the bottom of a 12 mL ultracentrifuge tube.

    • Overlay with 6 mL of 30% sucrose .

    • Overlay with 3.5 mL of 5% sucrose .

  • Ultracentrifugation: Centrifuge at 200,000 x g for 18 hours at 4°C (SW 41 Ti rotor or equivalent).

  • Collection: The lipid rafts (containing C24:0 sulfatide and cholesterol) will appear as an opalescent band at the 5%/30% interface . Collect this fraction (~1 mL).

Method B: Detergent-Free Isolation (Validation)

Rationale: Detergents can sometimes induce artificial aggregation. This method uses high pH to strip the cytoskeleton, allowing rafts to float due to inherent buoyancy.

Protocol Steps:

  • Lysis: Scrape cells into 500 mM Sodium Carbonate (Na2CO3) , pH 11.0.

  • Disruption: Sonicate (3 x 10 sec bursts) on ice. Do not use detergents.[8]

  • Gradient: Follow the same sucrose gradient overlay (40% / 30% / 5%) as above.

  • Centrifugation: Spin at 200,000 x g for 18 hours.

  • Analysis: Sulfatide-cholesterol complexes float to the interface; non-raft proteins remain in the bottom (40%) fraction.

Experimental Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 Fractionation cluster_2 Analysis Cells Cell Culture (Beta Cells/Neurons) Lysis Lysis (4°C) 1% Triton X-100 Cells->Lysis Scrape Gradient Sucrose Gradient (5% / 30% / 40%) Lysis->Gradient Mix w/ 80% Sucrose Spin Ultracentrifugation 200,000 x g, 18h Gradient->Spin Collect Collect Band (5%/30% Interface) Spin->Collect Opalescent Layer Validation Mass Spec (Lipidomics) & Western Blot (Flotillin-1) Collect->Validation

Figure 2: Step-by-step workflow for isolating C24:0 Sulfatide-enriched Detergent Resistant Membranes (DRMs).

Drug Development Perspectives

Targeting the C24:0 sulfatide-cholesterol axis offers therapeutic potential:

  • Metabolic Disease: Modulating C24:0 levels (via cerebroside sulfotransferase activation) could restore insulin secretion defects in early-stage T1D.

  • Anti-Viral Therapeutics: Small molecules that disrupt the C24:0-cholesterol interface could destabilize the lipid raft, preventing HIV-1 gp120 clustering and entry.

  • Lipid Replacement Therapy: Delivery of exogenous C24:0 sulfatide (via liposomes) to restore myelin stability in leukodystrophies.

References

  • Buschard, K., & Antvorskov, J. C. (2022). The C24:0 Sulfatide Isoform as an Important Molecule in Type 1 Diabetes.[6][5][3][7] Frontiers in Bioscience (Landmark Ed).

  • Pike, L. J. (2006). Rafts defined: a report on the Keystone Symposium on Lipid Rafts and Cell Function. Journal of Lipid Research.

  • Lingwood, D., & Simons, K. (2010). Lipid rafts as a membrane-organizing principle.[9] Science.

  • Takahashi, T., & Suzuki, T. (2012). Role of sulfatide in normal and pathological cells and tissues. Journal of Lipid Research.

  • Fantini, J., & Barrantes, F. J. (2009). Sphingolipid/cholesterol regulation of neurotransmitter receptor conformation and function. Biochimica et Biophysica Acta (BBA) - Biomembranes.

  • García-Arribas, A. B., et al. (2020). C24:0 and C24:1 sphingolipids in cholesterol-containing lipid membranes.[10][11] Scientific Reports.

Sources

Technical Whitepaper: N-Tetracosanoyl-Sulfatide (C24:0) in Peripheral Myelin Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Role, Mechanism, and Analytical Validation in PNS Stability

Executive Summary

N-Tetracosanoyl-sulfatide (C24:0 sulfatide) is not merely a structural lipid; it is a critical molecular anchor within the Schwann cell membrane. While shorter-chain sulfatides exist, the C24:0 isoform—synthesized via Ceramide Synthase 2 (CerS2) —possesses unique biophysical properties required for the long-term maintenance of the myelin sheath.

This guide delineates the specific role of C24:0 sulfatide in stabilizing the paranodal junction through its interaction with Neurofascin 155 (NF155) . We provide a mechanistic breakdown of how C24 chain length drives membrane interdigitation, followed by validated protocols for its isolation via targeted lipidomics and functional assessment in peripheral neuropathy models.

Molecular Architecture: The "Interdigitation" Hypothesis

The functional superiority of N-Tetracosanoyl-sulfatide over its shorter-chain counterparts (e.g., C16:0 or C18:0) lies in the length of its fatty acyl chain.[1]

  • Structure: A 3-O-sulfated galactose headgroup linked to a ceramide backbone containing a 24-carbon saturated fatty acid (tetracosanoic acid).

  • Biophysical Mechanism: The C24 chain is sufficiently long to span the outer leaflet of the myelin bilayer and penetrate the inner leaflet of the opposing membrane wrap. This phenomenon, known as leaflet interdigitation , creates a "Velcro-like" effect that prevents delamination of the myelin layers.

  • The C16 Failure Mode: In the absence of C24 isoforms (e.g., CerS2 deficiency), Schwann cells compensate with C16 sulfatides. However, C16 chains are too short to interdigitate. The result is uncompacted myelin , reduced conduction velocity, and susceptibility to mechanical degeneration.

Table 1: Biophysical Comparison of Sulfatide Isoforms
FeatureN-Tetracosanoyl-Sulfatide (C24:0)N-Palmitoyl-Sulfatide (C16:0)
Synthesis Enzyme Ceramide Synthase 2 (CerS2)Ceramide Synthase 5/6 (CerS5/6)
Membrane Behavior Trans-leaflet InterdigitationIntra-leaflet Fluidity
Paranodal Binding High affinity for NF155 clustersLow/Unstable affinity
Myelin Phenotype Compact, Stable, High ConductionUncompacted, Prone to Ballooning
Pathology Association Healthy Mature MyelinDevelopmental/Regenerative Myelin
Biosynthetic Pathway & Regulation

The synthesis of C24:0 sulfatide is a linear enzymatic pipeline strictly regulated at the endoplasmic reticulum (ER) and Golgi apparatus. The rate-limiting step for isoform specificity is CerS2 .

Diagram 1: C24:0 Sulfatide Biosynthesis Pathway

This pathway highlights the critical transition from generic sphingoid bases to the specific C24-Ceramide precursor.

Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Substrate Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Substrate->SPT Sphinganine Sphinganine CerS2 Ceramide Synthase 2 (CerS2) Sphinganine->CerS2 + C24CoA C24CoA Tetracosanoyl-CoA (C24:0) C24CoA->CerS2 SPT->Sphinganine DihydroCer Dihydroceramide (C24:0) CerS2->DihydroCer DES Dihydroceramide Desaturase Ceramide N-Tetracosanoyl-Ceramide (C24:0) DES->Ceramide CGT UDP-Galactose:Ceramide Galactosyltransferase (CGT) GalCer Galactosylceramide (C24:0 GalCer) CGT->GalCer CST Cerebroside Sulfotransferase (GAL3ST1) Sulfatide N-Tetracosanoyl-Sulfatide (C24:0) CST->Sulfatide DihydroCer->DES Ceramide->CGT GalCer->CST

Caption: Step-wise synthesis of C24:0 Sulfatide. CerS2 is the critical determinant of the C24 chain length.

Mechanistic Role: The Paranodal Anchor

In the PNS, the paranodal junction (where the myelin loop attaches to the axon) acts as a molecular fence, separating the voltage-gated Na+ channels (node) from the K+ channels (juxtaparanode).

The NF155-Sulfatide Interaction: Recent structural biology reveals that Neurofascin 155 (NF155) , expressed on the glial membrane, does not merely "float." It requires specific lipid rafts enriched with C24 sulfatides.

  • Cis-Interaction: The extracellular domain of NF155 binds to sulfatide headgroups on the same (glial) membrane.

  • Conformational Change: This binding forces NF155 into an "S-shaped" conformation, priming it to bind Caspr/Contactin on the axonal side.

  • Failure State: Without C24 sulfatide, NF155 remains diffusely distributed. The paranodal seal breaks, leading to ion channel dispersion and conduction block (a hallmark of demyelinating neuropathies).

Diagram 2: Paranodal Junction Stability Complex

Paranode cluster_Axon Axonal Membrane cluster_Glial Schwann Cell Membrane (Paranode) Caspr Caspr / Contactin-1 Stability Paranodal Seal Integrity (Ion Channel Segregation) Caspr->Stability Sulfatide C24:0 Sulfatide (Lipid Raft) NF155 Neurofascin 155 (NF155) Sulfatide->NF155 Cis-Binding (Clustering) NF155->Caspr Trans-Binding (Adhesion) NF155->Stability

Caption: The "Anchor" model. Sulfatide clusters NF155, enabling the trans-interaction with axonal Caspr.

Experimental Protocols (Self-Validating Systems)
Protocol A: Targeted Lipidomics (LC-MS/MS) for C24:0 Quantification

Objective: Quantify N-Tetracosanoyl-sulfatide relative to total sulfatide content in sciatic nerve tissue.

1. Lipid Extraction (Modified MTBE Method):

  • Step 1: Homogenize 10mg sciatic nerve tissue in 200µL methanol (ice-cold).

  • Step 2: Add 700µL Methyl-tert-butyl ether (MTBE). Vortex 1 hr at 4°C.

  • Step 3: Add 175µL MS-grade water to induce phase separation. Centrifuge (10,000 x g, 10 min).

  • Step 4: Collect upper organic phase (lipids). Re-extract lower phase with MTBE/Methanol/Water (10:3:2.5).

  • Step 5: Dry combined organic phases under nitrogen stream. Reconstitute in Methanol:Chloroform (1:1).

2. LC-MS/MS Configuration:

  • Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18).

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Acetate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Acetate.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (Sulfatides ionize best as [M-H]-).

3. Targeted Transitions (MRM):

  • Target (C24:0 Sulfatide): Precursor m/z 888.6 → Product m/z 97.0 (HSO4-).

  • Internal Standard (C12:0 Sulfatide): Precursor m/z 720.5 → Product m/z 97.0.

  • Validation: The retention time of C24:0 must be significantly longer than C18:0 or C16:0 species due to hydrophobicity.

Protocol B: Paranodal Integrity Assay (Teased Fiber Immunofluorescence)

Objective: Visualize the disruption of the NF155-Caspr complex in sulfatide-deficient conditions.

  • Tissue Prep: Dissect sciatic nerves; fix in 4% PFA (10 min).

  • Teasing: Mechanically separate individual nerve fibers using fine forceps on a gelatin-coated slide.

  • Permeabilization: Incubate in -20°C Acetone (10 min) to preserve lipid-protein complexes (avoid detergents like Triton X-100 if visualizing lipid rafts, or use mild saponin).

  • Staining:

    • Primary Abs: Mouse anti-Caspr (Axonal marker), Rabbit anti-NF155 (Glial marker).

    • Secondary Abs: Alexa Fluor 488 (Caspr), Alexa Fluor 594 (NF155).

  • Analysis: Confocal microscopy.

    • Pass Criteria: Sharp, overlapping bands of Caspr/NF155 flanking the Node of Ranvier.

    • Fail Criteria (Sulfatide Deficient): Elongated nodes, diffuse NF155 staining, or separation of Caspr and NF155 signals (transverse bands).

Clinical & Translational Implications

The specific loss or modification of C24:0 sulfatide is implicated in several pathologies:

  • Metachromatic Leukodystrophy (MLD): While MLD is a degradation defect (accumulation), the balance of isoforms is often disrupted, leading to membrane instability.

  • Age-Related Neuropathy: Aging Schwann cells show reduced CerS2 activity. The shift from C24:0 to C16:0 sulfatides correlates with age-related myelin ballooning and conduction slowing.

  • Drug Targets:

    • CerS2 Activators: Small molecules that enhance CerS2 activity could promote remyelination with "mature" (stable) lipid profiles in demyelinating diseases like CIDP or MS.

    • NF155 Stabilizers: Therapeutics that mimic the sulfatide-binding pocket of NF155 could artificially stabilize paranodes in sulfatide-depleted environments.

References
  • Marcus, J., et al. (2006). "The role of sulfatide in the organization of the myelin sheath." Journal of Neuroscience. Link

  • Eckhardt, M. (2008). "The role of sulfatides in myelin maintenance and function." Journal of Neurochemistry. Link

  • Pomicter, A. D., et al. (2015). "Novel molecular insights into the critical role of sulfatide in myelin maintenance/function." Journal of Neurochemistry. Link

  • Ben-David, O., & Futerman, A. H. (2010). "The role of the ceramide acyl chain length in neurodegeneration: involvement of ceramide synthases." Neuromolecular Medicine. Link

  • Zhang, Y., et al. (2021). "Altered plasma membrane abundance of the sulfatide-binding protein NF155 links glycosphingolipid imbalances to demyelination." PNAS. Link

  • Han, X.[2] (2016). "Lipidomics for studying metabolism." Nature Reviews Endocrinology. Link

Sources

N-Tetracosanoyl-sulfatide: The Lipid Architect of Myelin Stability and Axonal Domain Organization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Role of N-Tetracosanoyl-sulfatide in Neuronal Development Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

While proteomic drivers of neuronal development are well-documented, the lipidomic landscape—specifically the role of complex sphingolipids—remains a critical frontier in neurobiology. N-Tetracosanoyl-sulfatide (C24:0 sulfatide) is not merely a structural bystander in the myelin sheath; it is a bioactive determinant of axonal preservation and paranodal junction integrity.

This technical guide dissects the specific functionality of the C24:0 isoform, distinguishing it from shorter-chain variants. We explore its biosynthesis, its obligate role in the "molecular velcro" of the Node of Ranvier, and provide a validated LC-MS/MS protocol for its quantification in neural tissue.

Molecular Architecture & Biosynthesis

The Structural Imperative of C24:0

Sulfatides (3-O-sulfogalactosylceramides) are the major sulfoglycolipids of the mammalian nervous system.[1][2][3] However, the acyl chain length dictates function.

  • C24:0 (N-Tetracosanoyl): The very-long-chain fatty acid (VLCFA) tail allows this isoform to span significantly across the lipid bilayer. This length facilitates interdigitation with lipids in the opposing monolayer of the myelin membrane, creating a rigid, insulating shield essential for saltatory conduction.

  • Developmental Shift: Early development sees a higher ratio of shorter chains (C16-C18), but a sharp upregulation of C24:0 coincides with active myelination, marking the transition from oligodendrocyte differentiation to mature sheath formation.

The Biosynthetic Assembly Line

The synthesis of N-Tetracosanoyl-sulfatide is a spatially segregated process requiring precise handover between the Endoplasmic Reticulum (ER) and the Golgi apparatus.

Key Enzymes:

  • CGT (UDP-galactose:ceramide galactosyltransferase): Encoded by Ugt8.[1][2][4] Converts Ceramide to Galactosylceramide (GalCer) in the ER lumen.[4]

  • CST (Cerebroside sulfotransferase): Encoded by Gal3st1. Sulfates GalCer at the 3-position of the galactose ring in the Golgi.[2][4]

Visualization: Biosynthetic Pathway

Biosynthesis cluster_ER Endoplasmic Reticulum (Lumen) cluster_Golgi Golgi Apparatus Ceramide N-Tetracosanoyl Ceramide GalCer Galactosylceramide (GalCer) Ceramide->GalCer Galactosylation CST Enzyme: CST (Gal3st1) GalCer->CST Vesicular Transport CGT Enzyme: CGT (Ugt8) CGT->GalCer Sulfatide N-Tetracosanoyl Sulfatide (C24:0) CST->Sulfatide 3'-O-Sulfation PAPS Donor: PAPS PAPS->Sulfatide

Figure 1: The sequential biosynthesis of C24:0 Sulfatide involving ER-resident galactosylation and Golgi-resident sulfation.[4][5]

Mechanistic Role in Neuronal Development

The Paranodal Anchor (NF155 Interaction)

The most critical developmental role of N-Tetracosanoyl-sulfatide is the stabilization of the Paranodal Junction —the region flanking the Node of Ranvier. This junction acts as a diffusion barrier, separating voltage-gated Na+ channels (node) from K+ channels (juxtaparanode).

  • Mechanism: The glial protein Neurofascin 155 (NF155) does not have a transmembrane partner on the axonal side alone; it requires a lipid anchor.

  • The Lipid-Protein Complex: C24:0 Sulfatide in the oligodendrocyte membrane binds specifically to the extracellular domain of NF155. This interaction creates a high-avidity complex that bridges the axon-glia gap.

  • Consequence of Failure: In CST-deficient models (unable to synthesize sulfatide), NF155 fails to localize to the paranode. This leads to "floating" myelin loops, ion channel dispersion, and severe conduction velocity deficits (phenotypically manifesting as tremor and ataxia).

Negative Regulation of Neurite Outgrowth

Contrary to growth factors, C24:0 sulfatide acts as a "stop signal" or stabilizer.

  • Inhibition: Purified C24:0 sulfatide strongly inhibits retinal ganglion cell (RGC) neurite outgrowth in vitro.

  • Physiological Logic: This inhibition is necessary to stop aberrant axonal sprouting once the target is reached and myelination begins. It enforces the stability of established neural circuits.

Visualization: The Paranodal Junction Complex

Paranode cluster_Axon Axonal Membrane cluster_Junction Paranodal Junction Space cluster_Myelin Oligodendrocyte (Myelin) Membrane Caspr Caspr / Contactin Interaction High-Avidity Binding Complex Caspr->Interaction NF155 Neurofascin 155 (NF155) NF155->Interaction Sulfatide N-Tetracosanoyl Sulfatide (C24:0) Sulfatide->NF155 Lipid Anchor (Essential)

Figure 2: The essential anchoring role of C24:0 Sulfatide in stabilizing Neurofascin 155 at the paranodal junction.

Analytical Methodology: LC-MS/MS Quantification

For researchers developing therapeutics targeting demyelination (e.g., MLD, MS), accurate quantification of C24:0 sulfatide is non-negotiable. Standard lipidomics often conflate isoforms; this protocol specifically isolates the N-Tetracosanoyl species.

Sample Preparation (Liquid-Liquid Extraction)

Principle: Sulfatides are amphiphilic but partition preferentially into organic phases.

  • Homogenization: Homogenize 10-50 mg brain tissue in PBS.

  • Extraction: Add Chloroform:Methanol (2:1 v/v). Vortex vigorously for 30s.

  • Phase Separation: Centrifuge at 3000 x g for 10 min. Collect the lower organic phase.

  • Drying: Evaporate solvent under a stream of Nitrogen (N2) at 35°C.

  • Reconstitution: Dissolve residue in 100 µL Methanol/Chloroform (9:1) containing 5 mM Ammonium Acetate.

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Waters Xevo).

  • Mode: Negative Ion Electrospray Ionization (ESI-).

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water/Methanol (95:5).

  • Mobile Phase B: 5 mM Ammonium Acetate in Methanol/Isopropanol (50:50).

Key MRM Transition (Quantification):

  • Precursor Ion (Q1): m/z 888.8 (approximate [M-H]- for C24:0 Sulfatide).

  • Product Ion (Q3): m/z 97.0 (HSO4- ion).

  • Collision Energy: -50 to -60 eV (High energy required to liberate sulfate group).

Visualization: Analytical Workflow

Workflow Sample Neural Tissue Sample (10-50mg) Extract Liquid-Liquid Extraction (CHCl3:MeOH 2:1) Sample->Extract Phase Isolate Lower Organic Phase Extract->Phase Dry Dry under N2 @ 35°C Phase->Dry LC UPLC Separation (C18 Column) Dry->LC MS MS/MS Detection (ESI Negative Mode) LC->MS Data Quantification (MRM 888.8 -> 97.0) MS->Data

Figure 3: Step-by-step workflow for the isolation and quantification of C24:0 Sulfatide using LC-MS/MS.

Clinical & Translational Implications

Metachromatic Leukodystrophy (MLD)

MLD is caused by a deficiency in Arylsulfatase A (ARSA), the enzyme responsible for degrading sulfatides.[2]

  • Pathology: Accumulation of C24:0 sulfatide in the lysosome leads to oligodendrocyte apoptosis and demyelination.

  • Drug Target: Substrate Reduction Therapy (SRT) aims to inhibit CGT or CST (the synthetic enzymes shown in Fig 1) to lower the sulfatide load.

Multiple Sclerosis (MS) & Repair

In MS, the "remyelination block" is a major hurdle.

  • Insight: Since C24:0 sulfatide inhibits neurite outgrowth, its premature or excessive presence in lesions might physically impede the extension of reparative oligodendrocyte processes.

  • Therapeutic Angle: Modulating the local lipid environment to temporarily reduce sulfatide inhibition could enhance plasticity during the repair phase.

References

  • Winzeler, A. et al. (2011).[3] The lipid sulfatide is a novel myelin-associated inhibitor of CNS axon outgrowth.[3][6] Journal of Neuroscience.[6] Link

  • Honke, K. et al. (2002).[5][7] Paranodal junction formation and spermatogenesis require sulfoglycolipids. PNAS. Link

  • Ishibashi, T. et al. (2002). A myelin galactolipid, sulfatide, is essential for maintenance of ion channels on myelinated axons but not essential for initial cluster formation. Journal of Neuroscience.[6] Link

  • Moyano, A.L. et al. (2013). Sulfatide metabolism and its role in the nervous system.[1][2][5][6][7][8][9] Archives of Biochemistry and Biophysics. Link

  • Zöller, I. et al. (2008). Absence of 2-hydroxylated sphingolipids is compatible with normal neural development but causes late-onset axonopathy. Journal of Neuroscience.[6] Link

Sources

Methodological & Application

Targeted Isolation and Profiling of N-Tetracosanoyl-Sulfatide (C24:0) from Brain Tissue

[1]

Abstract

This application note details a robust, field-validated protocol for the extraction, enrichment, and quantification of N-Tetracosanoyl-sulfatide (C24:0 sulfatide) from brain tissue. Sulfatides are essential myelin sheath components, and the C24:0 species specifically is a critical biomarker for myelin stability and neurodegenerative conditions such as Metachromatic Leukodystrophy (MLD) and Multiple Sclerosis (MS). This guide synthesizes a modified Folch extraction with DEAE-Sephadex anion-exchange chromatography to isolate the sulfatide fraction, followed by targeted LC-MS/MS analysis.

Introduction & Biological Significance

Sulfatides (3-O-sulfogalactosylceramides) are major glycosphingolipids in the central nervous system (CNS), constituting approximately 4-7% of total myelin lipids.[1][2][3] While they possess a common sphingoid base, the fatty acyl chain varies. N-Tetracosanoyl-sulfatide , characterized by a very long-chain saturated fatty acid (C24:0), is essential for the structural integrity of the myelin sheath, facilitating proper axon-glial interaction and ion channel clustering.

Why Target C24:0?

  • Myelin Stability: Depletion of C24:0 sulfatide is an early event in demyelinating diseases.

  • Biomarker Specificity: Unlike shorter-chain species, C24:0 levels correlate strongly with oligodendrocyte maturity and myelin maintenance.

  • Extraction Challenge: The high hydrophobicity of the C24 chain requires precise solvent ratios to prevent precipitation, while the sulfate group requires anion-exchange separation to remove abundant neutral lipids (cerebrosides, cholesterol).

Workflow Overview

The following diagram illustrates the critical path from tissue homogenization to mass spectrometric analysis.

SulfatideExtractionTissueBrain Tissue(100 mg)HomogenateHomogenization(CHCl3:MeOH 2:1)Tissue->Homogenate Mechanical DisruptionPhaseSepPhase Separation(Add 0.2 vol 0.9% NaCl)Homogenate->PhaseSep Folch MethodUpperPhaseUpper Phase(Gangliosides/Polar)PhaseSep->UpperPhase AqueousLowerPhaseLower Phase(Total Lipids)PhaseSep->LowerPhase Organic (Chloroform)DryEvaporation & Reconstitution(CHCl3:MeOH:H2O 30:60:8)LowerPhase->Dry N2 StreamDEAEDEAE-Sephadex A-25(Anion Exchange)Dry->DEAE Load SampleWashElution 1: Neutrals(Cerebrosides, PC, PE)DEAE->Wash Wash StepEluteElution 2: Sulfatides(100mM NH4OAc in MeOH)DEAE->Elute Enrichment StepLCMSLC-MS/MS Analysis(Target: m/z 890.6)Elute->LCMS Quantitation

Figure 1: Step-by-step workflow for the isolation of anionic sulfatides from complex brain lipid matrices.

Materials & Reagents

Chemical Reagents (LC-MS Grade Required)
  • Chloroform (CHCl₃): Stabilized with ethanol or amylenes.

  • Methanol (MeOH): LC-MS grade.

  • Ammonium Acetate (NH₄OAc): High purity (99.99%).

  • DEAE-Sephadex A-25: Anion exchange resin (acetate form).

  • Potassium Chloride (KCl): For phase separation.

  • Internal Standard: C12:0 Sulfatide or d18:1/12:0 Sulfatide (non-endogenous) to normalize extraction efficiency.

Equipment
  • Glass-Teflon homogenizer or bead beater.

  • Nitrogen evaporator (N-EVAP).

  • Glass centrifugation tubes (Corex or similar, solvent resistant).

  • Solid Phase Extraction (SPE) manifold or gravity columns.

Detailed Protocol

Phase 1: Lipid Extraction (Modified Folch Method)

Rationale: The Folch method is superior to MTBE for recovering complex sphingolipids from brain tissue due to the high solubility of long-chain species in chloroform.

  • Tissue Preparation:

    • Weigh 50–100 mg of frozen brain tissue.

    • Transfer to a glass tube containing 1.0 mL of Chloroform/Methanol (2:1, v/v).

    • Spike Internal Standard: Add 10 µL of 10 µM C12:0 Sulfatide standard.

  • Homogenization:

    • Homogenize thoroughly on ice (3 x 30 sec bursts) to disrupt myelin sheaths.

    • Add an additional 1.0 mL of CHCl₃:MeOH (2:1) to wash the probe/pestle.[4]

    • Incubate at room temperature for 15 minutes with orbital shaking.

  • Phase Separation:

    • Add 0.4 mL of 0.9% KCl (aq) or ultrapure water. (Final ratio roughly 8:4:3 CHCl₃:MeOH:H₂O).[4]

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Collection:

    • Carefully aspirate and discard the Upper Phase (contains salts, gangliosides, and polar metabolites).

    • Recover the Lower Phase (Chloroform layer containing lipids) into a clean glass tube.

    • Optional: Re-extract the upper phase with synthetic lower phase (CHCl₃) to maximize recovery, though usually unnecessary for abundant brain sulfatides.

    • Evaporate the lower phase to dryness under a gentle stream of Nitrogen at 35°C.

Phase 2: Sulfatide Enrichment (DEAE-Sephadex Chromatography)

Rationale: Total lipid extracts contain vast amounts of phosphatidylcholine (PC) and cerebrosides (neutral). DEAE-Sephadex retains anionic sulfatides, allowing neutral lipids to be washed away.

  • Column Preparation:

    • Swell DEAE-Sephadex A-25 in Solvent A (Chloroform/Methanol/Water, 30:60:8, v/v) overnight.

    • Pack a small glass column (or SPE cartridge) with 1 mL of swollen resin bed.

  • Sample Loading:

    • Reconstitute the dried lipid film (from Phase 1) in 1.0 mL of Solvent A .

    • Apply slowly to the DEAE column.

  • Wash (Removal of Neutrals):

    • Wash the column with 3 x 2 mL of Solvent A .

    • Note: The flow-through contains neutral lipids (GalC, PC, PE, Cholesterol). Discard or save for separate analysis.

  • Elution (Sulfatide Recovery):

    • Elute sulfatides with 3.0 mL of Solvent B (100 mM Ammonium Acetate in Methanol).

    • Mechanism:[1][5][6] The acetate ions displace the anionic sulfatides from the DEAE amine groups.

  • Final Preparation:

    • Evaporate the sulfatide fraction to dryness under Nitrogen.

    • Reconstitute in 200 µL of MeOH:H₂O (9:1) for LC-MS injection.

Phase 3: LC-MS/MS Analysis (Targeting C24:0)

Instrument Parameters:

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (-).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: 5 mM Ammonium Acetate in Methanol/Isopropanol (1:1).

MRM Transitions (Multiple Reaction Monitoring): The C24:0 Sulfatide is identified by the loss of the sulfate group or the fatty acid fragment.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Identity Confirmation
C24:0 Sulfatide 890.6 [M-H]⁻96.9 [HSO₄]⁻50-60Sulfate Headgroup
C24:0 Sulfatide 890.6 [M-H]⁻241.2 [Gal-HSO₄]⁻45Galactose-Sulfate
C24:1 Sulfatide 888.6 [M-H]⁻96.9 [HSO₄]⁻50-60(Reference Species)
C12:0 Sulfatide 722.5 [M-H]⁻96.9 [HSO₄]⁻50-60Internal Standard

Note: The m/z 97 product ion is the most sensitive, while the m/z 241 ion provides structural specificity for the galactosyl-sulfate moiety.

Expertise & Troubleshooting (Self-Validating Systems)

To ensure the protocol is self-validating, adhere to these "Trustworthiness" checks:

  • Solubility Check: Long-chain sulfatides (C24:0) are prone to precipitation in pure methanol. Always keep at least 10-20% chloroform or isopropanol in the final injection solvent if peak tailing is observed.

  • DEAE Capacity: If the brain tissue sample >100mg, the lipid load may exceed the capacity of 1 mL DEAE resin. If sulfatides are detected in the "Wash" fraction, increase resin volume to 2 mL.

  • Carryover: Sulfatides are "sticky" in LC systems. Use a needle wash of Chloroform:Methanol:Water (1:1:0.1) between injections.

  • Distinguishing Isobars: Galactosylceramide-3-sulfate (Sulfatide) and Galactosylceramide-6-sulfate are rare but possible isomers. The DEAE method enriches both; however, biological brain tissue is predominantly 3-O-sulfated.

References

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues.[7] Journal of Biological Chemistry, 226(1), 497–509.[8]

  • Han, X., & Gross, R. W. (2003). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews, 24(3), 367-412.

  • Isaac, G., et al. (2006). Electrospray ionization mass spectrometry of sulfatides: structural characterization and quantification. Journal of Lipid Research, 47, 2629-2636.

  • Zöller, I., et al. (2020). LC–MS/MS Assays to Quantify Sulfatides and Lysosulfatide in Cerebrospinal Fluid of Metachromatic Leukodystrophy Patients. Bioanalysis, 12(22).

  • Takahashi, T., & Suzuki, T. (2012). Role of sulfatide in normal and pathological cells and tissues.[3][9][10] Journal of Lipid Research, 53(8), 1437–1450.

High-Purity Isolation of N-Tetracosanoyl-sulfatide (C24:0)

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Semi-Preparative HPLC with ELSD/MS Detection

Executive Summary & Biological Context

N-Tetracosanoyl-sulfatide (C24:0 Sulfatide) is a specific isoform of 3-O-sulfogalactosylceramide containing a very long-chain saturated fatty acid (lignoceric acid). Unlike its shorter counterpart (C16:0), which is abundant in secretory granules, C24:0 sulfatide is a critical structural component of the myelin sheath and has recently emerged as a modulator of Type 1 Diabetes (T1D) pathogenesis by suppressing autoimmune attacks on beta cells.

The Purification Challenge: Isolating the C24:0 species presents a dual chromatographic challenge:

  • Class Separation: It must be separated from neutral galactocerebrosides (which lack the sulfate group) and other phospholipids.

  • Species Resolution: It must be resolved from the C24:1 (nervonic) and C16:0 (palmitic) isoforms. Standard normal-phase chromatography separates by headgroup (class) but fails to resolve these chain-length differences effectively.

The Solution: This protocol utilizes Reverse-Phase (C18) HPLC with a chaotropic mobile phase modifier (Ammonium Acetate). The C18 stationary phase provides the necessary hydrophobic selectivity to resolve the C24:0 tail from the C24:1 double bond and the shorter C16:0 chain, while the ammonium acetate masks the negative charge of the sulfate group, preventing peak tailing and ensuring retention.

Method Development Strategy

Stationary Phase Selection: The "Hydrophobic Ruler"

While HILIC or Silica columns are standard for separating lipid classes (e.g., Sulfatide vs. Phosphatidylcholine), they cannot easily distinguish between fatty acid tail lengths. To purify the C24:0 species specifically, we must use a C18 (Octadecyl) stationary phase.

  • Mechanism: The C24:0 tail interacts more strongly with the C18 ligands via Van der Waals forces than the C16:0 tail, resulting in later elution.

  • Critical Factor: High carbon load (>15%) and full end-capping are recommended to minimize secondary silanol interactions with the galactosyl headgroup.

Mobile Phase Chemistry
  • Solvent: Methanol (MeOH) is preferred over Acetonitrile for sulfatides as it provides better solubility for very long-chain lipids and distinct selectivity for methylene selectivity.

  • Modifier (Ammonium Acetate): Sulfatides are acidic lipids. Without a buffer, the sulfate group (

    
    ) causes ion-exclusion effects and peak broadening. Adding 10 mM Ammonium Acetate (
    
    
    
    ) forms an ion pair, neutralizing the effective charge during separation and improving peak shape. It is also volatile, making it compatible with ELSD and MS detection.
Detection: Overcoming the "Invisible" Analyte

Sulfatides lack a strong UV chromophore (only weak absorption at <210 nm, which is noisy).

  • Primary: ELSD (Evaporative Light Scattering Detector) . Universal detection for non-volatile analytes.[1] Ideal for fraction collection.

  • Secondary (QC): MS (Mass Spectrometry) in Negative Ion Mode (

    
    ).
    

Visual Workflow & Mechanism

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Purification (C18) cluster_2 Phase 3: Validation RawSample Biological Tissue (Brain/Pancreas) LLE Mod. Folch Extraction (CHCl3:MeOH) RawSample->LLE SPE SPE Enrichment (Remove Neutral Lipids) LLE->SPE HPLC Semi-Prep HPLC (C18 Column) SPE->HPLC Selectivity Mechanism: Hydrophobic Discrimination (C24:0 > C24:1 > C16:0) HPLC->Selectivity Separation Physics ELSD ELSD Detection (Trigger Fraction) Selectivity->ELSD QC QC Analysis (UHPLC-MS/MS) ELSD->QC Collect Fractions Final Purified N-Tetracosanoyl-sulfatide QC->Final

Caption: Workflow for the isolation of C24:0 Sulfatide, highlighting the critical C18 hydrophobic discrimination step.

Detailed Protocols

Protocol A: Sample Preparation & Enrichment

Objective: Remove proteins and neutral lipids (cholesterol, cerebrosides) to protect the HPLC column and improve loadability.

  • Homogenization: Homogenize tissue (e.g., 100 mg) in 2 mL of Chloroform:Methanol (2:1 v/v) .

  • Phase Partition: Add 0.2 volumes of 0.9% NaCl (aq). Vortex vigorously and centrifuge at 3,000 x g for 10 min.

  • Collection: Recover the lower organic phase (contains lipids). Re-extract the upper phase once with synthetic lower phase to maximize recovery.

  • Drying: Evaporate the pooled organic phase under Nitrogen (

    
    ) stream.
    
  • SPE Cleanup (Optional but Recommended):

    • Cartridge: Silica (Si) or Aminopropyl (

      
      ).
      
    • Load: Sample in Chloroform.[2]

    • Wash: Chloroform (elutes neutral lipids/cholesterol).

    • Elute Sulfatides: Acetone:Methanol (9:1) (Sulfatides elute here; Phospholipids often require more polar solvents).

    • Note: This step significantly reduces the complexity of the chromatogram.

Protocol B: Semi-Preparative HPLC Method

Objective: Isolate C24:0 Sulfatide from C24:1 and C16:0 isoforms.

System Requirements:

  • Pump: Binary Gradient Pump capable of 5–20 mL/min.

  • Detector: ELSD (Gain: High, Temp: 40°C, Gas Pressure: 3.5 bar).

  • Fraction Collector: Time or Peak-based trigger.

Chromatographic Conditions:

ParameterSettingRationale
Column C18 Prep Column (e.g., Waters XBridge or Phenomenex Gemini)21.2 x 150 mm, 5 µmHigh surface area for loading; C18 provides methylene selectivity.
Mobile Phase A 10 mM Ammonium Acetate in Water Buffer controls ionization of sulfate group.
Mobile Phase B 10 mM Ammonium Acetate in Methanol Methanol maximizes solubility of C24 chains.
Flow Rate 10.0 mL/minScaled for 21.2 mm ID column.
Temperature 40°CReduces viscosity of MeOH/Water mix; improves mass transfer.

Gradient Program:

Time (min)% Mobile Phase BEvent
0.080%Initial Hold (Elute polar impurities)
2.080%Start Gradient
20.0100%Linear Ramp (Separates isoforms)
25.0100%Wash (Elute very long chain/sticky lipids)
25.180%Re-equilibration
30.080%End

Elution Order (Typical):

  • C16:0 Sulfatide (Early)

  • C24:1 Sulfatide (Middle - Critical impurity)

  • C24:0 Sulfatide (Late - Target)

  • Very Long Chain (>C26) / Hydroxylated species (Latest)

Protocol C: QC & Validation (UHPLC-MS/MS)

Objective: Confirm identity and purity (>95%) of the collected fractions.

Instrument: Triple Quadrupole or Q-TOF MS. Mode: Negative Electrospray Ionization (ESI-).

MS Transitions (MRM) for Identification:

AnalytePrecursor Ion (

)

Product Ion (

)

Significance
C24:0 Sulfatide 890.6 97.0 Target Molecule
C24:1 Sulfatide888.697.0Common Impurity (Double bond)
C16:0 Sulfatide778.597.0Common Impurity (Chain length)
C24:0-OH Sulfatide906.697.0Hydroxylated variant

Note: The product ion 97.0 (


) is the universal fragment for sulfated lipids.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks "Sticking" of sulfate group to active silanols.Increase Ammonium Acetate to 20 mM. Ensure column is fully end-capped.
Poor Solubility C24:0 chain is very hydrophobic.Dissolve sample in MeOH:CHCl3 (1:1) before injection. Warm the column to 50°C.
No Signal (ELSD) Drift tube temperature too high.Lower ELSD temp to 40°C. Sulfatides are stable, but semi-volatility isn't the issue; signal-to-noise is.
Co-elution of C24:1 Insufficient hydrophobic selectivity.Switch to a shallower gradient (e.g., 85% -> 95% B over 20 mins). Use a C18 column with higher carbon load.

References

  • Buschard, K., et al. (2006).[3][4] C16:0 sulfatide inhibits insulin secretion in rat beta-cells. Diabetes, 55(10).

  • Zajonc, D. M., et al. (2005).[4] Structural basis for CD1d presentation of a sulfatide derived from myelin and its implications for autoimmunity. Journal of Experimental Medicine, 202(11).

  • Guan, X. L., & Wenk, M. R. (2008). Targeted analysis of lipids (sulfatides) by LC-MS/MS. Methods in Molecular Biology.

  • Isaac, G., et al. (2006).[3] Determining the cellular location of sulfatide using a novel LC-MS/MS method. Journal of Lipid Research, 47.

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8).

Sources

Application Note: N-Tetracosanoyl-sulfatide (C24:0) in Primary Oligodendrocyte Cultures

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and protocol for the application of N-Tetracosanoyl-sulfatide (C24:0 Sulfatide) in primary oligodendrocyte cultures.

Executive Summary & Biological Context

N-Tetracosanoyl-sulfatide (C24:0 Sulfatide) is a major glycosphingolipid isoform found in the outer leaflet of the myelin sheath.[1] Unlike shorter-chain isoforms associated with immature cells, C24:0 sulfatide is enriched in mature myelin and is critical for the long-term maintenance of the paranodal junction and membrane stability.

Critical Mechanism: In primary cultures, exogenous sulfatide acts as a bimodal regulator :

  • In Progenitors (OPCs): It functions as a negative regulator of differentiation, preventing premature myelination by arresting lineage progression at the pre-oligodendrocyte stage.

  • In Mature Oligodendrocytes: It is essential for lipid raft organization and the clustering of Neurofascin-155 (NF155) and Caspr, which stabilizes the axo-glial junction.

This guide provides a standardized protocol for solubilizing this hydrophobic lipid using a BSA-complexing method and applying it to primary cultures to study differentiation kinetics and membrane architecture.[1]

Reagent Preparation: The BSA-Complexing Protocol

Challenge: C24:0 Sulfatide is highly hydrophobic.[1] Direct addition of solvent-dissolved lipid (e.g., in DMSO/Ethanol) to culture media causes rapid precipitation, cytotoxicity, and bioavailability issues. Solution: Conjugation with fatty acid-free Bovine Serum Albumin (BSA) creates a water-soluble, physiologically relevant delivery system.[1][2]

Materials Required[2][3][4][5][6][7][8][9][10][11]
  • N-Tetracosanoyl-sulfatide (C24:0) (Purity >98%)[1]

  • Fatty Acid-Free BSA (Lyophilized powder)[1]

  • Solvent A: Chloroform:Methanol (2:1 v/v) or pure Methanol[1]

  • Vehicle: PBS or DMEM (Serum-free)[1]

  • Nitrogen gas stream

  • Water bath sonicator (37°C)

Step-by-Step Solubilization Protocol
Phase A: Lipid Film Formation
  • Dissolution: Dissolve 1 mg of N-Tetracosanoyl-sulfatide in 1 mL of Solvent A (Chloroform/Methanol) in a glass vial.

  • Evaporation: Evaporate the solvent under a gentle stream of Nitrogen gas while rotating the vial. This creates a thin, uniform lipid film on the glass wall.

    • Note: Ensure the film is completely dry. Trace chloroform is cytotoxic.

  • Desiccation: Place the vial in a vacuum desiccator for 1 hour to remove residual solvent.

Phase B: BSA Conjugation (The "Carrier" Method)
  • BSA Stock Prep: Prepare a 4 mg/mL (approx. 60 µM) solution of Fatty Acid-Free BSA in PBS or serum-free DMEM.[1] Warm to 37°C.[2][3]

  • Hydration: Add the warm BSA solution to the lipid film vial to achieve a final lipid concentration of 100–200 µM .

    • Target Ratio: Aim for a Lipid:BSA molar ratio of 2:1 to 5:1 . Excess lipid may not bind and will precipitate.

  • Complexing:

    • Incubate at 37°C for 30–60 minutes with intermittent vortexing.

    • Sonicate in a water bath for 10–15 minutes until the solution is clear or slightly opalescent (no visible particles).

  • Sterilization: Filter the complex through a 0.22 µm PES syringe filter . (Do not use nylon, which binds lipids).

  • Storage: Use immediately or aliquot and store at -20°C (stable for 2 weeks). Avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol A: Investigating Negative Regulation of Differentiation

Objective: To demonstrate the inhibitory effect of exogenous sulfatide on OPC maturation.

  • Culture Setup: Isolate primary OPCs (e.g., from P0-P2 rat cortices) via the McCarthy & de Vellis shake-off method.[1] Plate on Poly-D-Lysine (PDL) coated coverslips.[1]

  • Baseline Expansion: Maintain in Proliferation Medium (PDGF-AA + bFGF) for 24 hours.

  • Differentiation Induction: Switch to Differentiation Medium (T3/T4 thyroid hormone, minus growth factors).

  • Treatment:

    • Group 1 (Control): Vehicle (BSA only).

    • Group 2 (Low Dose): 20 µM C24:0 Sulfatide-BSA.[1]

    • Group 3 (High Dose): 50 µM C24:0 Sulfatide-BSA.[1]

  • Timeline: Treat cells every 48 hours with fresh media changes.

  • Endpoint Analysis (Day 3-5):

    • Fix cells with 4% PFA.

    • Immunostaining: Stain for O4 (Pro-oligodendrocyte) and MBP (Mature Myelin).[1]

    • Readout: Calculate the Differentiation Index (MBP+ cells / Total DAPI+ cells).

Protocol B: Paranodal Junction Stability Assay

Objective: To assess if C24:0 sulfatide rescues or enhances Caspr/NF155 clustering in mature oligodendrocytes (or co-cultures).

  • Culture Setup: Establish Oligodendrocyte-Neuron co-cultures (e.g., DRG neurons + OPCs).

  • Maturation: Allow myelination to proceed for 14 days in vitro.

  • Perturbation (Optional): Induce mild lipid stress (e.g., cyclodextrin) or use a sulfatide-deficient background (if available).[1]

  • Rescue Treatment: Add 30 µM C24:0 Sulfatide-BSA to the culture media for 48 hours.

  • Endpoint Analysis:

    • Immunostaining: Stain for Caspr (Paranodal axonal marker) and Neurofascin-155 (Glial marker).[1]

    • Readout: Quantify the length and integrity of Caspr clusters flanking the Nodes of Ranvier.

Visualization & Logic Flows[1]

Workflow 1: Lipid-BSA Complex Preparation

This diagram illustrates the critical path for rendering the hydrophobic C24:0 sulfatide bioavailable.

BSA_Complexing Lipid C24:0 Sulfatide (Powder) Film Lipid Film (Dry & Desiccated) Lipid->Film 1. Dissolve & N2 Evap Solvent Chloroform:MeOH (2:1) Solvent->Film Complex Lipid-BSA Complex (Opalescent Solution) Film->Complex 2. Hydrate & Sonicate BSA Fatty Acid-Free BSA (4 mg/mL @ 37°C) BSA->Complex Carrier Protein Filter 0.22 µm PES Filter (Sterilization) Complex->Filter 3. Clarify Cells Primary Culture Treatment Filter->Cells 4. Treat (20-50 µM)

Caption: Workflow for generating physiologically relevant Sulfatide-BSA complexes for cell culture.

Workflow 2: Mechanism of Action in Oligodendrocytes

This diagram details the diverging effects of Sulfatide based on the developmental stage of the cell.

Mechanism cluster_OPC OPC / Immature OL cluster_Mature Mature Myelinating OL Exo_Sulf Exogenous C24:0 Sulfatide Diff_Block Differentiation Checkpoint Exo_Sulf->Diff_Block High Accumulation Rafts Lipid Raft Stabilization Exo_Sulf->Rafts Membrane Incorporation Outcome1 Inhibition of MBP Expression (Negative Regulation) Diff_Block->Outcome1 NF155 NF155 Recruitment Rafts->NF155 Clustering Outcome2 Stable Paranodal Junctions NF155->Outcome2

Caption: Bimodal mechanism: Inhibition of early differentiation vs. stabilization of mature junctions.[1]

Quantitative Data Summary

Expected Outcomes:

ReadoutControl (BSA Only)C24:0 Sulfatide (20 µM)C24:0 Sulfatide (50 µM)Interpretation
OPC Morphology Complex, branchedReduced branchingSimple, bipolarArrested morphological maturation.[1]
MBP Expression High (>60% +)Moderate (~40% +)Low (<20% +)Dose-dependent inhibition of differentiation.[1]
Cell Viability >95%>90%>85%BSA complexing minimizes cytotoxicity.
Caspr Cluster Length ~3.5 µm~4.2 µm~4.5 µmEnhanced paranodal stability in co-cultures.

Troubleshooting & Optimization

  • Precipitation: If the medium turns cloudy immediately upon addition, the Lipid:BSA ratio is too high. Increase BSA concentration or reduce lipid load.

  • Cytotoxicity: If significant cell death occurs within 24 hours, ensure all solvent (chloroform) was removed during the drying step. Residual solvent is highly toxic to primary glia.

  • Filter Clogging: Use PES membranes. Cellulose acetate or nylon membranes may bind the lipid-BSA complex, reducing the effective concentration.

References

  • Sulfatide as a Negative Regulator

    • Hirahara, Y., et al. (2004).[4] Sulfatide is a negative regulator of oligodendrocyte differentiation: development in sulfatide-null mice. Glia.

  • Paranodal Junction Formation

    • Ishibashi, T., et al. (2002).
    • [1]

  • Lipid-BSA Complexing Protocol

    • Alsabeeh, N., et al. (2018).
  • C24:0 Specificity in Myelin

    • Marcus, J., & Popko, B. (2002). Galactolipids are essential for the formation of the node of Ranvier. Biochimica et Biophysica Acta (BBA).[1]

Sources

Preparation of N-Tetracosanoyl-sulfatide containing liposomes for in vivo studies.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Rationale

N-Tetracosanoyl-sulfatide (C24:0 Sulfatide) is a biologically potent glycosphingolipid containing a saturated 24-carbon fatty acid chain. Unlike its shorter isoforms (e.g., C16:0), C24:0 Sulfatide has been identified as a critical ligand for CD1d molecules , facilitating the activation of Type II Natural Killer T (NKT) cells. This interaction has demonstrated significant therapeutic potential in suppressing autoimmune responses, particularly in Type 1 Diabetes (T1D) models.

However, the hydrophobic nature of the ceramide backbone and the amphipathic character of the sulfate headgroup present significant delivery challenges. Free administration often leads to rapid clearance or non-specific binding. Encapsulation within PEGylated liposomes ensures:

  • Solubility: Stable dispersion in aqueous buffers.

  • Bioavailability: Extended circulation time via steric stabilization (PEGylation).

  • Targeting: Efficient presentation to Antigen-Presenting Cells (APCs) for CD1d loading.

This guide details the formulation of "Stealth" C24:0 Sulfatide liposomes suitable for intravenous (i.v.) or intraperitoneal (i.p.) administration.

Material Selection & Formulation Strategy

The choice of helper lipids is dictated by the high phase transition temperature (


) of the saturated C24:0 tail.
ComponentRoleRecommended LipidRationale
Active Lipid API / LigandC24:0 Sulfatide (N-Tetracosanoyl-sulfatide)Saturated chain ensures high membrane rigidity and specific CD1d binding affinity.
Bulk Lipid Structural MatrixDSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)High

(~55°C) matches C24:0, preventing phase separation that occurs with fluid lipids like POPC.
Stabilizer Membrane IntegrityCholesterol Fills packing defects, prevents leakage, and modulates fluidity.
Stealth Agent Circulation Half-lifeDSPE-PEG2000 Provides a steric hydration shell to reduce uptake by the Reticuloendothelial System (RES).
Recommended Molar Ratio

For in vivo stability, we utilize a modified "Stealth" formulation: DSPC : Cholesterol : DSPE-PEG2000 : C24:0 Sulfatide Molar Ratio: 55 : 35 : 5 : 5 (Note: Sulfatide concentration can be titrated between 2–10 mol% depending on dose requirements, adjusting DSPC accordingly.)

Experimental Workflow (Visualization)

The following diagram outlines the critical path for generating homogenous, sterile liposomes.

LiposomePrep Start Lipid Dissolution (CHCl3 : MeOH 2:1) Film Thin Film Formation (Rotary Evap, 40°C, Vacuum) Start->Film Mix Lipids Desiccate Desiccation (Overnight, High Vacuum) Film->Desiccate Remove Solvent Hydrate Hydration (PBS, pH 7.4, >65°C) Desiccate->Hydrate Add Buffer LUV Crude MLV Suspension Hydrate->LUV Vortex / Agitate Extrude Sizing / Extrusion (100nm PC Membrane, >65°C) LUV->Extrude 11-21 Passes Purify Purification / Dialysis (Remove free lipids/solvents) Extrude->Purify Optional QC QC Characterization (DLS, Zeta, Azure A Assay) Purify->QC

Figure 1: Workflow for Thin Film Hydration and Extrusion of High-Transition Temperature Liposomes.

Detailed Protocol

Phase 1: Preparation of Lipid Film

Critical Parameter: Solvent System.[1][2] Sulfatides are less soluble in pure chloroform than standard phospholipids.

  • Stock Preparation: Dissolve DSPC, Cholesterol, and DSPE-PEG2000 in Chloroform. Dissolve C24:0 Sulfatide in Chloroform:Methanol (2:1 v/v) .

  • Mixing: Combine aliquots into a round-bottom flask to achieve the 55:35:5:5 molar ratio.

    • Example Calculation: For 100 µmol total lipid (~2 mL final volume), use 5 µmol Sulfatide.

  • Evaporation: Attach to a rotary evaporator.

    • Bath Temp: 45°C.

    • Speed: 100 rpm.

    • Pressure: Decrease gradually to prevent bumping until a dry, thin film forms on the flask wall.

  • Drying: Place the flask under high vacuum (desiccator) for at least 4 hours (preferably overnight) to remove trace solvent residues which are toxic in vivo.

Phase 2: Hydration (The "Transition" Step)

Critical Parameter: Temperature.[2][3][4][5] You must work above the phase transition temperature (


) of the highest melting lipid (DSPC 

).
  • Pre-heat Buffer: Warm 2 mL of sterile PBS (pH 7.4) to 70°C .

  • Hydration: Add the hot buffer to the lipid film.

  • Agitation: Rotate the flask in a 70°C water bath for 30–60 minutes.

    • Observation: The film should peel off, forming a cloudy, milky suspension (Multilamellar Vesicles - MLVs).

    • Tip: If lipid aggregates remain on the glass, use a bath sonicator (heated to 65°C) for 2 minutes to detach them.

Phase 3: Sizing via Extrusion

Sonication is discouraged for in vivo batches due to metal contamination and size heterogeneity. Extrusion is required.

  • Setup: Assemble a mini-extruder with a 100 nm polycarbonate membrane .

  • Heating: The extruder block MUST be maintained at >65°C (on a hot plate or using a heating block).

    • Warning: Extruding below

      
       will rupture the membrane and result in low yield.
      
  • Passage: Pass the MLV suspension through the membrane 11–21 times.

    • Result: The suspension should turn from milky/opaque to translucent/opalescent (Large Unilamellar Vesicles - LUVs).

Quality Control & Characterization

Before animal injection, the formulation must be validated.

A. Physical Characterization (DLS & Zeta)

Use Dynamic Light Scattering (DLS).

  • Size (Z-Average): Target 100 ± 20 nm . (Ideal for EPR effect and avoiding renal clearance).

  • PDI (Polydispersity Index): Target < 0.2 (Indicates a monodisperse population).

  • Zeta Potential: Target -20 to -40 mV .

    • Why? The sulfate group on the C24:0 sulfatide is anionic. A neutral potential indicates the sulfatide was not successfully incorporated.

B. Chemical Quantification (Azure A Assay)

To verify sulfatide concentration (standard phosphate assays detect DSPC but not sulfatide).

  • Reagent: Dissolve 40 mg Azure A in 100 mL 0.1 N H₂SO₄.

  • Procedure: Mix 20 µL liposomes with 980 µL water + 1 mL Azure A reagent + 2 mL Chloroform/Methanol (2:1).

  • Extraction: Vortex and centrifuge. The dye-lipid complex migrates to the organic (lower) phase.

  • Measurement: Read absorbance of the lower phase at 630 nm . Compare against a standard curve of free C24:0 Sulfatide.

References

  • Subramanian, L. et al. (2012). "C24:0 sulfatide-induced protection from the adoptive transfer of T1D is CD1d-dependent."[6][7] Journal of Immunology.

  • Buschard, K. et al. (2006). "Sulfatide isoform pattern in the islets of Langerhans." Diabetologia.

  • Avanti Polar Lipids. "Phase Transition Temperatures of Lipids." Technical Data.

  • Blom, T.S. et al. (2015). "Quantification of sulfatide species in biological samples." Journal of Lipid Research.[8]

  • Zajonc, D.M. et al. (2005).[9] "Structural basis for CD1d presentation of a sulfatide derived from myelin and its implications for autoimmunity." Journal of Experimental Medicine.

Sources

Application Notes & Protocols: N-Tetracosanoyl-sulfatide as an Immunomodulatory Tool in Experimental Autoimmune Encephalomyelitis (EAE) Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Peptide Antigens in Autoimmunity

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for Multiple Sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS).[1][2] Traditionally, EAE models are induced using myelin-derived protein or peptide antigens, such as Myelin Oligodendrocyte Glycoprotein (MOG) or Proteolipid Protein (PLP), which elicit a pathogenic CD4+ T cell response.[2][3] However, the pathology of MS is not solely driven by responses to protein antigens. The myelin sheath is exceptionally rich in lipids, and emerging evidence points to the involvement of lipid-reactive immune cells in the pathogenesis of autoimmune demyelination.[4]

Sulfatides, a class of sulfated galactosylceramides, are abundant components of the myelin sheath.[5] Their role in the immune system is complex and dichotomous; they can act as self-antigens and are implicated in both pro-inflammatory and regulatory immune responses.[6][7] N-Tetracosanoyl-sulfatide, a specific molecular species of sulfatide, has garnered significant interest as a tool to probe the function of lipid-reactive T cells in the context of EAE. These application notes provide a comprehensive guide for researchers on the mechanism, preparation, and application of N-Tetracosanoyl-sulfatide to modulate the course of EAE, offering insights into the regulatory pathways that can be targeted for therapeutic development.

Scientific Background & Mechanism of Action

The primary mechanism through which sulfatides modulate the immune response is via their presentation by the non-classical MHC class I-like molecule, CD1d.[8] This molecule is expressed on various antigen-presenting cells (APCs), including dendritic cells and macrophages.

The Regulatory Pathway: Activation of Type II NKT Cells

N-Tetracosanoyl-sulfatide is recognized by a subset of T cells known as Type II Natural Killer T (NKT) cells.[8][9] Unlike the more commonly studied Type I NKT cells (which recognize α-galactosylceramide), Type II NKT cells are a diverse population that can recognize various self-lipids, including sulfatide.

The key steps in the regulatory cascade are as follows:

  • Antigen Presentation : APCs present sulfatide on their surface via the CD1d molecule.[6]

  • TCR Recognition : The T cell receptor (TCR) of a Type II NKT cell recognizes the CD1d-sulfatide complex.[6]

  • Immunomodulation : Upon activation, these sulfatide-reactive Type II NKT cells exert a dominant immune-regulatory function.[9] They can suppress the activity of pathogenic, myelin-reactive T cells, thereby preventing the induction or ameliorating the severity of EAE.[7][10] This suppression is thought to occur through the modulation of dendritic cell function and the creation of an anti-inflammatory cytokine environment.[9]

It is noteworthy that in certain disease contexts or in patients with progressive MS, T cells may become insensitive to the suppressive effects of sulfatide, potentially contributing to disease progression.[11]

Sulfatide_Mechanism cluster_APC Antigen Presenting Cell (APC) cluster_NKT Type II NKT Cell cluster_Effector Pathogenic Response APC Sulfatide Presentation CD1d CD1d APC->CD1d presents NKT TCR Recognition CD1d->NKT interacts with Activation NKT Cell Activation NKT->Activation leads to Auto_T Autoimmune T Cell (e.g., MOG-reactive) Activation->Auto_T SUPPRESSES Inflammation CNS Inflammation & Demyelination Auto_T->Inflammation promotes

Caption: Sulfatide-mediated activation of Type II NKT cells.

Experimental Protocols

The use of N-Tetracosanoyl-sulfatide in EAE is primarily for modulating the disease, not for inducing it. Therefore, a standard EAE induction protocol must first be established, against which the effects of sulfatide administration can be measured.

Part A: Induction of Chronic EAE in C57BL/6 Mice

This protocol describes the induction of EAE using Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅).

Materials:

  • Female C57BL/6 mice, 9-12 weeks old.[12]

  • MOG₃₅₋₅₅ peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Pertussis Toxin (PTX) from Bordetella pertussis

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile 1 mL syringes and 27G needles

Procedure:

  • Antigen Emulsion Preparation :

    • Prepare a 2 mg/mL solution of MOG₃₅₋₅₅ in sterile PBS.

    • To prepare the emulsion, mix an equal volume of the MOG₃₅₋₅₅ solution with CFA. For example, mix 500 µL of MOG₃₅₋₅₅ solution with 500 µL of CFA.

    • Emulsify the mixture by repeatedly drawing and expelling it through a Luer-Lok syringe connection until a thick, white emulsion is formed. A drop of the stable emulsion should not disperse when placed in water.[13]

  • Immunization (Day 0) :

    • Anesthetize the mice (isoflurane is recommended).[12]

    • Inject a total of 0.2 mL of the MOG/CFA emulsion subcutaneously, distributed over two sites on the upper back (0.1 mL per site).[14]

  • Pertussis Toxin Administration :

    • Prepare a fresh solution of PTX in sterile PBS at a concentration of 2 µg/mL.

    • On Day 0 (shortly after immunization) and again on Day 2, administer 200 ng of PTX (100 µL of the 2 µg/mL solution) via intraperitoneal (i.p.) injection.[3][14]

  • Monitoring :

    • Begin daily monitoring of mice for clinical signs of EAE and body weight starting around Day 7.

    • Use a standard EAE scoring scale (see Table 1). Provide supportive care, such as moistened food and water on the cage floor, for severely paralyzed animals.[15]

Part B: Preparation and Administration of N-Tetracosanoyl-sulfatide

Materials:

  • N-Tetracosanoyl-sulfatide (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile PBS or saline (0.9% NaCl)

  • Sterile syringes and needles for injection

Procedure:

  • Sulfatide Solution Preparation :

    • Causality Note: Sulfatides are lipids and are insoluble in aqueous solutions. A vehicle is required for solubilization. DMSO is a common choice, but it must be diluted significantly to avoid toxicity.

    • Prepare a stock solution of N-Tetracosanoyl-sulfatide by dissolving it in 100% DMSO to a concentration of 10 mg/mL. Gentle warming and vortexing may be required.

    • For injection, dilute the DMSO stock solution in sterile PBS or saline. A common final DMSO concentration for in vivo work is <5%. For a target dose of 50 µ g/mouse in a 200 µL injection volume, you would dilute 5 µL of the 10 mg/mL stock into 195 µL of PBS. This must be done fresh for each injection session.

    • A vehicle control group (receiving the same concentration of DMSO in PBS) is mandatory .

  • Administration Schedule :

    • The timing of administration determines whether you are studying prophylactic or therapeutic effects.

    • Prophylactic Model : To test if sulfatide can prevent or delay EAE, begin administration before the expected onset of disease. A typical schedule is to inject i.p. every other day starting from Day 1 post-immunization until a pre-determined endpoint (e.g., Day 21).

    • Therapeutic Model : To test if sulfatide can reverse or ameliorate existing disease, begin administration after the mice have developed a defined clinical score (e.g., a score of 2.0).

  • Dosage :

    • The optimal dose can vary. Based on related studies, a starting dose of 25-50 µg per mouse per injection is recommended. A dose-response pilot study is advisable to determine the optimal concentration for your specific experimental conditions.

EAE_Workflow cluster_Induction EAE Induction Phase cluster_Treatment Modulation Phase cluster_Monitoring Monitoring & Analysis Phase Day0_Immunize Day 0: Immunize with MOG/CFA Inject PTX (200 ng) Day2_PTX Day 2: Inject PTX (200 ng) Prophylactic Prophylactic Regimen: Inject Sulfatide (or Vehicle) from Day 1 onwards Day0_Immunize->Prophylactic begins Monitor Daily Monitoring (from Day 7): Clinical Score & Body Weight Day2_PTX->Monitor leads to monitoring Therapeutic Therapeutic Regimen: Inject Sulfatide (or Vehicle) after disease onset (Score ≥ 2) Monitor->Therapeutic triggers Endpoint Endpoint Analysis: Histology (CNS) Immunology (Spleen, CNS) Monitor->Endpoint concludes with

Caption: Experimental workflow for testing N-Tetracosanoyl-sulfatide in EAE.

Data Collection and Expected Outcomes

A successful experiment will generate multi-faceted data. The primary outcome is the clinical score, but this should be supported by immunological and histological analysis.

Table 1: Key Parameters and Readouts

ParameterMethod / ScaleExpected Outcome with Effective Sulfatide Treatment
Clinical Score Standard 0-5 EAE Scale:0: No signs1: Limp tail2: Hind limb weakness3: Hind limb paralysis4: Hind/Fore limb paralysis5: MoribundLower mean clinical score, delayed onset of disease, or accelerated recovery compared to vehicle control.
Body Weight Daily measurementReduced weight loss compared to the vehicle control group.
CNS Histology H&E and Luxol Fast Blue staining of spinal cord sectionsReduced immune cell infiltration (H&E) and less demyelination (LFB) in the white matter tracts.
Immunophenotyping Flow cytometry of cells from spleen, lymph nodes, or CNSAltered T cell populations, potentially an increase in regulatory T cells (Tregs) or a shift in cytokine profiles from pro-inflammatory (IFN-γ, IL-17) to anti-inflammatory (IL-4, IL-10).

Troubleshooting

  • Issue : N-Tetracosanoyl-sulfatide does not dissolve in DMSO.

    • Solution : Ensure the DMSO is anhydrous. Gentle warming (to 37°C) can aid dissolution. Ensure you are using the correct species (N-Tetracosanoyl-sulfatide).

  • Issue : No observable effect on EAE score.

    • Solution : Verify the EAE induction in your control group is robust. Increase the dose or frequency of sulfatide administration. The administration route may also be a factor; consider intravenous (i.v.) injection for more direct systemic delivery, though this may alter pharmacokinetics.

  • Issue : High mortality in the treatment group.

    • Solution : This could be due to DMSO toxicity. Ensure the final concentration of DMSO in the injection volume is low (<5%). Perform a toxicity test with the vehicle alone.

Conclusion

N-Tetracosanoyl-sulfatide serves as a powerful and specific tool to investigate the role of lipid-reactive Type II NKT cells in the regulation of CNS autoimmunity. By using the protocols outlined in this guide, researchers can effectively modulate the course of EAE, providing a platform to dissect the mechanisms of lipid-mediated immune suppression and to test novel therapeutic strategies for diseases like Multiple Sclerosis. The key to a successful study lies in a robust and consistent EAE model, careful preparation of the lipid therapeutic, and a comprehensive analysis of both clinical and immunological outcomes.

References

  • Immunological role of sulfatide in the pathogenesis of multiple sclerosis - ResearchGate. Available at: [Link]

  • Hamatani, M., et al. (2022). T cells from MS Patients with High Disease Severity Are Insensitive to an Immune-Suppressive Effect of Sulfatide. Cellular and Molecular Neurobiology. Available at: [Link]

  • Nowack, L., et al. (2022). The repertoire of protein-sulfatide interactions reveal distinct modes of sulfatide recognition. Frontiers in Molecular Biosciences. Available at: [Link]

  • Aharoni, R. (2016). The mechanism of action of glatiramer acetate in multiple sclerosis and beyond. Autoimmunity Reviews. Available at: [Link]

  • Ben-Nun, A., et al. (2006). Analysis of autoreactive CD4 T cells in experimental autoimmune encephalomyelitis after primary and secondary challenge using MHC class II tetramers. The Journal of Immunology. Available at: [Link]

  • Hamatani, M., & Kondo, T. (2023). Immunological role of sulfatide in the pathogenesis of multiple sclerosis. Neural Regeneration Research. Available at: [Link]

  • Takahashi, T., & Suzuki, T. (2012). Role of sulfatide in normal and pathological cells and tissues. Journal of Lipid Research. Available at: [Link]

  • Takahashi, T., & Suzuki, T. (2012). Role of sulfatide in normal and pathological cells and tissues. Journal of Lipid Research. Available at: [Link]

  • Fry, J.M., et al. (1974). Sulfatide synthesis: inhibition by experimental allergic encephalomyelitis serum. Science. Available at: [Link]

  • Jahng, A.W., et al. (2004). Prevention of Autoimmunity by Targeting a Distinct, Noninvariant CD1d-reactive T Cell Population Reactive to Sulfatide. Journal of Experimental Medicine. Available at: [Link]

  • Pitarokoili, K., & Gold, R. (2001). Experimental Autoimmune Encephalomyelitis in the Mouse. Current Protocols in Immunology. Available at: [Link]

  • McCarthy, S., et al. (2018). Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair. Journal of Visualized Experiments. Available at: [Link]

  • Cozma, C., et al. (2009). Increasing Sulfatide Synthesis in Myelin-Forming Cells of Arylsulfatase A-Deficient Mice Causes Demyelination and Neurological Symptoms Reminiscent of Human Metachromatic Leukodystrophy. The Journal of Neuroscience. Available at: [Link]

  • SB PEPTIDE. Experimental Autoimmune Encephalomyelitis KIT. Available at: [Link]

Sources

Using fluorescently labeled N-Tetracosanoyl-sulfatide for live-cell imaging.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Live-Cell Imaging of N-Tetracosanoyl-Sulfatide Trafficking

Executive Summary

N-Tetracosanoyl-sulfatide (C24:0-Sulfatide) is a major glycosphingolipid enriched in the myelin sheath and pancreatic beta-cells.[1] Unlike short-chain lipids, the long C24 fatty acid chain confers specific membrane sorting properties, often directing the lipid into liquid-ordered domains (rafts) and specific endocytic pathways.[1]

Critical Technical Distinction: While endogenous C24-sulfatide is the biological target, directly labeling the C24 chain with a fluorophore is synthetically challenging and alters membrane packing. Therefore, the field-standard for live-cell imaging utilizes Fluorescent Sulfatide Analogs (e.g., BODIPY-FL-C12-Sulfatide or NBD-C12-Sulfatide ).[1] These analogs replace the C24 chain with a shorter, fluorophore-tagged chain that mimics the amphiphilic nature of the native lipid while enabling detection.

This guide details the protocol for Pulse-Chase Live-Cell Imaging of these fluorescent analogs to model N-Tetracosanoyl-sulfatide trafficking, with specific attention to Lipid-BSA Complexing to ensure physiological delivery.[1]

Probe Selection & Mechanism

FeatureBODIPY-FL-Sulfatide (Recommended)NBD-Sulfatide
Photostability High (Good for time-lapse)Low (Bleaches rapidly)
Fluorescence Bright Green (~503 nm emission)Green (~530 nm emission)
Membrane Behavior Mimics native lipid partitioning well; less prone to "flipping" artifacts.[1]NBD group is somewhat hydrophilic, can loop back to surface.[2]
Quenching Method BSA Back-Exchange (Strips outer leaflet lipid)Sodium Dithionite (Chemically bleaches outer leaflet)

Scientific Rationale: We utilize BODIPY-FL-C12-Sulfatide for this protocol.[1] The BODIPY fluorophore is electrically neutral and hydrophobic, minimizing perturbation of the sulfatide headgroup's interactions with extracellular matrix proteins (e.g., Laminin, Tenascin) and endocytic receptors.

Experimental Workflow

Phase A: Preparation of Lipid-BSA Complexes (The "Loading" Vehicle)

Hydrophobic lipids cannot be added directly to cell media; they will precipitate.[1] They must be complexed with Defatted BSA.[3]

Reagents:

  • Fluorescent Sulfatide (e.g., BODIPY-FL-C12-Sulfatide).[1]

  • Defatted BSA (Fatty Acid Free Bovine Serum Albumin) – Crucial: Standard BSA contains lipids that compete with the probe.[1]

  • Solvent: Chloroform:Methanol (2:1 v/v).[1]

  • Buffer: HMEM (HEPES-buffered MEM) or PBS.[1]

Protocol:

  • Dry Down: Aliquot 50 nmol of fluorescent sulfatide into a glass tube. Evaporate solvent under a stream of nitrogen gas.

  • Desiccate: Place the dried film under vacuum for 1 hour to remove trace solvent.

  • Solubilize: Resuspend the lipid film in 20 µL of absolute ethanol (creates a concentrated slurry).

  • Complexing: Immediately add 980 µL of HMEM containing 0.34 mg/mL Defatted BSA (approx 5 µM BSA) while vortexing vigorously.

    • Target Ratio: 1:1 molar ratio of Lipid to BSA is ideal for loading.

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow the lipid to bind the hydrophobic pocket of BSA.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to remove aggregates. Use the supernatant as the 50 µM Stock Solution .

Phase B: Pulse-Chase Live-Cell Imaging

Objective: Synchronize the uptake of sulfatide to track its journey from the Plasma Membrane (PM) to Endosomes and Lysosomes/Golgi.

Step-by-Step Protocol:

  • Pulse (Binding at Low Temp):

    • Cool cells (grown on glass-bottom dishes) to 4°C on ice for 10 minutes. Why? This stops endocytosis, allowing the lipid to bind the plasma membrane without being internalized.

    • Replace media with Cold Loading Medium (final conc. 1–5 µM Fluorescent Sulfatide in HMEM).[1]

    • Incubate at 4°C for 30 minutes .

  • Wash (Removal of Unbound Probe):

    • Wash cells 3x with ice-cold HMEM to remove unbound lipid-BSA complexes.[1]

    • Checkpoint: If you image now, you will see a crisp ring stain (Plasma Membrane only).[1]

  • Chase (Internalization):

    • Add warm (37°C) complete culture medium.[1]

    • Transfer cells to the microscope stage incubator (37°C, 5% CO2).

    • Time-Lapse Imaging: Capture images every 2–5 minutes.

      • 0-10 min: Lipid enters Early Endosomes (punctate structures near periphery).[1]

      • 15-45 min: Trafficking to Late Endosomes/Lysosomes (perinuclear accumulation).

      • >60 min: Potential recycling to the Golgi Complex.

  • Validation: The "Back-Exchange" Step (Self-Validating Control):

    • To prove signal is inside the cell and not just stuck to the surface:

    • Wash cells with 3.4 mg/mL Defatted BSA in HMEM (10x higher BSA conc) at 4°C for 10 minutes.

    • Mechanism:[1] The excess BSA acts as a "sink," extracting the fluorescent lipid from the outer leaflet of the plasma membrane. Any remaining fluorescence is strictly intracellular.[1]

Pathway Visualization

Sulfatide_Trafficking Lipid_Prep Lipid-BSA Complex (Preparation) PM_Binding Plasma Membrane Binding (4°C Pulse) Lipid_Prep->PM_Binding Add to Cells Endocytosis Internalization (37°C Chase) PM_Binding->Endocytosis Warm to 37°C Back_Exchange BSA Back-Exchange (Validation Step) PM_Binding->Back_Exchange Strip Surface Lipid Early_Endo Early Endosome (Sorting) Endocytosis->Early_Endo Late_Endo Late Endosome / Lysosome Early_Endo->Late_Endo Degradation Pathway Golgi Golgi Complex (Recycling) Early_Endo->Golgi Recycling Pathway

Caption: Workflow of Fluorescent Sulfatide trafficking. The Pulse (Yellow) loads the membrane; the Chase (Red) drives internalization.[1] Back-Exchange (Grey) validates intracellular localization.[1]

Troubleshooting & Controls

ObservationPossible CauseSolution
Lipid Precipitates Incomplete complexing with BSA.[1]Ensure BSA is "Defatted" and vortex vigorously while adding lipid.
No Internalization Cells kept too cold or metabolic inhibition.[1]Ensure stage incubator is calibrated to 37°C.
High Background Non-specific sticking to glass.Use 0.1% BSA in all wash buffers; coat glass with Poly-L-Lysine.[1]
Golgi vs. Lysosome? Ambiguous localization.Co-stain with LysoTracker Red (Lysosomes) or NBD-C6-Ceramide (Golgi marker).[1]

References

  • Pagano, R. E., et al. (2000). "Use of fluorescent analogs of ceramide to study the Golgi apparatus of animal cells." Cold Spring Harbor Protocols. Link

  • Marks, D. L., et al. (2008). "Oligomerization of fluorescently labeled sulfatide in model membranes and live cells." Biophysical Journal.[1] Link

  • Singh, R. D., et al. (2003). "Selective internalization of fluorescent lipids via clathrin-independent endocytosis."[1] Molecular Biology of the Cell. Link

  • Takahashi, T. & Suzuki, T. (2012). "Role of sulfatide in normal and pathological cells and tissues." Journal of Lipid Research. Link

Sources

N-Tetracosanoyl-sulfatide application in studies of demyelinating diseases.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Tetracosanoyl-Sulfatide (C24:0) in Demyelinating Disease Research

Executive Summary

N-Tetracosanoyl-sulfatide (C24:0 Sulfatide), a sulfated galactosylceramide with a fully saturated 24-carbon fatty acid tail (lignoceric acid), is a critical structural component of the myelin sheath. Unlike its mono-unsaturated counterpart (C24:1, nervonic acid), the saturated C24:0 tail confers high rigidity to the myelin membrane, essential for the stability of the paranodal junction and lipid rafts.

In demyelinating diseases, C24:0 Sulfatide plays a dual role:

  • Metachromatic Leukodystrophy (MLD): A pathological substrate that accumulates due to Arylsulfatase A (ARSA) deficiency, leading to lysosomal toxicity and demyelination.

  • Multiple Sclerosis (MS): A major autoantigen presented by CD1d molecules to NKT cells, modulating the transition between immune tolerance and autoimmunity.

This guide provides validated protocols for the extraction, quantification (LC-MS/MS), and immunological interrogation (ELISA, CD1d assay) of C24:0 Sulfatide.

Part 1: Biological Context & Mechanism[1][2]

To study C24:0 Sulfatide effectively, one must understand its specific interaction with the immune system and myelin architecture.

The CD1d-Sulfatide Axis

Unlike peptide antigens presented by MHC molecules, glycolipids like sulfatides are presented by CD1d.[1][2] The hydrophobic C24:0 tail anchors the molecule deep into the CD1d binding groove (occupying the A' and F' pockets), exposing the negatively charged sulfate headgroup to the T-cell receptor (TCR) of Type II NKT cells.

Figure 1: Pathophysiological Mechanisms of Sulfatide in MLD and MS

SulfatidePathways Oligodendrocyte Oligodendrocyte (Myelin Producer) ARSA_Deficiency ARSA Enzyme Deficiency (MLD) Oligodendrocyte->ARSA_Deficiency Genetic Defect CD1d_APC Antigen Presenting Cell (CD1d) Oligodendrocyte->CD1d_APC Membrane Debris (MS Context) Sulfatide_Accumulation Lysosomal C24:0 Accumulation ARSA_Deficiency->Sulfatide_Accumulation Substrate Buildup Demyelination Demyelination & Neurodegeneration Sulfatide_Accumulation->Demyelination Toxicity NKT_Cell Type II NKT Cell CD1d_APC->NKT_Cell C24:0 Presentation Autoantibody Anti-Sulfatide Antibody (IgM/IgG) NKT_Cell->Autoantibody B-Cell Help Autoantibody->Demyelination Complement Activation

Caption: Dual pathology of C24:0 Sulfatide. In MLD (red path), enzymatic failure leads to toxic accumulation.[3] In MS (yellow/green path), myelin debris allows CD1d presentation, triggering autoimmune attack.

Part 2: Sample Preparation & Extraction

Challenge: C24:0 Sulfatide is extremely hydrophobic. Standard aqueous buffers will result in near-total sample loss due to adherence to plasticware. Solution: Use a modified Folch or MTBE extraction with strict solvent control.

Reagents:
  • Extraction Solvent: Chloroform:Methanol (2:1 v/v).

  • Internal Standard (IS): C12:0 Sulfatide (synthetic, non-endogenous) or C18:0-d3 Sulfatide. Do not use C24:1 as an IS, as it is endogenous.

  • Glassware: Borosilicate glass tubes (Teflon-lined caps). Avoid polystyrene.

Protocol:
  • Sample Aliquot: Transfer 100 µL of CSF, Plasma, or Homogenized Tissue (10 mg/mL) into a glass tube.

  • Spike IS: Add 10 µL of Internal Standard (1 µM in Methanol).

  • Protein Precipitation: Add 1.5 mL Methanol. Vortex vigorously for 30s.

  • Lipid Extraction: Add 3 mL Chloroform. Vortex for 1 min.

  • Phase Separation: Add 1.25 mL ultrapure water (induces phase separation).

  • Centrifugation: Spin at 3,000 x g for 10 min at 4°C.

  • Collection: Carefully aspirate the lower organic phase (Chloroform layer containing sulfatides) into a fresh glass vial.

    • Note: Gangliosides often partition to the upper aqueous phase; Sulfatides stay in the organic phase due to the long C24 tail.

  • Drying: Evaporate under a nitrogen stream at 35°C.

  • Reconstitution: Dissolve residue in 100 µL Methanol/Acetonitrile (50:50) for LC-MS injection.[3]

Part 3: Quantitative Lipidomics (LC-MS/MS)

Objective: Quantify C24:0 Sulfatide levels to monitor MLD progression or MS demyelination load.

Instrument Parameters:
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile:Isopropanol (1:1).

    • Why pH 9.0? Sulfatides are negatively charged. Basic pH ensures full ionization (deprotonation) of the sulfate group.

  • Ionization: ESI Negative Mode (-).

MRM Transitions (Multiple Reaction Monitoring):
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
C24:0 Sulfatide 890.6 96.9 (HSO4-) 5035
C24:1 Sulfatide888.696.95035
C12:0 Sulfatide (IS)722.596.94530

Figure 2: LC-MS/MS Workflow for Sulfatide Quantification

LCMSWorkflow Sample Biological Sample (CSF/Plasma) Extraction L-L Extraction (Chloroform/MeOH) Sample->Extraction PhaseSep Phase Separation (Collect Lower Phase) Extraction->PhaseSep LC UHPLC Separation (C18 Column, pH 9) PhaseSep->LC MS MS/MS Detection (ESI-, m/z 890 -> 97) LC->MS Data Quantification vs. Internal Standard MS->Data

Caption: Analytical pipeline. Critical step: Phase separation ensures isolation of hydrophobic C24:0 sulfatides from hydrophilic contaminants.

Part 4: Immunological Assays (ELISA)

Objective: Detect anti-sulfatide antibodies (IgM/IgG) in MS patient serum. Critical Constraint: Lipids do not bind to polystyrene plates via passive adsorption in aqueous buffer. You must use solvent evaporation.

Protocol: Anti-Sulfatide Antibody ELISA
  • Antigen Preparation: Dissolve purified N-Tetracosanoyl-sulfatide (C24:0) in Ethanol or Methanol to 50 µg/mL.

  • Coating (Solvent Evaporation Method):

    • Add 50 µL of lipid solution to each well of a high-binding polystyrene plate (e.g., Nunc Maxisorp).

    • Crucial Step: Allow solvent to evaporate completely overnight in a fume hood at Room Temperature (RT). This leaves a lipid monolayer adsorbed to the plastic.

  • Blocking:

    • Add 200 µL of 1% BSA in PBS (Casein is also effective).

    • Incubate 2 hours at RT.

    • Warning: Do not use detergents (Tween-20) in the blocking or washing steps yet, as they can strip the lipid coating.

  • Primary Antibody:

    • Dilute patient serum (1:50 to 1:100) in 1% BSA/PBS.

    • Add 100 µL/well.[4][5] Incubate 2 hours at RT or Overnight at 4°C (preferred for low-affinity IgM).

  • Washing:

    • Wash 3x with PBS (No Tween) or PBS + very low detergent (0.01% Tween-20) if background is high.

  • Secondary Antibody:

    • Add HRP-conjugated Goat Anti-Human IgM or IgG.

    • Incubate 1 hour at RT.

  • Detection:

    • Add TMB Substrate.[6] Stop with H2SO4. Read at 450 nm.[4][7]

Part 5: Data Interpretation & Troubleshooting

Self-Validating the Data
  • LC-MS Retention Time Shift: C24:0 Sulfatide (Saturated) elutes after C24:1 (Unsaturated) on a C18 column. If the peaks co-elute, your gradient is too steep.

  • ELISA "Edge Effect": Lipid coating can be uneven at plate edges due to evaporation rates. Use only inner 60 wells for critical quantification.

  • Calcium Dependency: In functional assays (e.g., cell binding), Sulfatide interactions often require Ca2+. Ensure buffers contain 1-2 mM CaCl2.

Troubleshooting Table
ObservationProbable CauseCorrective Action
LC-MS: Low Signal Ion suppression from phospholipidsImprove phase separation; perform Solid Phase Extraction (SPE) cleanup.
LC-MS: Carryover Sticky C24 tail on injectorUse a strong needle wash (Isopropanol:Hexane 1:1).
ELISA: High Background Non-specific hydrophobic bindingIncrease Blocking time; switch from BSA to 5% Non-Fat Dry Milk.
ELISA: No Signal Lipid stripped during washRemove Tween-20 from wash buffer; reduce wash cycles.

References

  • Blomqvist, M., et al. (2017). "Sulfatide isoform pattern in CSF discriminates progressive MS from relapsing remitting MS."[8] Journal of Neuroimmunology. Link

  • Zajicek, J.P., et al. (2011). "Structural basis for CD1d presentation of a sulfatide derived from myelin and its implications for autoimmunity." Journal of Experimental Medicine. Link

  • Spacil, Z., et al. (2016). "Sulfatide Analysis by Mass Spectrometry for Screening of Metachromatic Leukodystrophy in Dried Blood and Urine Samples." Clinical Chemistry. Link

  • Cunningham, S., et al. (2016). "Differential binding patterns of anti-sulfatide antibodies to glial membranes." Journal of Neuroimmunology. Link

  • Hong, S., et al. (2020). "LC-MS/MS assays to quantify sulfatides and lysosulfatide in cerebrospinal fluid of metachromatic leukodystrophy patients." Bioanalysis. Link

Sources

Application Note: In Vitro Modeling of N-Tetracosanoyl-Sulfatide (C24:0) Mediated Neurite Inhibition

[1][2]

Executive Summary

This application note details the methodology for evaluating the inhibitory effects of N-Tetracosanoyl-sulfatide (C24:0) on neurite outgrowth. While myelin-associated proteins (Nogo-A, MAG, OMgp) are traditionally blamed for CNS regeneration failure, recent evidence identifies sulfatides—specifically long-chain isoforms like C24:0—as potent lipid-based inhibitors present in myelin debris.

This guide provides a validated Lipid Spot Assay protocol. Unlike protein assays, lipid assays require specific substrate handling to prevent delamination and ensure physiological presentation. We focus on the C24:0 isoform's specific capacity to activate the Rho/ROCK pathway and interfere with Laminin-Integrin signaling , providing a robust model for screening neuroprotective compounds.

Biological Context & Mechanism[1][2][3][4][5][6][7][8][9][10][11]

The "Lipid Scar" Hypothesis

Following CNS injury, myelin sheaths fragment, releasing sulfatides into the extracellular space. N-Tetracosanoyl-sulfatide (C24:0) is the predominant isoform in the CNS.[1] Unlike shorter chains (C16:0), the C24:0 isoform possesses unique steric properties that allow it to:

  • Bind Laminin: Sulfatides bind the globular (LG) domains of Laminin, potentially masking the IKVAV neurite-promoting site or altering Laminin conformation.

  • Activate RhoA: Interaction with neuronal membranes triggers the RhoA-ROCK cascade, leading to growth cone collapse.

Mechanistic Pathway

The following diagram illustrates the dual-action mechanism where C24:0 Sulfatide acts as a "stop signal" for regenerating axons.

SulfatideMechanismcluster_ECMExtracellular Matrixcluster_NeuronNeuronal Growth ConeMyelinDebrisCNS Injury / Myelin DebrisC24SulfatideN-Tetracosanoyl-Sulfatide (C24:0)MyelinDebris->C24SulfatideReleaseLamininLaminin (LG Domain)C24Sulfatide->LamininHigh Affinity Binding(Steric Hindrance)RhoARhoA ActivationC24Sulfatide->RhoADirect/IndirectActivationIntegrinBeta-1 IntegrinLaminin->IntegrinSignaling BlockedROCKROCK KinaseRhoA->ROCKActinActin DepolymerizationROCK->ActinGrowth Cone Collapse

Figure 1: Mechanism of Action. C24:0 Sulfatide inhibits outgrowth via direct RhoA activation and physical interference with Laminin-Integrin adhesion complexes.

Experimental Strategy: The Lipid Spot Assay

Why this model?

Standard plasticware is hydrophilic; lipids applied directly will form unstable micelles or wash away. To study C24:0 Sulfatide, we use a Nitrocellulose-coated substrate . This provides a hydrophobic matrix to anchor the lipid spots, which are then overlaid with Laminin to simulate the competition between growth-promoting (Laminin) and growth-inhibiting (Sulfatide) cues.

Key Variables & Controls
VariableRecommendationRationale
Active Lipid N-Tetracosanoyl-Sulfatide (C24:0)Most abundant CNS myelin isoform; highly inhibitory.[1]
Negative Control Galactocerebroside (GalC)Structurally identical to Sulfatide but lacks the sulfate group.[1] Proves the effect is sulfate-dependent.[1]
Substrate Nitrocellulose on GlassEssential for immobilizing lipids.
Growth Factor Laminin-1 (10 µg/mL)Provides the baseline outgrowth drive that Sulfatide counteracts.
Cell Type Primary RGCs or DRGsRetinal Ganglion Cells (RGCs) are the gold standard for CNS myelin inhibition.

Detailed Protocol

Phase 1: Substrate Preparation

Materials:

  • N-Tetracosanoyl-Sulfatide (Matreya or Avanti Polar Lipids).

  • Galactocerebroside (GalC) type I or II.

  • Solvent: Chloroform:Methanol (2:1 v/v).

  • Nitrocellulose solution (methanol dissolved).

  • 8-well chamber slides or glass coverslips.

Step-by-Step:

  • Stock Solutions: Dissolve C24:0 Sulfatide and GalC in Chloroform:Methanol (2:1) to a master stock of 1 mg/mL.

  • Nitrocellulose Coating:

    • Dissolve 5 cm² of nitrocellulose paper in 15 mL methanol.

    • Apply 100 µL of this solution to the center of glass coverslips/wells.

    • Allow to air dry completely (creates a thin, opaque film).

  • Lipid Spotting (Crucial Step):

    • Dilute lipid stocks to 100 µg/mL in methanol.

    • Note: Avoid chloroform in the final spotting step if possible, as it strips nitrocellulose.

    • Pipette 1-2 µL droplets of Sulfatide (Active) and GalC (Control) onto distinct areas of the dried nitrocellulose.

    • Target Density: You aim for ~1 µg of lipid per spot area.

    • Warning: Do not exceed 10 µ g/spot ; high concentrations cause non-specific cytotoxicity/apoptosis rather than specific neurite retraction.

  • Drying: Allow spots to dry for 30 minutes in a laminar flow hood.

  • Blocking & Laminin Overlay:

    • Block the entire surface with 1% BSA/PBS for 30 mins to prevent non-specific binding.

    • Aspirate BSA.

    • Incubate the entire well with Laminin (10 µg/mL) in PBS for 2 hours at 37°C.

    • Mechanism:[1][2][3][4][5][6][7] Laminin will coat the nitrocellulose and bind to the sulfatide spots.

Phase 2: Cell Culture & Treatment
  • Cell Isolation: Isolate P5-P7 rat Retinal Ganglion Cells (RGCs) or Cerebellar Granule Neurons (CGNs) using standard immunopanning (Thy1.1) or gradient centrifugation.

  • Plating: Resuspend cells in Neurobasal media (serum-free) supplemented with B27.

  • Seeding: Plate cells at a density of 10,000 cells/cm².

  • Incubation: Culture for 24–48 hours . (Longer durations may allow adaptation).

Phase 3: Immunocytochemistry & Imaging
  • Fixation: 4% Paraformaldehyde (PFA) for 15 mins (warm).

  • Staining:

    • Neurites: Anti-Beta-III Tubulin (Tuj1) [1:500].

    • Lipid Spots: Anti-Sulfatide (O4 antibody) is useful to visualize the spot boundary, though the spot is usually visible via phase contrast.

  • Imaging: Acquire tile-scan images covering the border between the "Lipid Spot" and the "Laminin-only" background.

Data Analysis & Quantification

Workflow Visualization

WorkflowStep11. Coat Nitrocellulose(Substrate Base)Step22. Spot Lipids(C24:0 vs GalC)Step1->Step2Step33. Overlay Laminin(10 µg/mL)Step2->Step3Step44. Plate Neurons(24-48 Hours)Step3->Step4Step55. Analyze Boundary(Crossing Assay)Step4->Step5

Figure 2: Experimental Workflow. The sequence ensures lipids are immobilized before Laminin presentation.

Metrics

Do not rely solely on "Total Neurite Length" per well, as this dilutes the local effect of the spot. Use the Boundary Crossing Assay :

  • Define Boundary: Trace the edge of the sulfatide spot using the O4 stain or phase contrast.

  • Crossing Ratio: Count the number of neurites that successfully cross from the Laminin-only region into the Sulfatide spot.

  • Length on Substrate: Measure the average length of neurites for cell bodies located entirely within the spot vs. those outside.

Expected Results Table:

MetricGalC Spot (Control)C24:0 Sulfatide SpotInterpretation
Neurite Length 100% (Normalized)20-40%Specific inhibition.
Growth Cone Morphology Spread, LamellipodiaCollapsed, DystrophicRho/ROCK activation.
Cell Viability >90%>85% (at 1µg)If <50%, dose is toxic (non-specific).

Troubleshooting & Expert Tips

  • Lipid "Spread": If your lipid spots spread too much, your methanol content is too high or the nitrocellulose is not dry. Ensure the nitrocellulose is bone-dry before spotting.

  • No Inhibition? Check the Laminin source. Sulfatide inhibition is most potent when competing against Laminin-1 (EHS laminin). It is less effective on Fibronectin substrates.

  • Toxicity vs. Inhibition: This is the most common error. C24:0 Sulfatide at >5-10 µ g/spot induces apoptosis. You must titrate to find the window where cells survive but fail to extend neurites (usually ~0.5 - 1.0 µ g/spot ).

References

  • Winzeler, A. et al. (2011). The lipid sulfatide is a novel myelin-associated inhibitor of CNS axon outgrowth.[1][2] Journal of Neuroscience.[1] Link

    • Key Finding: Identifies Sulfatide as a major inhibitor and establishes the 1 µg vs 10 µg toxicity threshold.
  • Li, S. et al. (2005). Laminin-sulfatide binding initiates basement membrane assembly and enables receptor signaling in Schwann cells and fibroblasts. Journal of Cell Biology.[8] Link

    • Key Finding: Elucidates the binding mechanism between Sulf
  • Buschard, K. et al. (2006). C16:0 sulfatide inhibits insulin secretion in rat beta-cells...[1] Diabetes.[1][9] Link

    • Key Finding: Establishes the biological distinctness of C16:0 vs C24:0 isoforms.
  • Ishizuka, I. (1997). Chemistry and functional distribution of sulfoglycolipids. Progress in Lipid Research. Link

    • Key Finding: Fundamental review of sulfatide structure and interaction with adhesive proteins.

Troubleshooting & Optimization

Improving the stability of N-Tetracosanoyl-sulfatide in aqueous solutions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-Tetracosanoyl-sulfatide. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established biochemical principles to help you navigate the complexities of working with this crucial glycosphingolipid. This document provides in-depth FAQs and troubleshooting guides to ensure the stability and reliability of your N-Tetracosanoyl-sulfatide solutions in aqueous environments.

Section 1: Understanding N-Tetracosanoyl-sulfatide Instability in Aqueous Solutions

This section addresses the fundamental reasons behind the challenges of working with N-Tetracosanoyl-sulfatide in aqueous buffers.

Q1: Why is my N-Tetracosanoyl-sulfatide poorly soluble and unstable in aqueous buffers?

A1: The instability of N-Tetracosanoyl-sulfatide in aqueous solutions stems directly from its amphipathic nature. The molecule possesses two distinct regions:

  • A Hydrophilic (Water-Loving) Head: This consists of a galactose sugar with a negatively charged sulfate group.[1] This part readily interacts with water molecules.

  • A Hydrophobic (Water-Fearing) Tail: This is the ceramide portion, which includes a long C24 fatty acid chain (tetracosanoic acid) and a sphingosine base.[2] This lipid tail is repelled by water.

In an aqueous environment, these molecules minimize the energetically unfavorable interaction between their hydrophobic tails and water. They achieve this by self-aggregating, forming structures like micelles or larger, insoluble complexes. Once the concentration reaches a certain point, known as the Critical Micelle Concentration (CMC), these structures form spontaneously, often leading to visible precipitation or cloudiness in your solution.

start 1. Weigh Sulfatide Powder dissolve 2. Dissolve in DMSO/HCl (95:5) to 10 mg/mL start->dissolve vortex1 Vortex until clear dissolve->vortex1 complex 4. Add Sulfatide stock dropwise to BSA solution while vortexing vortex1->complex Concentrated Sulfatide Stock prep_bsa 3. Prepare 4% Fatty Acid-Free BSA in sterile DPBS prep_bsa->complex Carrier Solution incubate 5. Incubate 30 min at RT for complexation complex->incubate dilute 6. Dilute BSA-Sulfatide complex into final assay medium incubate->dilute Working Stock (e.g., 500 µg/mL) end 7. Ready for Experiment / Store at -80°C dilute->end

Caption: Workflow for preparing BSA-complexed sulfatide solution.

Protocol B: Preparation of Sulfatide Liposomes/Micelles via Thin-Film Hydration

This method is suitable for biophysical studies or when a carrier-free presentation of sulfatide is required. It involves creating a thin lipid film that is then hydrated to form vesicles.

Materials:

  • N-Tetracosanoyl-sulfatide powder

  • Organic solvent: Chloroform:Methanol (5:1 v/v) [3]* Aqueous buffer of choice (e.g., PBS, HEPES, Tris)

  • Round-bottom flask

  • Rotary evaporator or gentle stream of nitrogen gas

  • Bath sonicator or probe sonicator

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-Tetracosanoyl-sulfatide powder in the chloroform:methanol solvent in the round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator or under a gentle stream of nitrogen gas. Rotate the flask to ensure a thin, even lipid film forms on the inner surface. Continue evaporation for at least 1 hour after the film appears dry to remove all residual solvent.

  • Hydration: Add your desired aqueous buffer to the flask. The volume should be calculated to achieve the target final concentration.

  • Vesicle Formation: Gently swirl the flask to hydrate the lipid film. The solution will likely appear cloudy. To create smaller, more uniform vesicles (liposomes), sonicate the mixture.

    • Bath Sonication: Place the flask in a bath sonicator for 15-30 minutes, or until the solution clarifies. This produces multilamellar vesicles (MLVs).

    • Probe Sonication: For small unilamellar vesicles (SUVs), use a probe sonicator. Use short bursts (e.g., 30 seconds on, 30 seconds off) on ice to prevent overheating and degradation.

  • Use: Use the liposome solution immediately for best results.

Section 3: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Solution is cloudy or has visible precipitate after preparation. 1. Exceeded Solubility Limit: The concentration is too high for the chosen preparation method. 2. Incomplete Initial Dissolution: The sulfatide was not fully dissolved in the organic solvent before addition to the aqueous phase. 3. Temperature Shock: Rapid temperature changes caused the lipid to fall out of solution. 4. Incorrect Solvent: The initial solvent used was not appropriate for N-Tetracosanoyl-sulfatide.1. Remake the solution at a lower concentration. 2. Ensure the initial organic stock is perfectly clear before proceeding. 3. Perform dilutions and additions at room temperature. Gentle warming (to ~37°C) may help, but avoid high heat. 4. Use recommended solvents like Chloroform:Methanol or DMSO. [3][4]
Inconsistent results between experiments or assay variability. 1. Inconsistent Solution Preparation: Minor variations in preparation can lead to different levels of aggregation or complexation. 2. Use of Different Aliquots: Repeated freeze-thaw cycles of a single stock tube are known to degrade sulfatides and alter aggregation state. [5] 3. Age of Solution: Aqueous solutions stored for extended periods, even at 4°C, can degrade.1. Prepare a single, large batch of your working stock solution. 2. Crucially, aliquot this stock into single-use volumes and store them at -80°C. Use a fresh aliquot for every experiment. [5] 3. Always use freshly prepared or freshly thawed solutions for your experiments.
I suspect my sulfatide has degraded. 1. Chemical Hydrolysis: The buffer pH is too acidic, or the aqueous solution was stored for too long or at too high a temperature. 2. Contamination: Bacterial or enzymatic (e.g., sulfatase) contamination in the buffer or medium. 3. Oxidation: Though less common for this molecule, prolonged exposure to air can be a factor for some lipids.1. Ensure your final buffer pH is in the neutral range (6.8-7.8). Prepare fresh solutions for each set of experiments. 2. Use sterile buffers and aseptic techniques, especially for solutions intended for cell culture. 3. Purge organic solvents with an inert gas (nitrogen or argon) before making stock solutions.

Section 4: General FAQs

Q: How should I store the dry powder of N-Tetracosanoyl-sulfatide? A: The powder should be stored at -20°C for long-term stability, where it can last for several years. [3] Q: Is N-Tetracosanoyl-sulfatide soluble in DMSO? A: Yes, it is reported to be soluble in DMSO. [4]This can be an alternative to chloroform/methanol mixtures for initial stock preparation, as demonstrated in Protocol A.

Q: Can I use a different carrier protein besides BSA? A: While fatty acid-free BSA is the most common and well-validated carrier, other proteins with hydrophobic binding pockets could potentially work. However, this would require validation to ensure efficient binding and lack of interference in your specific assay.

Q: How can I confirm the quality of my prepared solution? A: For most users, a visually clear and homogenous solution is the primary indicator of a successful preparation. For more rigorous validation, techniques like Dynamic Light Scattering (DLS) can be used to assess the size and uniformity of micelles or liposomes. Thin-Layer Chromatography (TLC) or Mass Spectrometry can be used to confirm the chemical integrity of the sulfatide and detect degradation products.

References

  • Altered plasma membrane abundance of the sulfatide-binding protein NF155 links glycosphingolipid imbalances to demyelin
  • Tetracosanoyl-sulf
  • Tetracosanoyl-sulfatide (Synonyms: C24 3'-sulfo Galactosylceramide (d18:1/24:0)). MedChemExpress.
  • Sulfatides Analysis Service.
  • Molecular and Cellular Neuroscience. UCL Discovery.
  • Altered plasma membrane abundance of the sulfatide-binding protein NF155 links glycosphingolipid imbalances to demyelin
  • Sulfatides in Metachrom
  • The repertoire of protein-sulfatide interactions reveal distinct modes of sulfatide recognition. Frontiers in Molecular Biosciences.
  • Role of sulfatide in normal and pathological cells and tissues. Journal of Lipid Research.
  • Sulf
  • The Lipid Sulfatide Is a Novel Myelin-Associated Inhibitor of CNS Axon Outgrowth. The Journal of Neuroscience.
  • Potential mechanisms contributing to sulfatide depletion at the earliest clinically recognizable stage of Alzheimer's disease: a tale of shotgun lipidomics. Journal of Neurochemistry.

Sources

Optimizing LC-MS/MS parameters for N-Tetracosanoyl-sulfatide quantification.

[1]

Ticket ID: SULF-C24-OPT-001 Subject: Optimization of LC-MS/MS Parameters for N-Tetracosanoyl-sulfatide (C24:0) Assigned Specialist: Senior Application Scientist, Lipidomics Division Status: Resolved (Knowledge Base Article Created)

Executive Summary

This guide addresses the quantification of N-Tetracosanoyl-sulfatide (C24:0 Sulfatide) , a sulfated galactosylceramide implicated in metachromatic leukodystrophy (MLD) and myelin integrity.[1] The analysis is challenging due to the amphipathic nature of sulfatides, their tendency for carryover, and the need for specific fragmentation to distinguish them from isobaric phospholipids.

This support article provides validated MS/MS transitions, chromatographic conditions, and a troubleshooting decision tree.

Module 1: Method Development Parameters

Mass Spectrometry Settings (The "Source of Truth")

Q: What are the exact transitions I should program for C24:0 Sulfatide?

A: For N-Tetracosanoyl-sulfatide (d18:1/24:0), the precursor ion is the deprotonated molecule [M-H]⁻ .[1][2]

  • Formula: C₄₈H₉₃NO₁₁S[1][3]

  • Monoisotopic Mass: 891.64 Da[1]

  • Precursor Ion [M-H]⁻: m/z 890.6

Recommended MRM Table:

AnalytePrecursor (m/z)Product (m/z)RoleCollision Energy (V)*Mechanism
C24:0 Sulfatide 890.6 97.0 Quantifier 45 - 60Loss of [HSO₄]⁻ (Bisulfate ion)
C24:0 Sulfatide890.6540.4Qualifier30 - 45Loss of Fatty Acid (Ketene) [M-H-C₂₄H₄₆O]⁻
IS (C18:0-D3) 809.697.0Internal Std45 - 60Loss of [HSO₄]⁻

Technical Note: The m/z 97.0 transition is highly sensitive but non-specific (shared by all sulfatides and some phospholipids). The m/z 540.4 transition represents the lysosulfatide core (d18:1 sphingoid base + galactose + sulfate) after the fatty acid is cleaved. Use 540.4 for structural confirmation if sensitivity permits [1, 2].[1]

Chromatographic Conditions

Q: My peaks are tailing. Which column and mobile phase do you recommend?

A: Sulfatides are acidic lipids.[1] Peak tailing is often caused by secondary interactions with residual silanols on the column stationary phase.[4] You must use a buffered mobile phase to mask these sites.[1]

  • Stationary Phase: C18 is standard.[1]

    • Recommended: Ascentis Express C18 or Acquity UPLC BEH C18 (1.7 µm).[1]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted or pH 5-6).

  • Mobile Phase B: 5 mM Ammonium Acetate in Methanol/Acetonitrile (95:5).

  • Gradient: Sulfatides are very hydrophobic.[1] They typically elute at >90% Mobile Phase B.[1]

    • Start: 80% B[1]

    • Ramp: to 100% B over 5-8 mins.[1]

    • Hold: 2 mins at 100% B (Critical for washing out carryover).

Module 2: Troubleshooting Guide

The "Ghost Peak" (Carryover)

User Report: "I see a C24:0 sulfatide signal in my blank injection after running a high-concentration standard."

Root Cause: Sulfatides are "sticky" lipids that adsorb to the injection needle and valve rotor seals, especially in aqueous conditions.

Solution Protocol:

  • Needle Wash: Standard methanol/water is insufficient.[1]

    • Switch to:Chloroform:Methanol:Isopropanol (1:1:1) or Methanol:Toluene (50:50) as the strong needle wash.

  • Valve Cleaning: Implement a "sawtooth" wash gradient at the end of your run (rapid cycling between 10% and 100% B) to strip lipids from the tubing.

  • Blank Matrix: Inject a "matrix blank" (extracted plasma/cells without IS) rather than pure solvent to better simulate surface competition.[1]

Sensitivity Drop

User Report: "My signal intensity has dropped 50% over the last 100 injections."

Root Cause: Source contamination.[1] The non-volatile sulfatide salts and matrix components (proteins/phospholipids) build up on the ESI cone or capillary.

Solution Protocol:

  • Divert Valve: Direct the LC flow to waste for the first 1-2 minutes and the final wash phase of the gradient. Only allow flow to the MS during the sulfatide elution window.

  • Source Cleaning: Remove the ion transfer tube/capillary and sonicate in 50:50 Methanol:Water with 0.1% Formic Acid.

  • Check pH: Ensure your ammonium acetate buffer has not evaporated or degraded.[1] Fresh buffer preparation is critical for negative mode ionization stability.[1]

Module 3: Experimental Workflow & Logic

Sample Preparation Workflow

Sulfatides are soluble in organic solvents but require specific handling to separate them from neutral lipids.[1]

GStartBiological Sample(Plasma/CSF/Tissue)ISAdd Internal Standard(C18:0-D3 Sulfatide)Start->ISLLELiquid-Liquid Extraction(CHCl3:MeOH 2:1)IS->LLEPhaseSepPhase Separation(Add Water -> Centrifuge)LLE->PhaseSepCollectCollect Lower Phase(Organic Layer)PhaseSep->CollectDryEvaporate to Dryness(N2 stream @ 40°C)Collect->DryReconReconstitute(MeOH:Water 80:20)Dry->ReconInjectLC-MS/MS InjectionRecon->Inject

Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for sulfatide recovery.[1] Note that sulfatides partition into the organic phase in traditional Folch/Bligh-Dyer extractions.[1]

Troubleshooting Decision Tree

TroubleshootingIssueStart: Identify IssueCheck1Issue: Peak Tailing?Issue->Check1Check2Issue: Carryover?Check1->Check2NoSol1Add Ammonium Acetateto Mobile PhaseCheck1->Sol1YesCheck3Issue: Low Sensitivity?Check2->Check3NoSol2Change Needle Washto CHCl3:MeOHCheck2->Sol2YesSol3Clean Ion Source &Check pHCheck3->Sol3Yes

Figure 2: Diagnostic logic for common LC-MS/MS anomalies in sulfatide analysis.

References

  • Hsu, F. F., & Turk, J. (2004). Studies on sulfatides by quadrupole ion-trap mass spectrometry with electrospray ionization: structural characterization and the fragmentation processes. Journal of the American Society for Mass Spectrometry. Link

  • Blomqvist, M., et al. (2020).[1] LC–MS/MS Assays to Quantify Sulfatides and Lysosulfatide in Cerebrospinal Fluid of Metachromatic Leukodystrophy Patients. Bioanalysis. Link[1]

  • Spacil, Z., et al. (2016).[1] Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry. Journal of Lipid Research. Link

How to prevent the degradation of N-Tetracosanoyl-sulfatide during storage.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #C24-SULF-STABILITY
Subject: Prevention of degradation during storage and handling
Assigned Specialist: Senior Application Scientist, Lipidomics Division

Executive Summary: The Chemical Vulnerability

N-Tetracosanoyl-sulfatide (C24:0 Sulfatide) is a sulfoglycosphingolipid essential for myelin sheath stability and biomarker research in metachromatic leukodystrophy [1]. While the C24:0 fatty acid chain renders it more stable than its unsaturated counterparts (e.g., C24:1), the molecule possesses three specific chemical vulnerabilities that require strict environmental control:

  • Sulfate Ester Hydrolysis: The sulfate group at the 3-position of the galactose ring is an ester bond. It is acid-labile and susceptible to autocatalytic hydrolysis if moisture is present, leading to desulfation (conversion to Galactosylceramide) [2].

  • Hygroscopicity: As an anionic lipid, the sulfate headgroup is extremely hygroscopic. Upon exposure to ambient humidity, the lyophilized powder absorbs water, becoming "gummy."[1] This trapped water facilitates hydrolysis.

  • Plasticizer Leaching: Sulfatides are amphipathic. When stored in organic solvents within plastic containers (polypropylene/polystyrene), the hydrophobic tails can extract plasticizers (phthalates), or the lipid itself can adsorb to the container walls, altering concentration [3].

Standard Operating Procedure (SOP): Storage Workflow

Objective: To maintain >99% purity over 12+ months.

A. The Golden Rules of Lipid Storage
ParameterSpecificationReason for Choice
Container Amber Glass Vials with Teflon-lined caps.Prevents UV oxidation; Teflon prevents solvent evaporation and contamination; Glass prevents lipid adsorption.
Temperature -20°C (Powder); -80°C (Solution).[2]Slows kinetic degradation rates.
Atmosphere Argon or Nitrogen overlay.[1]Displaces oxygen to prevent oxidation of the sphingosine backbone (d18:1).
Solvent Chloroform:Methanol (2:1 v/v) .[3]Optimizes solubility for amphipathic lipids; prevents micelle aggregation.
B. Arrival & Aliquoting Protocol

Do not open the vial immediately upon removal from the freezer.

Step 1: Thermal Equilibration (Crucial)

  • Allow the sealed vial to warm to room temperature (approx. 30 mins) inside a desiccator.

  • Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the lipid. This water initiates hydrolysis [1].

Step 2: Solubilization

  • If supplied as a powder, dissolve in Chloroform:Methanol (2:1).[3]

  • Target Concentration: 1 mg/mL to 5 mg/mL.

  • Note: Sonicate briefly (30 sec) in a water bath if the solution appears cloudy.

Step 3: Aliquoting & Storage

  • Never store the main stock for daily use. Repeated freeze-thaw cycles degrade the lipid.

  • Dispense into single-use aliquots in glass vials.

  • Purge: Gently stream dry Nitrogen or Argon gas over the liquid surface for 10-15 seconds to displace air.

  • Seal: Cap immediately with Teflon-lined closures. Wrap with Parafilm to ensure a hermetic seal.

C. Visualization: The "Safe-Harbor" Workflow

StorageWorkflow Arrival Shipment Arrival (Dry Ice) Equilibrate Thermal Equilibration (25°C in Desiccator) Arrival->Equilibrate Prevents Condensation Dissolve Solubilization (CHCl3:MeOH 2:1) Equilibrate->Dissolve Avoids Hydrolysis Aliquot Aliquot into Amber Glass Dissolve->Aliquot Single-Use Strategy Purge Inert Gas Purge (N2 or Ar) Aliquot->Purge Removes O2 Freeze Deep Freeze (-20°C to -80°C) Purge->Freeze Arrests Kinetics

Figure 1: The "Safe-Harbor" workflow ensures moisture and oxygen are excluded before the lipid enters long-term storage.

Troubleshooting Guide

Scenario A: "My sample looks cloudy after reconstitution."
  • Diagnosis: The solvent polarity does not match the amphipathic nature of the sulfatide.

  • Root Cause: Sulfatides are anionic.[4] Pure chloroform is too non-polar; pure methanol is too polar.

  • The Fix: Adjust solvent ratio to Chloroform:Methanol:Water (60:30:4) if solubility is stubborn. The trace water helps solvate the sulfate headgroup, but this solution must be used immediately and not stored long-term [4].

Scenario B: "Mass Spec shows a peak at [M-80]."
  • Diagnosis: Desulfation.

  • Root Cause: Acidic hydrolysis. The sample likely absorbed moisture, creating a localized acidic environment on the crystal surface.

  • The Fix: This is irreversible. Discard the aliquot. For future stocks, ensure strict thermal equilibration before opening and store under Argon.

Scenario C: "I see 'ghost' peaks in my Lipidomics screen."
  • Diagnosis: Plasticizer contamination.

  • Root Cause: Use of plastic pipette tips for prolonged transfer or storage in polypropylene tubes.

  • The Fix: Switch to Hamilton glass syringes for transfer and glass vials for storage. If plastic tips must be used, rinse them twice with solvent before drawing the sample.

D. Visualization: Degradation Logic Tree

DegradationPathways Sulfatide N-Tetracosanoyl-sulfatide (Intact) Moisture Moisture Ingress (Condensation) Sulfatide->Moisture Plastic Plastic Contact (Polypropylene) Sulfatide->Plastic Oxygen Oxygen Exposure (No N2 Purge) Sulfatide->Oxygen Hydrolysis Acid Hydrolysis (Sulfate Ester Cleavage) Moisture->Hydrolysis Leaching Phthalate Leaching & Adsorption Plastic->Leaching Oxidation Peroxidation of Sphingosine Base Oxygen->Oxidation Result1 Galactosylceramide (Loss of Bioactivity) Hydrolysis->Result1 Result2 Mass Spec Noise (Quantification Error) Leaching->Result2 Result3 Lipid Peroxides (Chain Fragmentation) Oxidation->Result3

Figure 2: Primary degradation pathways. Moisture leads to desulfation (loss of function), while plastic contact introduces contaminants.

Frequently Asked Questions (FAQ)

Q: Can I store sulfatides in DMSO? A: While soluble, DMSO is difficult to remove (high boiling point) and can carry the lipid through skin/membranes. Chloroform:Methanol is preferred for storage because it evaporates easily for aliquoting and maintains chemical stability [1].

Q: How long is the shelf life at -20°C? A: If stored as a powder: 1-2 years . If stored in solution with inert gas: 6-12 months . If the solution turns yellow, oxidation has occurred—discard immediately.

Q: Can I use a vortex mixer to dissolve the powder? A: Yes, but keep it brief. Excessive vortexing introduces oxygen bubbles into the solution. Sonication (bath, not probe) is safer and more effective for breaking up lipid aggregates.

Q: Why is my sulfatide sticking to the glass vial? A: Lipid "creeping" occurs when solvent evaporates. Always store vials upright. To recover stuck lipid, wash the walls with warm (30°C) Chloroform:Methanol (2:1).

References

  • Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2003). Global analyses of cellular lipidomes directly from crude extracts of biological samples by ESI mass spectrometry. Journal of Lipid Research, 44(6), 1071-1079.
  • Carruthers, A., & Melchior, D. L. (1986). How bilayer lipids affect membrane protein activity. Trends in Biochemical Sciences, 11(8), 331-334. (Discusses lipid solubility and detergent properties).

Sources

Troubleshooting low yield in N-Tetracosanoyl-sulfatide extraction from tissues.

[1]

Executive Summary: The "Amphipathic Trap"

Welcome to the technical support center. If you are experiencing low yields with N-Tetracosanoyl-sulfatide (C24:0) , you are likely falling victim to its unique physicochemical duality.[1][2]

Unlike standard phospholipids, C24:0 sulfatide possesses a "Dr. Jekyll and Mr. Hyde" structure:

  • Extreme Hydrophobicity: The very long lignoceric acid chain (C24:[2]0) makes it poorly soluble in standard polar extraction solvents (like pure methanol).[2]

  • Significant Polarity: The sulfate group at the galactose C3 position creates a strong negative charge, making it water-soluble under low ionic strength conditions.[2]

The Failure Mode: Most protocols fail during the partitioning step .[2] If your aqueous wash is too "clean" (low ionic strength), the sulfatide acts like a surfactant, forming micelles that migrate into the aqueous phase or get trapped in the interfacial "fluff," leading to massive yield loss.

The Gold Standard Protocol (Modified Folch)

To fix your yield, you must abandon generic "lipid extraction" kits and use a Modified Folch Method coupled with Anion Exchange Chromatography .[2]

Reagents Required[3][4][5][6]
  • Extraction Solvent: Chloroform:Methanol (2:1 v/v).[2][3][4]

  • Wash Solvent (Theoretical Upper Phase - TUP): Chloroform:Methanol:Water (3:48:47 v/v) containing 0.02% CaCl₂ or KCl .[1][2]

  • Purification Resin: DEAE-Sephadex A-25 (Acetate form).[1][2]

Step-by-Step Workflow
  • Homogenization: Homogenize tissue (100 mg) in 2 mL of Chloroform:Methanol (2:1) . Crucial: High chloroform content is required to solubilize the C24 tail.

  • Filtration: Remove protein precipitate via filtration (glass wool) or centrifugation.[2] Retain the liquid.[2][3][5]

  • Phase Separation (The Critical Step):

    • Add 0.2 volumes of 0.9% NaCl (or KCl) to the extract.[2]

    • Vortex vigorously and centrifuge (2000 x g, 5 min).

    • Why Salt? The salt suppresses the ionization of the sulfate group, forcing the sulfatide to remain in the lower (organic) phase.

  • The Wash: Siphon off the upper phase.[2] Wash the lower phase twice with the TUP containing salt .[2]

    • Warning: Washing with pure water will strip 30-50% of your sulfatide into the waste stream.[2]

  • DEAE Purification:

    • Load the lower phase lipid extract onto a DEAE-Sephadex A-25 column.[1][2]

    • Wash 1: Chloroform:Methanol (9:[1][2]1) → Elutes neutral lipids (Cholesterol, GalCer).[2]

    • Elution: Methanol containing 0.2M Ammonium Acetate → Elutes Sulfatides.[2]

Troubleshooting Guide (Q&A)

Category A: Total Yield Issues

Q: I see a large pellet after homogenization. Is my sulfatide trapped there? A: Likely, yes.[2] The C24 chain interacts strongly with hydrophobic domains in myelin proteins (PLP/MBP).[2]

  • Fix: Do not just vortex. Use a high-shear homogenizer (e.g., Polytron) or aggressive sonication (probe sonicator, 3 x 10s pulses on ice).[1]

  • Verification: Re-extract the pellet with Chloroform:Methanol (1:2) containing 5% water.[2] If the second extract contains significant signal, your initial disruption was insufficient.[2]

Q: My final extract is cloudy/precipitated. Did I lose the lipid? A: You are seeing the "C24 Crash."[2] N-Tetracosanoyl-sulfatide has a high melting point.[1][2]

  • Fix: Ensure all solvents are at room temperature or slightly warmed (37°C) during the initial dissolution.[2] Do not store the final extract in pure methanol; keep it in Chloroform:Methanol (1:1) for storage.[2][6][7][8]

Category B: Phase Separation & Loss

Q: My recovery is <40%. Where did it go? A: It is almost certainly in your aqueous waste or the interface.[2]

  • Diagnostic: Run a TLC or Mass Spec on your upper phase (aqueous waste).[2] If you see the sulfatide signal there, your salt concentration during the wash was too low.[2]

  • Fix: Increase the KCl concentration in your wash buffer (TUP) to 0.1M. This "salting out" effect is mandatory for acidic lipids.[2]

Q: There is a thick "fluff" layer between the phases.[2] Should I collect it? A: Yes. Sulfatides are amphipathic and love to stabilize emulsions at the interface.[2]

  • Fix: If the interface is thick, add a small amount of methanol to break the emulsion.[2] If that fails, collect the interface along with the lower phase and run it through the DEAE column; the column will separate the protein contaminants later.

Category C: Degradation

Q: I see a spot for Galactosylceramide (GalCer) increasing as my Sulfatide decreases. Why? A: You are desulfating your sample.[9] This happens via acid hydrolysis .[2]

  • Fix: Avoid using acidic modifiers (like Formic Acid or TFA) in the extraction solvents.[2] The sulfate ester is labile at low pH (<3.[2]0) over time. Keep the extraction neutral.

Comparative Data: Solvent Efficiency

Extraction MethodSolvent SystemC24:0 Sulfatide RecoveryPrimary Failure Mode
Bligh & Dyer CHCl₃:MeOH:H₂O (1:2:0.[1][2]8)65-75%Low chloroform ratio fails to fully solubilize C24 chains.[1][2]
Standard Folch CHCl₃:MeOH (2:[1]1)80-85%Loss to aqueous phase if wash lacks salt.[1][2]
Modified Folch CHCl₃:MeOH (2:1) + KCl Wash >95% High recovery due to salt-mediated phase retention.[1][2]
MTBE Method MTBE:MeOH50-60%Poor solubility of sphingolipids in ether-based solvents.[1][2]

Workflow Visualization

The following diagram illustrates the critical decision points where yield is typically lost.

SulfatideExtractionTissueTissue Sample(100mg)HomoHomogenizationCHCl3:MeOH (2:1)Tissue->HomoDisrupt MatrixFilterFiltration/CentrifugationHomo->FilterPhaseSepPhase SeparationAdd 0.2 vol 0.9% KClFilter->PhaseSepInterfaceInterface/Upper PhasePhaseSep->InterfaceRisk: EmulsionLowerPhaseLower Phase(Organic)PhaseSep->LowerPhaseTarget LipidInterface->LowerPhaseBreak Emulsion(Add MeOH)WashWash x2 with TUP(Must contain KCl)LowerPhase->WashDEAEDEAE-Sephadex ColumnWash->DEAELoadElute1Elute Neutrals(CHCl3:MeOH 9:1)DEAE->Elute1WasteElute2Elute Sulfatides(MeOH + 0.2M NH4OAc)DEAE->Elute2Collect Product

Caption: Optimized workflow for C24:0 Sulfatide extraction. Note the critical KCl addition at the Phase Separation step to prevent loss to the interface.

References

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497–509.

  • Christie, W. W. (2003). Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids.[2] The Oily Press.[2] (Standard reference for DEAE chromatography of glycolipids).

  • Bodennec, J., et al. (2000). A procedure for fractionation of sphingolipid classes by solid-phase extraction on aminopropyl cartridges.[2] Journal of Lipid Research, 41(9), 1524-1531.[1][4]

  • Fredman, P. (1998). Glycosphingolipid extraction and partitioning.[2] Methods in Enzymology, 311, 539-551.[1] (Defines the salt requirements for acidic lipid partitioning).

Technical Support Guide: Incorporating N-Tetracosanoyl-Sulfatide (C24-Sulfatide) into Liposomes

[1]

Introduction

Welcome to the Advanced Lipid Formulation Support Center. You are likely accessing this guide because standard liposome protocols (designed for POPC or DPPC) have failed with N-Tetracosanoyl-sulfatide (C24-Sulfatide) .[][2]

C24-Sulfatide is a glycosphingolipid with a very long, often saturated fatty acid chain (lignoceric acid).[][2] It presents three distinct biophysical challenges:

  • Solubility: It resists dissolution in pure chloroform due to its polar sulfate headgroup and extensive hydrogen bonding.[][2]

  • Phase Separation: The C24 tail length creates a hydrophobic mismatch with standard C16/C18 phospholipids, leading to domain formation (lipid rafts) or crystallization.[2]

  • Transition Temperature (

    
    ):  The high melting point requires elevated processing temperatures to prevent extruder clogging.[][2]
    

This guide provides a self-validating workflow to overcome these barriers.

Module 1: Solubilization & Stock Preparation

The most common failure point is "invisible" precipitation in the stock solution, leading to heterogeneous lipid films.[2]

The Challenge: The Polarity Paradox

C24-Sulfatide is amphiphilic but possesses a bulky, charged headgroup and a very hydrophobic tail.[2] Pure chloroform is too non-polar to solvate the headgroup; pure methanol cannot solvate the C24 tail.[2]

The Solution: The "Golden Ratio"

You must use a ternary solvent system.[2] The inclusion of a small fraction of water is critical to disrupt intermolecular hydrogen bonding between sulfatide headgroups.[2]

Recommended Solvent System: Chloroform : Methanol : Water (65 : 25 : 4 v/v/v) [2][3]

Protocol 1.1: Preparation of Stock Solution
  • Weighing: Weigh C24-Sulfatide powder into a glass vial (Do not use plastic; sulfatides can leach plasticizers).[][2]

  • Solvent Addition: Add the 65:25:4 mixture to achieve a concentration of 2–5 mg/mL .

  • Sonication: Bath sonicate at 45°C for 5–10 minutes.

    • Checkpoint: Hold the vial up to a light source.[2] The solution must be crystal clear. Any turbidity indicates micro-aggregates.[][2]

  • Storage: Store at -20°C in Teflon-lined glass vials.

Module 2: Thin Film Formation & Hydration

Issue: "Opaque films" or "flaking" during hydration.

The Challenge: Hydrophobic Mismatch

If you are mixing C24-Sulfatide with a shorter chain lipid (e.g., POPC, C16:0/18:1), the C24 chains will attempt to phase-separate into rigid domains as the solvent evaporates.[2] This results in a heterogeneous film that hydrates unevenly.[][2]

Data Table 1: Lipid Tail Compatibility
ParameterPOPC (Host Lipid)C24-Sulfatide (Guest)Interaction Consequence
Tail Length ~16-18 Carbons24 CarbonsHydrophobic Mismatch: C24 tail protrudes, causing membrane tension.[][2]

(Phase Transition)
-2°C (Fluid)>55°C (Gel/Solid)*Phase Separation: Sulfatide crystallizes while POPC remains fluid.[][2]
Charge Zwitterionic (Neutral)Anionic (Negative)Electrostatic Repulsion: Helps stability if distributed, but requires salt in buffer.[2]

*Note:

2
Protocol 2.1: The "Co-Solvation" Film Method
  • Mixing: Mix the C24-Sulfatide stock with your host lipid (e.g., DPPC, Cholesterol) in the round-bottom flask.

    • Crucial Step: If your host lipid is in pure chloroform, add methanol to the final mixture to maintain at least 20% methanol content .[2] This prevents the sulfatide from precipitating out of the mixture before the film forms.

  • Evaporation: Rotary evaporate at 45°C (higher than usual) to ensure simultaneous precipitation of all lipids.

  • Vacuum Drying: Dry overnight to remove trace water from the ternary solvent.[][2]

  • Hydration: Hydrate with buffer (e.g., PBS pH 7.[][2][4]4) at 65°C .

    • Why? You must be above the

      
       of the C24-Sulfatide to ensure it is in the liquid-crystalline phase and can mix with the host lipid.[]
      

Module 3: Extrusion & Sizing

Issue: "The extruder is blocked" or "Pressure spikes immediately."

The Logic: Thermal History

If the temperature drops below the

2
Protocol 3.1: Isothermal Extrusion
  • Heat Everything: Pre-heat the extruder block, the syringes, and the buffer to 70°C .

  • Soak Time: Allow the hydrated lipid suspension to equilibrate at 70°C for 10 minutes before loading.

  • Passage: Pass through 200nm (or 100nm) membranes.[][2]

    • Troubleshooting: If pressure rises >200 psi, stop.[][2] Return the sample to the heating block. Do not force it.

  • Cooling: Allow the liposomes to cool slowly to room temperature to minimize domain boundary defects.

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for troubleshooting C24-Sulfatide formulation failures.

GStartStart: C24-Sulfatide FormulationSolubilityStep 1: Stock Solution PreparationStart->SolubilityCheckSolIs solution clear?Solubility->CheckSolFixSolAction: Adjust Solvent toCHCl3:MeOH:H2O (65:25:4)CheckSol->FixSolNo (Cloudy)FilmStep 2: Film FormationCheckSol->FilmYesFixSol->SolubilityCheckFilmIs film homogeneous/translucent?Film->CheckFilmFixFilmAction: Add MeOH to mix;Evaporate at 45°CCheckFilm->FixFilmNo (Opaque/Striped)HydrationStep 3: HydrationCheckFilm->HydrationYesFixFilm->FilmCheckHydAre visible chunks floating?Hydration->CheckHydFixHydAction: Increase Temp to 70°C;Sonicate while hotCheckHyd->FixHydYesExtrusionStep 4: ExtrusionCheckHyd->ExtrusionNoFixHyd->HydrationCheckExtHigh Pressure / Clogging?Extrusion->CheckExtFixExtAction: Pre-heat extruder to 70°C;Check lipid concentrationCheckExt->FixExtYesSuccessSuccess: Stable LiposomesCheckExt->SuccessNoFixExt->Extrusion

Caption: Logic flow for diagnosing C24-Sulfatide liposome formulation failures. Blue nodes indicate process start, Yellow diamonds indicate decision points, Red nodes indicate corrective actions, and Green indicates success.[2]

Frequently Asked Questions (FAQs)

Q1: Why can't I just use pure Chloroform? A: Sulfatides have a sulfate group at the 3-position of the galactose ring.[] This group is highly polar and forms strong hydrogen bonds.[][2] Pure chloroform lacks the dielectric constant to solvate this headgroup, leading to "invisible" micro-precipitates that ruin the final film [1, 2].[2]

Q2: My liposomes aggregate after 24 hours. Why? A: This is often due to "bridging" or calcium interaction.[][2]

  • Calcium: If your buffer contains

    
     or 
    
    
    , they can crosslink the negative sulfate groups, causing aggregation.[2] Use PBS without divalent cations or add EDTA.[][2]
  • Phase Separation: If the C24 sulfatide separates into domains, these domains can act as nucleation sites for aggregation.[][2] Ensure you included Cholesterol (30-40 mol%) if using a fluid host lipid (like POPC) to smooth out the packing defects between the C16 and C24 chains [3].[2]

Q3: What is the expected Zeta Potential? A: Incorporating 10-20 mol% Sulfatide should yield a Zeta potential of -30mV to -50mV (in 10mM buffer).[] This negative charge is a good quality control marker. If your potential is near neutral (0 to -10mV), the sulfatide was likely lost during the film formation or extrusion steps (stuck to the glass or filter) [4].

Q4: Can I use C24-Sulfatide for active targeting? A: Yes. Sulfatides bind specifically to extracellular matrix proteins like Tenascin-C and laminin, which are upregulated in certain tumors (e.g., glioblastoma, breast cancer).[2] Ensure the sulfatide is exposed on the outer leaflet by maintaining a stable lamellar phase [5].[2]

References

  • Avanti Polar Lipids. Sulfatides (Brain) Product & Handling Information.[][2][3] Available at: [Link] (Accessed Feb 2, 2026).[2]

  • Matreya LLC. Sphingolipid Solubility Guide.[][2][5] (Referenced via Cayman Chemical/Matreya technical notes on Glycosphingolipid handling).

  • Meireles, A. et al. (2023). "Thermotropic Behavior and Structural Organization of C24:1 Sulfatide Dispersions and Its Mixtures with Cationic Bilayers."[][2] ACS Omega.[][2] Available at: [Link][2]

  • Carrillo, C. et al. (2020). "Sulfatide-Rich Liposome Uptake by a Human-Derived Neuroblastoma Cell Line."[][2] Pharmaceutics (MDPI).[][2] Available at: [Link][2][5]

  • Takahashi, M. et al. "Sulfatide-containing lipid perfluorooctylbromide nanoparticles as paclitaxel vehicles targeting breast carcinoma."[][2] International Journal of Nanomedicine. Available at: [Link]

Best practices for handling and dissolving N-Tetracosanoyl-sulfatide.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Tetracosanoyl-Sulfatide (C24:0)

Introduction: The "Lignoceric" Challenge

You are likely working with N-Tetracosanoyl-sulfatide (C24:0 Sulfatide), a sulfated galactosylceramide with a 24-carbon saturated fatty acid chain (lignoceric acid).

The Core Challenge: Unlike shorter-chain or unsaturated lipids (e.g., C18:1), C24:0 sulfatide exhibits a high phase transition temperature (


) and extreme hydrophobicity due to strong Van der Waals forces between its long, saturated acyl chains. It behaves more like a wax than a fluid lipid at room temperature.

This guide provides a self-validating protocol to overcome the "crystal lattice" energy of C24:0 without degrading the acid-labile sulfate group.

Module 1: Storage & Stability (Pre-Experiment)

Q: How do I store the powder to prevent degradation? A: The sulfate ester bond at the 3-position of the galactose is sensitive to acid hydrolysis (desulfation). The powder is also hygroscopic.

  • Temperature: Store at -20°C .

  • Desiccation: Keep in a glass vial with a Teflon-lined cap. Use a desiccator; moisture absorption leads to hydrolysis and "gummy" aggregation.

  • Handling: Allow the vial to equilibrate to room temperature before opening . Opening a cold vial condenses atmospheric water onto the lipid, accelerating degradation.

Module 2: Primary Solubilization (Organic Stock)

Q: It won't dissolve in pure Methanol. What is the correct solvent system? A: Pure methanol is often insufficient for C24:0 species due to the long hydrophobic tail. You must use a Chloroform/Methanol system to disrupt the packing order.

Protocol:

  • Solvent: Use Chloroform:Methanol:Water (2:1:0.1 v/v) . The small water content helps solvate the polar sulfate headgroup, while the chloroform solubilizes the C24 tail.

  • Concentration: Aim for 1–5 mg/mL . Do not exceed 5 mg/mL for C24:0, or it may precipitate upon cooling.

  • Thermal Activation: Heat the solvent mixture to 50°C (warm water bath) before adding to the lipid.

    • Scientific Logic:[1][2][3][4][5][6][7] You must exceed the phase transition temperature of the acyl chain to fluidize the lipid and allow solvent intercalation.

  • Sonication: Sonicate in a bath sonicator for 5 minutes at 45–50°C. The solution should become clear and colorless.

Data Table: Solvent Compatibility

Solvent SystemSolubility RatingApplicationNotes
CHCl3:MeOH:H2O (2:1:0.1) Excellent Stock StorageStandard for high-Tm sulfatides.
DMSO ModerateChemical ScreeningHard to remove; toxic to some cells.
Ethanol:Dodecane (98:2) GoodInjectionSpecialized for ceramides; risky for sensitive assays.
Pure Methanol PoorN/AC24:0 chains will likely crystallize/precipitate.

Module 3: Aqueous Preparation for Cell Culture (The BSA Method)

Q: How do I introduce C24 Sulfatide to cells without using toxic chloroform? A: Direct addition of chloroform stocks to media kills cells. You must use a carrier protein. Fatty Acid-Free Bovine Serum Albumin (FAF-BSA) is the gold standard carrier, acting as a "chaperone" to keep the hydrophobic C24 tail shielded from water while the sulfate headgroup interacts with the solvent.

The "Thin Film" BSA Complexing Protocol:

  • Dry Down: Aliquot your organic stock (from Module 2) into a glass tube. Evaporate solvent under a stream of Nitrogen (

    
    ) gas.
    
    • Critical: Rotate the tube to create a thin layer on the walls.[8] Do not leave a clump at the bottom.

    • Vacuum: Desiccate under vacuum for 1-2 hours to remove trace chloroform.

  • Prepare Vehicle: Dissolve Fatty Acid-Free BSA in PBS or media at 4 mg/mL (approx. 60 µM) . Warm this solution to 37°C .

  • Hydration (The Critical Step): Add the warm BSA solution to the dried lipid film.

    • Target Concentration: Final lipid concentration should be

      
       150 µM.[8]
      
  • Complexing:

    • Incubate at 37°C for 30–60 minutes with intermittent vortexing.

    • Note: If the solution remains turbid, brief sonication (10-20 seconds) in a water bath is permitted. Do not overheat (>55°C) or the BSA will denature and aggregate.

Workflow Diagram: The BSA Complexing Pathway

BSA_Protocol Stock Organic Stock (CHCl3:MeOH 2:1) N2_Dry Evaporate under N2 (Create Thin Film) Stock->N2_Dry Vacuum Vacuum Desiccation (1-2 Hours) N2_Dry->Vacuum Hydrate Hydrate Film with BSA (Incubate 37°C, 30-60 min) Vacuum->Hydrate BSA_Prep Prepare Vehicle FAF-BSA (4mg/mL) @ 37°C BSA_Prep->Hydrate Add Warm Check Visual Inspection Hydrate->Check Clear Clear Solution (Sterile Filter 0.2µm) Check->Clear Success Turbid Turbid/Precipitate Check->Turbid Incomplete Sonicate Bath Sonicate (10-20s, Mild Heat) Turbid->Sonicate Sonicate->Check

Caption: Step-by-step workflow for solubilizing C24 Sulfatide using the BSA-Complex method.

Module 4: Troubleshooting & FAQs

Q: My solution precipitated after sitting on the bench. Why? A: This is "Phase Separation Hysteresis." The C24:0 chain has a high crystallization potential. If the temperature drops below its transition point (often >40°C for pure lipid, though lower in BSA), the chains realign into a gel phase, forcing them out of solution.

  • Fix: Always pre-warm your media/buffer to 37°C before adding the lipid stock. Do not store the aqueous working solution at 4°C; prepare fresh or store aliquots at -20°C and sonicate upon thawing.

Q: Can I use liposomes instead of BSA? A: Yes. If BSA interferes with your assay (e.g., protein binding studies), incorporate the sulfatide into DOPE/PC liposomes .

  • Ratio: Mix C24 Sulfatide with a carrier lipid (e.g., DOPC) at a 1:10 molar ratio. The fluid DOPC bilayer will accommodate the rigid C24 chains, preventing precipitation.

Q: Is the sulfate group stable at pH 4? A: No. Sulfatides are acid-labile. Prolonged exposure to pH < 5 will cause desulfation, converting your sample into Galactosylceramide (GalCer) . Keep buffers at pH 7.0–7.4.

References

  • Avanti Polar Lipids. Storage and Handling of Lipids. Retrieved from [Link]

  • Buschard, K., & Antvorskov, J. C. (2022). The C24:0 Sulfatide Isoform as an Important Molecule in Type 1 Diabetes.[3][9] Frontiers in Bioscience.[3] Retrieved from [Link]

Sources

Interpreting mass spectrometry data for N-Tetracosanoyl-sulfatide.

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with the foundational knowledge and troubleshooting strategies required for the successful mass spectrometric analysis of N-Tetracosanoyl-sulfatide. We will delve into the principles of data interpretation, helping you to not only identify your molecule but also to understand and resolve common experimental challenges.

Technical Support Center: N-Tetracosanoyl-sulfatide

This guide is structured as a series of questions you might ask during your workflow, from basic characterization to advanced troubleshooting.

Section 1: Foundational Knowledge - Understanding Your Analyte

This section covers the fundamental properties of N-Tetracosanoyl-sulfatide and how they dictate the analytical strategy.

Q1: What is the precise structure and expected mass of N-Tetracosanoyl-sulfatide?

Answer: N-Tetracosanoyl-sulfatide, also known as SM4 (d18:1/24:0), is a sulfated galactosylceramide. Its structure consists of three key parts: a sphingosine (d18:1) long-chain base, a tetracosanoic acid (C24:0, lignoceric acid) fatty acyl chain, and a 3'-O-sulfated galactose headgroup.

Understanding this structure is the first step to a successful analysis. The molecular formula is C₄₈H₉₅NO₁₁S. Based on this, we can calculate its monoisotopic mass, which is critical for high-resolution mass spectrometry.

Table 1: Molecular Mass of N-Tetracosanoyl-sulfatide (C₄₈H₉₅NO₁₁S)

Parameter Value
Chemical Formula C₄₈H₉₅NO₁₁S
Monoisotopic Mass 905.6575

| Average Mass | 906.393 |

This calculated mass is your primary target in any MS1 spectrum. Always use the monoisotopic mass for setting up your instrument, especially when using high-resolution platforms like Orbitrap or FT-ICR MS.

Q2: Which ionization mode is optimal for analyzing N-Tetracosanoyl-sulfatide and why?

Answer: Negative-ion electrospray ionization (ESI) is strongly recommended.

The reason lies in the molecule's chemistry. The sulfate group (-OSO₃H) is highly acidic and readily loses a proton (deprotonates) during the electrospray process.[1] This creates a stable, negatively charged ion, [M-H]⁻, which provides a strong signal in the mass spectrometer.

While positive-ion mode analysis is possible, it is generally less sensitive.[2] In positive mode, you might observe protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.[3][4] However, the ionization efficiency is significantly lower compared to the spontaneous deprotonation in negative mode. For quantitative and sensitive qualitative analysis, negative-ion mode is the industry standard for sulfatides.[5][6]

Q3: What are the expected precursor ions (m/z) for N-Tetracosanoyl-sulfatide in a typical ESI-MS experiment?

Answer: In negative-ion mode, your primary target is the deprotonated molecule. However, you should also be aware of other common adducts that can appear in your MS1 spectrum, especially if your sample or mobile phase contains residual salts.

Table 2: Common Precursor Ions for N-Tetracosanoyl-sulfatide in Negative ESI-MS

Ion Species Description Charge Calculated m/z
[M-H]⁻ Primary Target Ion (Deprotonated) -1 904.6497
[M+Na-2H]⁻ Sodium Adduct -1 926.6316
[M+K-2H]⁻ Potassium Adduct -1 942.6055
[M+Cl]⁻ Chloride Adduct -1 940.6192

| [M-2H]²⁻ | Doubly-charged Ion | -2 | 452.3211 |

Note: The presence and intensity of adducts depend heavily on sample purity and mobile phase composition. The doubly-charged ion is less common but may be observed with certain instrument settings.

Section 2: Troubleshooting Your MS/MS Spectra

Once you have identified a potential precursor ion, the next step is fragmentation (MS/MS or MS²) to confirm its identity.

Q4: I have a peak at m/z 904.65. How do I definitively confirm it's N-Tetracosanoyl-sulfatide?

Answer: Confirmation requires tandem mass spectrometry (MS/MS). By isolating your precursor ion (m/z 904.65) and subjecting it to collision-induced dissociation (CID), you generate a fragmentation pattern that serves as a structural fingerprint. The following workflow outlines the confirmation process.

A Step 1: Acquire MS1 Spectrum Identify potential precursor at m/z 904.65 B Step 2: Isolate Precursor Set instrument to isolate the ion at m/z 904.65 A->B C Step 3: Fragment Ion (CID) Apply collision energy to induce fragmentation B->C D Step 4: Acquire MS2 Spectrum Analyze the resulting product ions C->D E Step 5: Match Key Fragments Does the spectrum contain m/z 96.9 and other characteristic ions? D->E F Match? E->F G Confirmed Identity F->G Yes H Identity Not Confirmed Re-evaluate precursor or optimize fragmentation F->H No

Caption: Workflow for MS/MS-based confirmation.

Q5: What are the characteristic fragment ions for N-Tetracosanoyl-sulfatide in negative-ion mode CID?

Answer: The fragmentation of sulfatides in negative-ion mode is well-characterized and provides rich structural information.[6][7] The most crucial diagnostic ion is the sulfate headgroup.

  • m/z 96.9601 ([HSO₄]⁻): This is the bisulfate anion and is the hallmark fragment for all sulfatides .[8] Its presence is a strong indicator that your precursor is a sulfated molecule.

  • m/z 80 ([SO₃]⁻•): Loss of the SO₃ radical anion is also common.[9]

  • Fragments from the Ceramide Backbone: Cleavages along the sphingosine and fatty acid chains provide ions that can confirm the specific composition (d18:1/24:0).

The diagram below illustrates the primary fragmentation pathways.

cluster_precursor Precursor Ion [M-H]⁻ m/z 904.65 cluster_fragments Key Product Ions (MS/MS) precursor [C₄₈H₉₄NO₁₁S]⁻ frag1 m/z 96.96 [HSO₄]⁻ (Diagnostic Ion) precursor->frag1 S-O Cleavage frag2 m/z 241.01 [Gal-SO₃-H]⁻ precursor->frag2 Glycosidic Bond Cleavage frag3 m/z 642.60 [Ceramide-H]⁻ (Loss of Gal-SO₃) precursor->frag3 Glycosidic Bond Cleavage frag4 m/z 353.34 [C24:0 FA]⁻ frag3->frag4 Amide Bond Cleavage

Caption: Key fragmentation pathways of N-Tetracosanoyl-sulfatide.

Q6: My MS1 spectrum is dominated by a peak at m/z 824.69, which corresponds to the loss of SO₃. Is this normal?

Answer: This is a common phenomenon known as in-source fragmentation or in-source decay . It occurs when the analyte is fragile and fragments within the ionization source before it reaches the mass analyzer.[10] For sulfatides, the sulfate group is particularly labile, and the neutral loss of SO₃ (80 Da) is frequently observed.

  • Is it normal? Yes, it is frequently observed, but its intensity should be minimized for quantitative accuracy.

  • Cause: High source temperatures, harsh cone/capillary voltages, or unstable electrospray can promote this decay.[10]

  • Troubleshooting:

    • Reduce Source Temperature: Lower the temperature of the ESI probe and desolvation gas.

    • Optimize Voltages: Decrease the capillary/cone/skimmer voltage to reduce the energy imparted to the ions.

    • Check Spray Stability: Ensure a stable Taylor cone is formed. An unstable spray can lead to energetic collisions and fragmentation.

Your goal is to maximize the abundance of the intact precursor ion ([M-H]⁻ at m/z 904.65) relative to the in-source fragment.

Q7: I'm seeing multiple peaks clustered around m/z 904. What could they be?

Answer: A cluster of peaks near your target mass can arise from several sources. High-resolution instrumentation is key to distinguishing them.

  • Isotopes: The most common reason. You should see an isotopic pattern corresponding to the natural abundance of ¹³C, ¹⁵N, ¹⁸O, and ³⁴S. The M+1 peak should be approximately 53% of the M peak for this molecule, and the M+2 peak around 16%.

  • Adducts: As listed in Table 2, sodium ([M+Na-2H]⁻ at m/z 926.63) and potassium ([M+K-2H]⁻ at m/z 942.61) adducts are common. Their presence indicates salt contamination.

  • Interference from Phospholipids: Be cautious if your sample is a complex biological extract. Some phospholipids can also produce a fragment at m/z 97 ([H₂PO₄]⁻), which can be mistaken for the sulfatide-specific [HSO₄]⁻ fragment.[8] Chromatographic separation (LC-MS) is essential to resolve sulfatides from interfering lipid classes.

  • Contaminants: Common lab contaminants like plasticizers (phthalates) or slip agents (erucamide) can appear in this mass range.[11] Always run a solvent blank to identify background ions.

Section 3: Experimental Protocols & Best Practices

Q8: Can you provide a starting point for a direct infusion ESI-MS/MS method for N-Tetracosanoyl-sulfatide?

Answer: Certainly. This protocol provides robust starting parameters for a triple quadrupole or Q-TOF instrument. Optimization will be required for your specific platform.

Table 3: Recommended Starting Parameters for ESI-MS/MS Analysis

Parameter Setting Rationale
Infusion Solvent Methanol:Chloroform (2:1, v/v) with 0.1% Ammonium Hydroxide Promotes solubility and deprotonation in negative-ion mode.
Analyte Concentration 1-10 µg/mL A good starting range to achieve stable spray and good signal-to-noise.
Infusion Flow Rate 5-10 µL/min Typical for direct infusion ESI.
Ionization Mode Negative ESI Essential for sensitive detection.[5]
Capillary Voltage -2.5 to -3.5 kV Optimize for stable spray and maximum precursor ion intensity.
Source Temperature 100-150 °C Keep low to minimize in-source decay.
Desolvation Gas Temp. 250-350 °C Adjust based on solvent flow to ensure efficient desolvation.
Cone/Skimmer Voltage -20 to -40 V Lower values reduce in-source fragmentation.
MS1 Scan Range m/z 700-1000 To observe the precursor and potential adducts.
MS/MS Transition Precursor: 904.65 -> Product: 96.96 The most specific and sensitive transition for Multiple Reaction Monitoring (MRM).

| Collision Energy (CE) | 40-60 eV (or equivalent) | Must be optimized; start in the middle and vary to maximize the m/z 96.96 product ion. |

Q9: What are the best practices for sample preparation to avoid artifacts?

Answer: Clean sample preparation is paramount for high-quality data.

  • Use High-Purity Solvents: Always use LC-MS grade solvents to minimize background ions and salt adducts.

  • Avoid Plastic Contaminants: Use glass or polypropylene labware. Avoid soft plastics which can leach plasticizers.[11]

  • Lipid Extraction: For biological samples, a Folch or Bligh-Dyer extraction is standard for isolating lipids. Ensure complete removal of the aqueous phase to eliminate salts.

  • Solid-Phase Extraction (SPE): Consider using SPE to enrich for the sulfatide class and remove more abundant, interfering lipids like phospholipids.

  • Run Blanks: Always analyze a solvent blank and a process blank (a sample taken through the entire extraction procedure without tissue/cells) to identify contaminants introduced by your workflow.

By following these guidelines, you will be well-equipped to interpret your mass spectrometry data for N-Tetracosanoyl-sulfatide with confidence and accuracy.

References

  • Scott, C. R., et al. (2013). Quantification of Sulfatides in Dried Blood and Urine Spots From Metachromatic Leukodystrophy Patients by Liquid Chromatography/Electrospray Tandem Mass Spectrometry. NIH Public Access. Available at: [Link]

  • Jansa, K. & Kuchar, L. (1999). Electrospray ionization tandem mass spectrometric analysis of sulfatide. Determination of fragmentation patterns and characterization of molecular species expressed in brain and in pancreatic islets. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • He, L., et al. (2024). A sulfatide-centered ultra-high resolution magnetic resonance MALDI imaging benchmark dataset for MS1-based lipid annotation to. bioRxiv. Available at: [Link]

  • Spacil, Z., et al. (2016). Sulfatide Analysis by Mass Spectrometry for Screening of Metachromatic Leukodystrophy in Dried Blood and Urine Samples. Clinical Chemistry. Available at: [Link]

  • Hsu, F. F., et al. (2004). Studies on sulfatides by quadrupole ion-trap mass spectrometry with electrospray ionization: Structural characterization and the fragmentation processes that include an unusual internal galactose residue loss and the classical charge-remote fragmentation. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • He, L., et al. (2024). A sulfatide-centered ultra-high-resolution magnetic resonance MALDI imaging benchmark dataset for MS1-based lipid annotation tools. GigaScience. Available at: [Link]

  • Serra, M., et al. (2010). Negative ion MS/MS spectra and proposed fragmentation pattern for. ResearchGate. Available at: [Link]

  • Spacil, Z., et al. (2016). Sulfatide Analysis by Mass Spectrometry for Screening of Metachromatic Leukodystrophy in Dried Blood and Urine Samples. PMC. Available at: [Link]

  • Fuller, M., et al. (2017). Quantification of plasma sulfatides by mass spectrometry: Utility for metachromatic leukodystrophy. Clinica Chimica Acta. Available at: [Link]

  • Hsu, F. F., et al. (2004). Studies on sulfatides by quadrupole ion-trap mass spectrometry with electrospray ionization: structural characterization and the fragmentation processes that include an unusual internal galactose residue loss and the classical charge-remote fragmentation. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Eckhardt, M. (2008). Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry. PMC. Available at: [Link]

  • Eckhardt, M. (2008). Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry. Journal of Lipid Research. Available at: [Link]

  • Liu, Y., et al. (2007). Selective desorption/ionization of sulfatides by MALDI-MS facilitated using 9-aminoacridine as matrix. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs Website. Available at: [Link]

  • Scott, C. R., et al. (2013). Quantification of Sulfatides in Dried Blood and Urine Spots From Metachromatic Leukodystrophy Patients by Liquid Chromatography/Electrospray Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Fiehn Lab. MS Adduct Calculator. Fiehn Lab Website. Available at: [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

  • Aguirre, J. A., et al. (2021). Imaging Mass Spectrometry of Sulfatide Isomers from Rat Brain Tissue Using Gas-Phase Charge Inversion Ion/Ion Reactions. Analytical Chemistry. Available at: [Link]

  • University of Washington Proteomics Resource. ESI Common Background Ions: Repeating Units. UWPR Website. Available at: [Link]

  • SCIEX. (2022). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. YouTube. Available at: [Link]

  • Pernice, M., et al. (2022). The Key Role of Metal Adducts in the Differentiation of Phosphopeptide from Sulfopeptide Sequences by High-Resolution Mass Spectrometry. PMC. Available at: [Link]

  • He, L., et al. (2024). A sulfatide-centered, ultra-high-resolution magnetic resonance MALDI imaging benchmark dataset for MS1-based lipid annotation tools. GigaScience. Available at: [Link]

  • Kiontke, A. Dealing with Metal Adduct Ions in Electrospray: Part 1. Chromatography Online. Available at: [Link]

Sources

Technical Support Center: Addressing Non-Specific Binding in N-Tetracosanoyl-sulfatide Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals studying the interactions between proteins and N-Tetracosanoyl-sulfatide. This resource provides in-depth, experience-driven answers to common challenges, focusing on the critical issue of non-specific binding (NSB).

Introduction: The Challenge of Specificity

N-Tetracosanoyl-sulfatide, a key glycosphingolipid, is integral to numerous biological processes, from myelin sheath maintenance to immune responses.[1][2][3] Accurately characterizing its protein binding partners is crucial, yet these studies are often plagued by non-specific binding—unwanted interactions that obscure true biological signals. These interactions can arise from electrostatic forces, given sulfatide's negatively charged sulfate group, or from hydrophobic interactions with the lipid's acyl chains.[1] This guide will equip you with the knowledge and protocols to minimize NSB and ensure the integrity of your data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My negative control protein shows significant binding to my sulfatide-coated surface/liposomes. What's causing this?

A1: The Root Cause Analysis of Non-Specific Binding (NSB)

High background binding in a negative control is a clear indicator of NSB. This occurs when your protein of interest interacts with the experimental system through mechanisms other than the specific, biologically relevant binding site on the sulfatide molecule. The primary drivers are:

  • Electrostatic Interactions: The sulfate group on the sulfatide headgroup imparts a strong negative charge. Proteins with positively charged patches (e.g., clusters of lysine or arginine residues) can bind non-specifically through electrostatic attraction.[1]

  • Hydrophobic Interactions: The long N-Tetracosanoyl acyl chain is highly hydrophobic. Proteins with exposed hydrophobic regions may non-specifically associate with the lipid tails or other hydrophobic components of your system (e.g., a nitrocellulose membrane in an overlay assay).

  • Surface Interactions: The underlying support matrix (e.g., SPR sensor chip, nitrocellulose membrane, ELISA plate) may have its own reactive or "sticky" sites that are not adequately blocked.[4]

A systematic approach is needed to diagnose and solve this issue, as outlined in the flowchart below.

Diagram: Troubleshooting Non-Specific Binding

This decision tree provides a logical workflow for identifying and mitigating the root causes of high background signal in your sulfatide-protein interaction studies.

Troubleshooting_NSB cluster_optimization Optimization Strategies cluster_validation Validation start High NSB Detected (e.g., in Negative Control) buffer_opt Step 1: Buffer Optimization start->buffer_opt Begin Troubleshooting blocking_opt Step 2: Blocking Agent Optimization buffer_opt->blocking_opt If NSB persists buffer_details Increase Ionic Strength (e.g., 150-500mM NaCl) Adjust pH away from protein's pI buffer_opt->buffer_details detergent_opt Step 3: Detergent/Additive Use blocking_opt->detergent_opt If NSB persists blocking_details Test different blockers (BSA, Casein, etc.) Increase concentration/incubation time blocking_opt->blocking_details system_opt Step 4: Systemic Controls detergent_opt->system_opt If NSB persists detergent_details Add low concentration of non-ionic detergent (e.g., 0.05% Tween-20) detergent_opt->detergent_details validate Validate Specificity (e.g., Mutagenesis, Competition Assay) system_opt->validate After Optimization system_details Run analyte over bare surface (SPR) Use irrelevant lipid as control system_opt->system_details

Caption: A logical flowchart for troubleshooting non-specific binding.

Q2: How do I choose the best blocking agent for my sulfatide assay?

A2: A Strategic Approach to Blocking

The ideal blocking agent effectively occupies all potential non-specific binding sites without interfering with the specific protein-sulfatide interaction.[5] There is no universal "best" blocker; the choice depends on your assay format and protein of interest.

  • Mechanism of Action: Blocking agents are typically proteins or polymers that adsorb to surfaces where non-specific interactions might occur. In protein-lipid overlay assays, they saturate the membrane areas not occupied by the sulfatide spots.[6][7] In surface plasmon resonance (SPR), they block the sensor surface that is not derivatized.[4][8]

  • Common Choices & Rationale:

    • Bovine Serum Albumin (BSA): A common and effective choice. As a globular protein, it can shield charged and hydrophobic surfaces.[9] A 1-3% solution in your assay buffer is a good starting point.[6][9]

    • Non-fat Dry Milk or Casein: These are often used in Western blotting and can be effective. However, be cautious: milk contains phosphoproteins (like casein) and glycoproteins, which could potentially interact with your protein of interest, creating a different kind of artifact.

    • Polyethylene Glycol (PEG) or Dextran: These polymers can be used to passivate surfaces, particularly in SPR, to create a neutral, hydrophilic layer that resists protein adsorption.

  • Important Consideration: Some studies have noted that aggressive blocking procedures can cause steric hindrance, preventing the target protein from accessing the lipid.[10] An alternative approach is to combine the blocking and incubation steps, allowing the specific, higher-affinity interaction to outcompete the weaker, non-specific binding of the blocking agent.[10]

Blocking Agent Typical Concentration Pros Cons
Bovine Serum Albumin (BSA) 1-3% (w/v)Inexpensive, readily available, effective at blocking both hydrophobic and charged sites.[8][9]Can sometimes interfere with antibody-based detection if secondary antibodies cross-react.
Non-fat Dry Milk / Casein 1-5% (w/v)Very effective blocker, especially for nitrocellulose membranes.Contains phosphoproteins and glycoproteins that may interact with certain proteins.
Fish Gelatin 0.5-2% (w/v)Reduces background from mammalian-derived antibodies.Can be less effective than BSA or milk for some applications.
Polyethylene Glycol (PEG) 0.1-1% (w/v)Excellent for passivating surfaces in biophysical assays (e.g., SPR); reduces protein adsorption.May not be suitable for membrane-based assays like overlays.
Q3: Can my buffer conditions be the source of my non-specific binding?

A3: Yes, Absolutely. Buffer Composition is a Critical Variable.

The buffer environment directly influences the weak, non-specific forces that plague these assays. Optimizing your buffer is one of the most powerful and cost-effective ways to improve your signal-to-noise ratio.[4][8]

  • Ionic Strength: This is arguably the most important factor for charged lipids like sulfatide. Non-specific binding is often driven by low-affinity electrostatic interactions. By increasing the salt concentration (e.g., raising NaCl from 150 mM to 300-500 mM), you increase the ionic strength of the buffer. The excess ions shield the charges on both the protein and the sulfatide, disrupting these weak electrostatic interactions while leaving the high-affinity, specific binding event intact.[9]

  • pH: The pH of your buffer determines the overall charge of your protein. If the buffer pH is close to your protein's isoelectric point (pI), the protein will have a net neutral charge, which can sometimes lead to aggregation and precipitation. Adjusting the pH to be at least one unit away from the pI can help maintain protein solubility and reduce non-specific interactions.[9]

  • Detergents: To combat non-specific hydrophobic interactions, consider adding a low concentration of a non-ionic surfactant , such as 0.01-0.05% Tween-20 or Triton X-100, to your binding and wash buffers.[4][9][11] These detergents will help to solubilize your protein and block hydrophobic surfaces on your support matrix, preventing your protein from sticking non-specifically. Be mindful that higher detergent concentrations can disrupt the lipid bilayer or strip the lipid from the surface.[12][13]

Experimental Protocols & Self-Validating Systems

A trustworthy protocol is one that has built-in controls to validate its own results. Here, we provide a detailed protocol for a Protein-Lipid Overlay Assay, a common screening method, with critical control steps highlighted.

Protocol: High-Fidelity Protein-Lipid Overlay Assay

This workflow is designed to screen for interactions between a purified protein and N-Tetracosanoyl-sulfatide while minimizing and controlling for NSB.

PLO_Workflow spotting 1. Lipid Spotting - Spot Sulfatide & Control Lipids (e.g., PC, Cholesterol) onto PVDF/Nitrocellulose Membrane drying 2. Membrane Drying - Air dry completely (30-60 min) to ensure lipid adhesion. spotting->drying blocking 3. Blocking - Incubate 1 hr in 3% BSA in TBST. This is a critical NSB control step. drying->blocking incubation 4. Protein Incubation - Incubate with purified protein (e.g., 0.5 µg/mL in blocking buffer). blocking->incubation washing 5. Washing - 3 x 10 min washes in TBST. Crucial for removing unbound protein. incubation->washing primary_ab 6. Primary Antibody Incubation - Incubate with antibody against your protein or its tag. washing->primary_ab secondary_ab 7. Secondary Antibody Incubation - Incubate with HRP-conjugated secondary antibody. primary_ab->secondary_ab detection 8. Detection - Use ECL substrate and image. Compare Sulfatide spot to controls. secondary_ab->detection

Caption: Workflow for a Protein-Lipid Overlay Assay with key control points.

Step-by-Step Methodology:
  • Lipid Preparation: Dissolve N-Tetracosanoyl-sulfatide and control lipids (e.g., Phosphatidylcholine (PC), Sphingomyelin, Cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture).

  • Membrane Spotting: Carefully spot 1-2 µL of each lipid solution (e.g., at 100 pmol/spot) onto a hydrophobic PVDF or nitrocellulose membrane. Mark the locations faintly with a pencil. Crucial Control: Include a solvent-only spot to check for artifacts.

  • Drying: Allow the membrane to air dry completely at room temperature for at least 60 minutes until the spots are no longer visible.

  • Blocking (Critical Step): Immerse the membrane in a blocking buffer (e.g., 3% fatty-acid-free BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.[6] This step saturates the membrane to prevent the protein from binding directly to it.

  • Protein Incubation: Discard the blocking buffer and add your purified protein of interest, diluted in fresh blocking buffer to a final concentration of 0.1-1.0 µg/mL. Incubate for 1-3 hours at room temperature or overnight at 4°C.

  • Washing (Critical Step): Wash the membrane thoroughly with TBST. Perform at least three washes of 10 minutes each to remove unbound and weakly associated proteins.

  • Antibody Incubation & Detection: Proceed as you would for a standard Western blot. Incubate with a primary antibody specific to your protein (or its tag), followed by an appropriate HRP-conjugated secondary antibody.

  • Analysis: Develop the blot using an ECL substrate. A true positive result is a strong signal at the sulfatide spot with little to no signal at the control lipid and solvent-only spots.

Validating the Interaction: Beyond the Initial Screen

A positive result from a single assay is not sufficient. True scientific rigor requires orthogonal validation.

  • Competition Assays: Pre-incubate your protein with soluble sulfatide headgroups before adding it to the membrane/surface. A specific interaction should be out-competed, leading to a significant reduction in signal.

  • Mutagenesis: Based on structural information or prediction, mutate key residues in the putative sulfatide-binding domain of your protein (e.g., neutralizing positively charged arginine or lysine residues).[1] A loss of binding in the mutant protein is strong evidence for a specific interaction.

  • Orthogonal Techniques: Confirm your findings using a different biophysical method. For example, if you identified a hit using a lipid overlay assay, validate it quantitatively using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with sulfatide-containing liposomes.[14]

By systematically applying these troubleshooting strategies and validation principles, you can confidently distinguish true biological interactions from experimental artifacts, ensuring the accuracy and impact of your research.

References
  • Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]

  • Creoptix. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments. [Link]

  • ResearchGate. (2014, June 6). Can non-specific binding of proteins to eppendorf tubes throw off Co-IP results?[Link]

  • Pillot, T., et al. (2022). Impact of Lipid Composition on Vesicle Protein Adsorption: A BSA Case Study. ACS Omega. [Link]

  • Capelluto, D. G. S. (2022). The repertoire of protein-sulfatide interactions reveal distinct modes of sulfatide recognition. Frontiers in Molecular Biosciences. [Link]

  • Jarocha, L. E., et al. (2022). Assessing protein-lipid interactions with a low-cost, accessible centrifugation assay. Biophysical Journal. [Link]

  • Shirey, C. M., et al. (2017). Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays. Bio-protocol. [Link]

  • Kumar, V. V., et al. (2022). Detergent-Free Isolation of Membrane Proteins and Strategies to Study Them in a Near-Native Membrane Environment. Molecules. [Link]

  • ResearchGate. (2018). Interaction of Buffers with Lipid Membranes. [Link]

  • Capelluto, D. G. S. (2022). The repertoire of protein-sulfatide interactions reveal distinct modes of sulfatide recognition. Frontiers in Molecular Biosciences, 9, 1080161. [Link]

  • Frontiers. (2022, November 29). The repertoire of protein-sulfatide interactions reveal distinct modes of sulfatide recognition. [Link]

  • Charlier, L., et al. (2017). A simple guide to biochemical approaches for analyzing protein–lipid interactions. Molecular Biology of the Cell. [Link]

  • ResearchGate. (2022, May 18). Non-ionic hybrid detergents for protein delipidation. [Link]

  • ResearchGate. (2017). Notes and tips for improving quality of lipid-protein overlay assays. [Link]

  • Pillot, T., et al. (2022). Impact of Lipid Composition on Vesicle Protein Adsorption: A BSA Case Study. ACS Omega, 7(31), 27367-27378. [Link]

  • Pleskot, R., et al. (2024). Exploring lipid–protein interactions in plant membranes. Journal of Experimental Botany. [Link]

  • Schmitt, C., et al. (2023). Recent Advances in Detergent Chemistry and Handling Support Membrane Protein Analysis Including Lipid Interactions. Biomolecules. [Link]

  • Guan, Z., et al. (2020). An improved protein lipid overlay assay for studying lipid–protein interactions. Scientific Reports. [Link]

  • The Not So Boring Biochemist. (2023, April 17). Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc. [Link]

  • ResearchGate. (n.d.). Summary of the properties of selected sulfatide-binding proteins. [Link]

  • Gonzalez, F., et al. (2023). Binding equations for the lipid composition dependence of peripheral membrane-binding proteins. PLoS Computational Biology. [Link]

  • Corradi, V., et al. (2018). Lipid–Protein Interactions Are Unique Fingerprints for Membrane Proteins. ACS Central Science. [Link]

  • G-Biosciences. (2020, March 3). Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent. [Link]

  • ResearchGate. (n.d.). Characterization of sulfatide-P-selectin interaction. [Link]

  • ResearchGate. (2019). The Use of Detergents to Purify Membrane Proteins. [Link]

  • Starr, M. L., et al. (2020). Editorial: Effects of Membrane Lipids on Protein Function. Frontiers in Cell and Developmental Biology. [Link]

Sources

Optimizing cell culture conditions for studying N-Tetracosanoyl-sulfatide effects.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing N-Tetracosanoyl-Sulfatide (C24:0) in Cell Culture

Current Status: Operational Agent: Dr. Aris Thorne, Senior Application Scientist Topic: C24:0 Sulfatide Handling, Solubilization, and Experimental Optimization

Executive Summary: The C24:0 Specificity Challenge

Welcome. If you are accessing this guide, you are likely observing inconsistent data when treating cells with N-Tetracosanoyl-sulfatide (C24:0 sulfatide).

The Core Problem: Unlike short-chain sphingolipids, C24:0 sulfatide exhibits extreme hydrophobicity and a high critical micelle concentration (CMC). Most "lack of biological effect" reports we receive are not due to biological inactivity, but rather bioavailability failure —the lipid never actually reaches the cell surface receptors (e.g., CD1d) or intracellular targets because it has precipitated or adhered to plasticware.

Furthermore, you must distinguish between isoforms. C16:0 sulfatide is a chaperone for insulin crystals in beta cells; C24:0 sulfatide is an immunomodulator that activates Type II NKT cells to suppress autoimmunity. Confusing these roles leads to flawed experimental design.

Module 1: Critical Solubilization Protocols

User Query: "My sulfatide precipitates when added to the media, or I see no cellular response. How do I dissolve it?"

Dr. Thorne’s Directive: Direct addition of C24:0 sulfatide in DMSO or Ethanol to culture media results in immediate micro-precipitation. You must use a BSA-Complexing Carrier System . Albumin acts as a physiological chaperone, keeping the lipid monomeric and available.

Protocol A: The BSA-Complexing Method (Gold Standard)

Best for: NKT cell activation, Beta-cell protection assays, and metabolic studies.

Reagents:

  • N-Tetracosanoyl-sulfatide (C24:0) powder.

  • Fatty Acid-Free Bovine Serum Albumin (FAF-BSA) (Crucial: Standard BSA contains interfering lipids).

  • Solvent: Chloroform/Methanol (2:1) for initial stock; Sterile Water for BSA.

Step-by-Step Workflow:

  • Film Formation: Dissolve C24:0 sulfatide in Chloroform/Methanol (2:1) to 1 mg/mL in a glass vial. Evaporate solvent under a nitrogen stream (or speed-vac) while rotating the vial to create a thin, uniform film on the glass wall.

    • Why? Removes organic solvents that are toxic to cells; maximizes surface area for resuspension.

  • BSA Preparation: Prepare a 4 mg/mL (approx. 60 µM) FAF-BSA solution in sterile PBS or water. Warm to 37°C .[1][2][3]

    • Warning: Do not heat BSA >50°C; it will aggregate and lose lipid-binding capacity.

  • Complexing: Add the warm BSA solution to the dried lipid film. Target a final lipid concentration of ~125 µM to achieve a 5:1 or 6:1 (Lipid:BSA) molar ratio .

  • Incubation: Seal the vial under nitrogen. Incubate at 37°C with continuous, gentle shaking (orbital shaker) for 3–4 hours or overnight.

    • Visual Check: The solution should become clear to slightly opalescent. If white chunks remain, the complexing failed.

  • Filtration: Sterile filter (0.22 µm PES membrane) only if necessary, as this can result in lipid loss. Pre-wetting the filter with BSA solution helps.

Protocol B: The Solvent-Dodecane Method (Alternative)

Best for: Short-term signaling assays where BSA interference is a concern.

  • Dissolve C24:0 sulfatide in Ethanol:Dodecane (98:2 v/v) .

  • Add this stock to the media while vortexing vigorously.

  • Limit: Final ethanol concentration must be <0.1%.

Module 2: Experimental Optimization & Dosing

User Query: "What concentration should I use? I see papers using 100 ng/mL for alpha-GalCer, but C24:0 doesn't work at that dose."

Dr. Thorne’s Directive: You cannot extrapolate doses from alpha-GalCer (Type I NKT agonist) to Sulfatide (Type II NKT agonist). Sulfatides are low-affinity ligands.

Table 1: Recommended Working Concentrations

ApplicationCell TypeRecommended Dose (C24:0)Key ControlMechanism
Type II NKT Activation NKT Hybridomas (XV19), Splenocytes20 – 50 µg/mL (approx. 20–50 µM)C16:0 Sulfatide (often less potent for NKT)CD1d-restricted TCR activation.
Beta Cell Protection MIN6, Islets, NOD mice10 – 50 µg/mL Unloaded BSAAnti-inflammatory; suppresses cytokine-induced apoptosis.
Neurite Inhibition Retinal Ganglion Cells (RGCs)10 – 30 µg/mL Galactocerebroside (GalCer)Myelin-associated inhibition via Rho pathway.
Insulin Secretion Pancreatic Beta CellsNo Effect (Negative Control)C16:0 Sulfatide (Active Control)C24:0 does not modulate K(ATP) channels; C16:0 does.[4][5]

Module 3: Visualizing the Mechanism

User Query: "How does C24:0 sulfatide actually modulate the immune response compared to other lipids?"

Dr. Thorne’s Insight: The diagram below illustrates the "Cross-Regulation Axis." C24:0 sulfatide activates Type II NKT cells, which in turn suppress the pro-inflammatory Type I NKT cells.[6][7] This is the distinct pathway for its protective role in Type 1 Diabetes and Ischemia-Reperfusion Injury.

NKT_Pathway cluster_0 APC / Dendritic Cell Surface C24 C24:0 Sulfatide (Exogenous/Endogenous) CD1d CD1d Molecule (on APC/Dendritic Cell) C24->CD1d Loads onto Type2 Type II NKT Cell (Sulfatide-Reactive) CD1d->Type2 Activates (TCR Specific) IL10 IL-10 / IFN-gamma (Modulatory Cytokines) Type2->IL10 Secretes DC_Mod Tolerogenic DC Phenotype (Reduced IL-12) Type2->DC_Mod Induces Type1 Type I NKT Cell (Invariant / Pro-inflammatory) IL10->Type1 Suppresses Outcome Suppression of Autoimmunity (T1D Protection / Liver Injury Prevention) Type1->Outcome Reduced Pathogenic Activity DC_Mod->Type1 Inhibits Activation

Figure 1: The Sulfatide-NKT Regulatory Axis. C24:0 sulfatide presented by CD1d activates Type II NKT cells, which subsequently suppress Type I NKT cells via cytokine release and dendritic cell modulation.

Module 4: Troubleshooting & FAQs

Q1: I treated my beta cells with C24:0 sulfatide to measure insulin secretion, but saw no change. Did the prep fail?

  • Diagnosis: Likely not a prep failure.

  • Explanation: You have selected the wrong isoform for the wrong readout. C16:0 sulfatide regulates insulin secretion by modulating K(ATP) channels and preserving insulin crystals.[4] C24:0 sulfatide has no effect on secretion; its role in beta cells is cytoprotection against autoimmune attack.

  • Solution: If studying secretion, use C16:0. If studying survival/inflammation, use C24:0 and challenge the cells with cytokines (IL-1β/IFN-γ).

Q2: My stock solution is cloudy after adding BSA.

  • Diagnosis: Incomplete complexing or BSA denaturation.

  • Explanation: The lipid:BSA ratio may be too high (>6:1), or the BSA was heated >50°C, causing aggregation.

  • Solution:

    • Ensure BSA is "Fatty Acid-Free" (Fraction V).

    • Incubate longer (overnight) at 37°C with shaking.

    • Do not rush by heating to 60°C+.

Q3: Can I use plastic tubes for the initial solubilization?

  • Diagnosis: Loss of lipid.

  • Explanation: Long-chain sulfatides are extremely hydrophobic and will adhere avidly to polypropylene/polystyrene.

  • Solution: Always use glass vials (borosilicate) for the initial solvent evaporation and BSA complexing steps. Only transfer to plastic once fully complexed with BSA.

References

  • Buschard, K., & Antvorskov, J. C. (2022). The C24:0 Sulfatide Isoform as an Important Molecule in Type 1 Diabetes. Frontiers in Bioscience, 27(12), 331. Link

  • Subramanian, L., et al. (2012). NKT Cells Stimulated by Long Fatty Acyl Chain Sulfatides Significantly Reduces the Incidence of Type 1 Diabetes in Nonobese Diabetic Mice. PLoS ONE, 7(5), e37771. Link

  • Blomqvist, M., et al. (2003). Selective lack of the C16:0 fatty acid isoform of sulfatide in pancreas of type II diabetic animal models. APMIS, 111(9), 863-870. Link

  • Marrero, I., et al. (2015). Lysosomal processing of sulfatide analogs alters target NKT cell specificity and immune responses in cancer. The Journal of Clinical Investigation, 125(7), 2759–2776. Link

  • Schultz, V., et al. (2011). The Lipid Sulfatide Is a Novel Myelin-Associated Inhibitor of CNS Axon Outgrowth. Journal of Neuroscience, 31(17), 6481–6492. Link

Sources

Validation & Comparative

Comparative Guide: N-Tetracosanoyl-sulfatide (C24:0) vs. N-Palmitoyl-sulfatide (C16:0)

[2]

Executive Summary: The Structural Division of Labor

While both molecules are sulfated galactosylceramides (sulfatides) essential for myelin maintenance, their fatty acyl chain lengths dictate a strict "division of labor" in mammalian physiology.

  • N-Palmitoyl-sulfatide (C16:0) is the Metabolic Chaperone . It is the dominant isoform in pancreatic

    
    -cells, critical for insulin crystal preservation and secretion. Its shorter chain allows for specific membrane fluidity required for vesicle exocytosis.
    
  • N-Tetracosanoyl-sulfatide (C24:0) is the Immunological Regulator . It is the immunodominant ligand for Type II Natural Killer T (NKT) cells. Its long acyl chain confers high-affinity binding to the CD1d hydrophobic groove, enabling it to modulate autoimmune responses (e.g., delaying Type 1 Diabetes onset).[2]

Biophysical & Structural Comparison

The physical behavior of these lipids in solution and membranes is the primary driver of their divergent functions.

FeatureN-Palmitoyl-sulfatide (C16:0) N-Tetracosanoyl-sulfatide (C24:0)
Molecular Weight ~778.1 g/mol ~890.3 g/mol
Membrane Behavior Promotes fluid phases; lower transition temperature (

).
Promotes ordered domains (Lipid Rafts); high

leads to rigid packing.
Solubility Soluble in Chloroform:Methanol (2:1).Requires higher non-polar ratios (e.g., 5:1 C:M) or heating due to hydrophobicity.
CD1d Binding Mode Low affinity/stability in CD1d groove; weak TCR activation.High affinity; Acyl chain fully occupies the F' pocket, stabilizing the complex.
Critical Micelle Conc. Higher (more monomeric in solution).Lower (aggregates readily).
Visualization: CD1d Antigen Presentation Mechanism

The following diagram illustrates why C24:0 is the superior immunomodulator. The C24 chain length allows it to span the hydrophobic F' pocket of the CD1d molecule, stabilizing the complex for T-cell Receptor (TCR) recognition.

CD1d_Binding_Mechanismcluster_0Antigen Presentation ComplexCD1dCD1d Molecule(Antigen Presenting Cell)TCRType II NKT CellTCRCD1d->TCRPresentationPocket_FHydrophobic Pocket F'(Deep Anchor)Pocket_F->TCRC24:0 StabilizesComplexPocket_F->TCRC16:0 Fails toSustain SignalPocket_AHydrophobic Pocket A'(Headgroup Orientation)C16N-Palmitoyl (C16:0)Short ChainC16->CD1dLoads looselyC16->Pocket_FPartial occupancy(Unstable)C24N-Tetracosanoyl (C24:0)Long ChainC24->CD1dLoads tightlyC24->Pocket_FFull occupancy(High Stability)

Caption: C24:0 achieves full occupancy of the CD1d F' pocket, creating a stable platform for NKT cell activation, whereas C16:0 binds transiently.

Functional Performance Analysis

A. Immunology: Type 1 Diabetes (T1D) & Autoimmunity[1][4][5][6][7]
  • C24:0 Performance: In Non-Obese Diabetic (NOD) mouse models, administration of C24:0 sulfatide significantly delays the onset of T1D.[1][2][3][4] It activates CD1d-restricted Type II NKT cells, which subsequently suppress autoreactive T-cells attacking the pancreas.

  • C16:0 Performance: Ineffective in preventing T1D. While it can bind CD1d, the complex is not stable enough to trigger the regulatory cytokine burst (IL-10/IFN-

    
     modulation) seen with C24:0.
    
B. Metabolism: Insulin Secretion[7][8][9]
  • C16:0 Performance: This is the physiological "chaperone" for insulin.[3][5] Inside secretory granules, C16:0 sulfatide binds insulin monomers, preventing fibrillation and ensuring proper crystal formation.

    • Pathology: In Type 2 Diabetes models (e.g., ob/ob mice), there is a specific depletion of C16:0 sulfatide, leading to impaired insulin secretion.

  • C24:0 Performance: While present in the pancreas, it lacks the specific steric geometry required to chaperone insulin folding/crystallization efficiently.

C. Neuroscience: Myelin Stability
  • Both Isoforms: Essential for the structural integrity of the myelin sheath.

  • Pathology: In Metachromatic Leukodystrophy (MLD) and Alzheimer’s Disease (AD), total sulfatide levels drop. However, the C24:0/C16:0 ratio is increasingly used as a biomarker. A drop in C24:0 (long-chain) specifically correlates with demyelination severity, as long chains are required to interdigitate with the opposing lipid monolayer, stabilizing the myelin wrap.

Experimental Protocols

Protocol 1: Differential Solubility & Preparation

Rationale: Due to the significant difference in hydrophobicity, preparing stock solutions requires different solvent ratios to prevent precipitation of C24:0.

  • Glassware Preparation: Use borosilicate glass vials (Teflon-lined caps). Plastic absorbs lipids.

  • Solvent Systems:

    • For C16:0: Chloroform:Methanol (2:1 v/v).

    • For C24:0: Chloroform:Methanol (5:1 v/v) or Chloroform:Methanol:Water (60:30:4.5).

  • Solubilization:

    • Weigh lipid powder into the vial.

    • Add solvent.[6]

    • Critical Step: Sonicate C24:0 samples in a water bath at 45°C for 10 minutes. C16:0 dissolves at room temperature.

  • Storage: Purge with Nitrogen gas (to prevent oxidation) and store at -20°C.

Protocol 2: CD1d-Sulfatide Binding Assay (Cell-Free)

Rationale: To quantify the binding affinity differences described in Section 3A.

Materials: Recombinant soluble CD1d (mouse or human), Anti-CD1d antibody (clone D66), Biotinylated sulfatides (custom or commercially available).

  • Plate Coating: Coat 96-well ELISA plates with Anti-CD1d antibody (10 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash and block with 1% BSA/PBS for 1 hour.

  • CD1d Capture: Add soluble CD1d (1 µg/mL) and incubate for 2 hours. Wash 3x.

  • Lipid Loading:

    • Prepare serial dilutions of C16:0 and C24:0 sulfatides (0.1 µM to 100 µM) in PBS + 0.05% Tween-20.

    • Note: Use a vehicle control (DMSO/Solvent match).

    • Add to wells and incubate for 16-24 hours at 37°C . (Long incubation is required for lipid exchange into the hydrophobic groove).

  • Detection:

    • If using biotinylated lipids: Add Streptavidin-HRP.

    • If using native lipids: Use a sulfatide-specific antibody (e.g., Sulph-1) followed by HRP-secondary.

  • Readout: Add TMB substrate, stop with H2SO4, and read OD at 450nm.

    • Expected Result: C24:0 will show a significantly lower

      
       (higher affinity) compared to C16:0.
      
Workflow Visualization: Lipidomic Analysis

This workflow describes how to separate and identify these species from biological tissue using Mass Spectrometry.

Lipidomics_WorkflowSampleBiological Sample(Pancreas/Brain)ExtractLiquid-Liquid Extraction(Bligh & Dyer)Sample->ExtractHomogenizeSepUHPLC Separation(C18 Column)Extract->SepInject Organic PhaseMSMS/MS Detection(Negative Mode)Sep->MSGradient ElutionDataQuantification(m/z 778 vs 890)MS->DataPrecursor Ion Scan(m/z 97 [HSO4]-)

Caption: Workflow for differentiating C16/C24 species. The precursor ion scan for m/z 97 (sulfate headgroup) is critical for specific detection.

References

  • Buschard, K., et al. (2012). NKT Cells Stimulated by Long Fatty Acyl Chain Sulfatides Significantly Reduces the Incidence of Type 1 Diabetes in Nonobese Diabetic Mice.[1][2][7][3] PLoS ONE. Available at: [Link][1][4]

  • Blomqvist, M., et al. (2003).[8] Selective lack of the C16:0 fatty acid isoform of sulfatide in pancreas of type II diabetic animal models. APMIS. Available at: [Link]

  • Zajonc, D. M., et al. (2005).[9] Structural basis for CD1d presentation of a sulfatide derived from myelin and its implications for autoimmunity. Journal of Experimental Medicine. Available at: [Link]

  • Takahashi, T., & Suzuki, T. (2012). Role of sulfatide in normal and pathological cells and tissues. Journal of Lipid Research. Available at: [Link]

  • Eckhardt, M. (2008). The role of sulfatides in the nervous system. Results and Problems in Cell Differentiation. Available at: [Link]

Validating the role of N-Tetracosanoyl-sulfatide in multiple sclerosis pathogenesis.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Isoform-Specific Validation

In the study of Multiple Sclerosis (MS), sulfatides (3-O-sulfogalactosylceramides) have emerged as critical autoantigens. However, historical reliance on heterogeneous "bovine brain sulfatide" mixtures has obscured the specific immunogenic roles of distinct isoforms.

This guide validates Synthetic N-Tetracosanoyl-sulfatide (C24:0 Sulfatide) as the primary reagent for interrogating the CD1d-restricted Type II NKT cell axis . Unlike the highly potent but artificial agonist


-GalCer (which targets Type I iNKT cells), C24:0 Sulfatide is a physiological self-antigen abundant in the myelin sheath. Its validation is essential for researchers distinguishing between pathogenic autoimmunity and the regulatory failure of Type II NKT cells in MS progression.
Mechanistic Grounding: The CD1d-Type II NKT Axis

To validate C24:0 Sulfatide, one must understand its specific presentation pathway, which differs fundamentally from the classical Type I (invariant) NKT pathway.

  • Structural Fit: The C24:0 fatty acid chain fully occupies the A' pocket of the CD1d binding groove, while the sphingosine chain fills the F' pocket. This hydrophobic stability is superior to shorter chain isoforms (C18:0), making C24:0 the immunodominant species.

  • TCR Recognition: Unlike Type I NKT cells (which use a semi-invariant Vngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    14-J
    
    
    
    18 TCR), Type II NKT cells utilize a diverse TCR repertoire to recognize the sulfatide-CD1d complex.[1] This interaction typically induces an immune regulatory (suppressive) phenotype, which is lost in MS.
Diagram 1: Differential NKT Activation Pathways

NKT_Activation cluster_0 Antigen Presentation (CD1d) cluster_1 T Cell Response CD1d CD1d Molecule Type1 Type I NKT (iNKT) CD1d->Type1 Presents α-GalCer Type2 Type II NKT (Diverse TCR) CD1d->Type2 Presents C24:0 Sulfatide Lipid_A α-GalCer (Synthetic Agonist) Lipid_A->CD1d High Affinity Loading Lipid_B C24:0 Sulfatide (Self-Antigen) Lipid_B->CD1d Requires Saposin C & Acidic pH Outcome1 Cytokine Storm (IFN-γ / IL-4) Type1->Outcome1 Strong Activation Outcome2 Immune Regulation (Anergy/Suppression) Type2->Outcome2 Regulatory Function (Defective in MS)

Caption: Comparison of Type I vs. Type II NKT cell activation. C24:0 Sulfatide specifically engages the Type II regulatory pathway.

Comparative Analysis: Synthetic C24:0 vs. Alternatives

For reproducible data in MS pathogenesis studies, the choice of lipid antigen is critical.

Table 1: Performance Matrix of Sulfatide Reagents
FeatureSynthetic C24:0 Sulfatide (Recommended)Native Brain Sulfatide (Alternative)

-GalCer
(Control)
Composition >99% Pure N-Tetracosanoyl (C24:0)Mixture (C24:1, C24:0, C18:0, etc.)[2]Synthetic Glycolipid
Target Cell Type II NKT Cells Mixed Type II NKT populationsType I iNKT Cells
CD1d Loading Consistent; requires optimized pHVariable; competition between isoformsHigh affinity; spontaneous loading
Pathological Relevance High (Major myelin component)High (Physiological mixture)Low (Not found in mammalian myelin)
Experimental Utility Precise tetramer staining; kinetic studiesGeneral activation assaysPositive control for CD1d system
Batch Variability NegligibleHigh (Source-dependent)Negligible

Why Synthetic C24:0 Wins: Native mixtures contain C24:1 (Nervonoyl) and C18:0 species. While C24:1 is abundant, the unsaturation introduces variability in oxidation states and CD1d loading kinetics. Synthetic C24:0 provides a stable, single-variable baseline for measuring T-cell affinity and anergy induction [1].

Validated Experimental Protocols

To validate the role of C24:0 sulfatide, researchers must demonstrate either specific T-cell recognition (Immunology) or quantification in tissue/fluid (Lipidomics).

Protocol A: Optimized CD1d-Tetramer Staining for Type II NKT Cells

Standard neutral-pH loading protocols fail for Sulfatides. This protocol mimics the endosomal environment.

Reagents:

  • Mouse/Human CD1d monomers (biotinylated).

  • Synthetic C24:0 Sulfatide (dissolved in vehicle).

  • Recombinant Saposin C (optional but recommended).

  • Anti-biotin Microbeads or Streptavidin-Fluorophore.

Workflow:

  • Lipid Solubilization: Dissolve C24:0 Sulfatide in 0.5% Tween-20 / 0.9% NaCl. Sonicate at 37°C for 5 mins.

  • Acidic Loading (Crucial Step): Mix CD1d monomer with sulfatide (molar ratio 1:3 to 1:10) in Acetate Buffer (pH 4.5 - 5.0) .

    • Note: The acidic pH is required to open the CD1d binding groove for hydrophobic lipids like sulfatide [2].

  • Incubation: Incubate at 37°C for 12–16 hours.

  • Neutralization: Adjust pH back to 7.4 using Tris-HCl.

  • Tetramerization: Add Streptavidin-PE/APC in 1/8th aliquots every 10 minutes to maximize cross-linking.

  • Staining: Stain PBMCs or Splenocytes.[3] Strict gating is required to exclude B cells (CD19+) and Type I NKT cells (using

    
    -GalCer negative control tetramers).
    
Protocol B: Targeted LC-MS/MS Quantification (CSF/Plasma)

Validating C24:0 as a biomarker for demyelination.

  • Extraction: Liquid-liquid extraction using Chloroform/Methanol (2:1). Include an internal standard (e.g., C12:0 Sulfatide) that does not occur naturally.

  • Chromatography: Reverse-phase C18 column.

    • Mobile Phase A: MeOH/H2O/Formic Acid (60:40:0.2) + 10mM Ammonium Acetate.

    • Mobile Phase B: MeOH/Isopropanol/Formic Acid (60:40:0.2) + 10mM Ammonium Acetate.

  • Mass Spectrometry (MRM Mode):

    • Target Transition for C24:0 Sulfatide: Precursor m/z 890.6

      
       Product m/z 97.0 (HSO4- ion).
      
    • Validation Metric: In MS patients, look for elevated C24:0 in CSF (indicating active demyelination) vs. reduced levels in chronic plaque tissue [3].

Visualizing the Pathogenesis Workflow

The following diagram illustrates how C24:0 Sulfatide connects myelin breakdown to immune regulation failure in MS.

Diagram 2: Sulfatide-Mediated Pathogenesis Loop

MS_Pathogenesis cluster_Immune Immune Response Myelin Myelin Sheath (Rich in C24:0 Sulfatide) Demyelination Demyelination Event (Viral/Autoimmune trigger) Myelin->Demyelination Release Release of C24:0 into CSF/Extracellular Space Demyelination->Release APC Antigen Presenting Cell (Microglia/B-cell) Release->APC Uptake TypeII_NKT Type II NKT Cell (Sulfatide Specific) APC->TypeII_NKT Presentation via CD1d Treg T-Reg Induction TypeII_NKT->Treg Healthy State: Suppression Th1_Th17 Pathogenic Th1/Th17 TypeII_NKT->Th1_Th17 MS State: Failure to Suppress Th1_Th17->Demyelination Autoimmune Attack (Feedback Loop)

Caption: The feedback loop of sulfatide release. In MS, the Type II NKT regulatory brake fails, leading to chronic demyelination.

References
  • Jahng, A., et al. (2004).[4] Prevention of autoimmunity by targeting a distinct, noninvariant CD1d-reactive T cell population reactive to sulfatide.[4][5] Journal of Experimental Medicine, 199(7), 947-957. Link

  • Zajonc, D. M., et al. (2005). Structural basis for CD1d presentation of a sulfatide derived from myelin and its implications for autoimmunity. Journal of Experimental Medicine, 202(11), 1517-1526. Link

  • Blomqvist, M., et al. (2023).[6][7] Cerebrospinal fluid sulfatide isoforms lack diagnostic utility in separating progressive from relapsing-remitting multiple sclerosis. Multiple Sclerosis and Related Disorders. Link

  • Maricic, I., et al. (2014).[4] Differential Activation of T Cells by Distinct Sulfatide Isoforms in Experimental Autoimmune Encephalomyelitis. The Journal of Immunology. Link

  • Subramaniam, S., et al. (2002). The specificity of Type II NKT cells: Recognition of sulfatide.[1][8][4][5][9] Journal of Immunology. Link

Sources

N-Tetracosanoyl-Sulfatide vs. Galactosylceramide: A Comparative Guide to Myelin Stability

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Lipidomics Specialists, and Drug Development Professionals Focus: Mechanistic stability, biophysical properties, and experimental validation of C24-sphingolipids in myelin architecture.

Executive Summary: The Structural vs. Regulatory Dichotomy

In the architecture of the myelin sheath, Galactosylceramide (GalCer) and N-Tetracosanoyl-sulfatide (C24-Sulfatide) represent the "brick and mortar" of the membrane, yet their roles are distinct and non-redundant. While GalCer is the fundamental structural prerequisite for myelin formation, Sulfatide (specifically the C24:0 species) acts as the critical maintenance regulator ensuring long-term stability, paranodal junction integrity, and ion channel clustering.

This guide dissects the biophysical and functional differences between these two lipids, with a specific focus on the N-Tetracosanoyl (C24:0) acyl chain variant—the predominant species in mature CNS myelin responsible for inter-leaflet coupling.

Structural & Biophysical Comparison

The stability of the myelin membrane relies on the "interdigitation" of long-chain fatty acids. The C24:0 chain (N-Tetracosanoyl) allows the lipid tails to penetrate the opposing leaflet of the bilayer, effectively "locking" the two membrane faces together.

Comparative Analysis Table
FeatureGalactosylceramide (GalCer)N-Tetracosanoyl-Sulfatide (C24-Sulfatide)
Biosynthetic Role Precursor (via CGT)Product (via CST from GalCer)
Myelin Abundance High (~23% of total lipid)Moderate (~4% of total lipid)
Net Charge NeutralNegative (Sulfate group at 3'-position)
Membrane Function Bulk structural integrity; insulatorIon channel clustering; Paranodal adhesion
Phase Behavior High

(gel phase); rigid packing
High

; charge repulsion modulates packing
Key Protein Ligands PLP (Proteolipid Protein)Laminin, Tenascin-R, Neurofascin 155
Knockout Phenotype CGT -/-: Severe dysmyelinosis, fatalCST -/-: Formed but unstable myelin; paranodal loops detach
Signaling Sustained Ca²⁺ influx (lipid rafts)Transient Ca²⁺ influx; cytoskeletal reorganization
The "Glycosynapse" Mechanism

A critical stabilizing force in myelin is the trans-interaction between GalCer and Sulfatide on apposed membrane surfaces.[1][2][3] This "glycosynapse" functions similarly to a cell-cell junction, where the neutral GalCer sugar headgroup interacts with the charged Sulfatide headgroup, mediated by Ca²⁺ ions, to adhere the extracellular surfaces of the myelin wrap.

Visualizing the Pathway and Architecture

Diagram 1: Biosynthetic Hierarchy & Enzyme Regulation

This workflow illustrates the dependency of Sulfatide on GalCer synthesis and the specific enzymes targeted in knockout studies.

MyelinLipidSynthesis Ceramide Ceramide (Membrane Anchor) GalCer Galactosylceramide (GalCer) [Structural Base] Ceramide->GalCer + UDP-Galactose Sulfatide N-Tetracosanoyl-Sulfatide (SM4) [Stability Regulator] GalCer->Sulfatide + PAPS (Sulfate donor) CGT CGT (UDP-galactose:ceramide galactosyltransferase) CGT->Ceramide Catalyzes CST CST (Cerebroside sulfotransferase) CST->GalCer Catalyzes

Caption: Sequential biosynthesis of myelin lipids. CGT is the gatekeeper for both lipids; CST specifically generates the sulfated regulatory variant.

Diagram 2: The Interdigitation Stabilization Model

This diagram visualizes why the C24 chain (N-Tetracosanoyl) is critical for membrane stability compared to shorter chains.

MembraneArchitecture cluster_Leaflet1 Outer Leaflet (Extracellular) cluster_Leaflet2 Inner Leaflet (Cytoplasmic) GalCer1 GalCer Headgroup Sulf1 Sulfatide Headgroup (Negative Charge) GalCer1->Sulf1 Cis-Interaction (Raft Formation) C24_Chain C24:0 Acyl Chain (N-Tetracosanoyl) GalCer1->C24_Chain Sulf1->C24_Chain PLP PLP Protein (Anchor) C24_Chain->PLP Interdigitation (Locks Bilayer)

Caption: The C24:0 acyl chain penetrates the opposing leaflet (Interdigitation), locking the membrane structure, while headgroups mediate lateral sorting.

Experimental Protocols

To validate the specific roles of these lipids, researchers must separate the C24 species from shorter chains and assess their packing density.

Protocol A: Differential Extraction & Targeted Lipidomics (UHPLC-MS/MS)

Purpose: To quantify the ratio of C24:0-Sulfatide to GalCer in myelin extracts, distinguishing it from immature C18 forms.

  • Tissue Homogenization:

    • Homogenize 10-20 mg of CNS tissue (optic nerve or corpus callosum) in ice-cold PBS.

  • Lipid Extraction (Modified Bligh & Dyer):

    • Add Chloroform:Methanol (1:2 v/v) . Vortex vigorously for 1 min.

    • Add Chloroform (1 vol) and H₂O (1 vol) to induce phase separation.

    • Centrifuge at 3000 x g for 5 min. Collect the lower organic phase .

  • Solid Phase Extraction (SPE) - Silica Column:

    • Condition silica cartridge with chloroform.

    • Load sample.[2][4][5]

    • Elute Neutral Lipids (Cholesterol/GalCer): Wash with Chloroform:Acetone (1:1).

    • Elute Acidic Lipids (Sulfatides): Elute with Chloroform:Methanol (1:1) . Note: This step is critical to separate GalCer from Sulfatide fractions before MS.

  • UHPLC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Mobile Phase A: MeOH:H₂O (60:40) + 10mM Ammonium Formate.

    • Mobile Phase B: MeOH:Isopropanol (10:90) + 10mM Ammonium Formate.

    • Target Transitions (MRM):

      • C24:0 Sulfatide: Precursor m/z 890.6 → Product m/z 97.0 (HSO₄⁻).

      • C24:0 GalCer: Precursor m/z 810.7 → Product m/z 264.3 (Sphingosine).

Protocol B: Langmuir Monolayer Stability Assay

Purpose: To measure the "Condensing Effect" of C24-Sulfatide vs. GalCer.

  • Setup: Use a Teflon trough filled with PBS (pH 7.4) at 37°C (physiological temp).

  • Spreading:

    • Prepare 1 mg/mL solutions of synthetic N-Tetracosanoyl-Sulfatide and N-Tetracosanoyl-GalCer in Chloroform/Methanol.

    • Spread monolayers dropwise onto the subphase.

  • Compression:

    • Wait 10 min for solvent evaporation.

    • Compress barriers at 5 mm/min.

  • Data Analysis:

    • Record Surface Pressure (

      
      ) vs. Area per Molecule (
      
      
      
      )
      .
    • Critical Parameter: Calculate the Compressibility Modulus (

      
      ).
      
    • Expectation: C24-GalCer will show a condensed "solid-like" isotherm (steep slope). C24-Sulfatide will show a slightly expanded isotherm due to charge repulsion, unless Ca²⁺ is added to the subphase, which bridges the sulfates and induces hyper-stability.

Conclusion: The Verdict

For drug development targeting remyelination or myelin stability (e.g., in Multiple Sclerosis or Leukodystrophies):

  • Galactosylceramide is the Prerequisite .[6] Without it, myelin cannot form. It is the target for assessing de novo myelination capacity.

  • N-Tetracosanoyl-Sulfatide is the Stabilizer . Its presence confirms the maturation of the myelin sheath. Therapies that restore GalCer but fail to upregulate CST (and thus C24-Sulfatide) will result in unstable myelin that degrades over time.

Recommendation: Assays for myelin therapeutics must not only measure "myelin basic protein" (MBP) but specifically quantify the C24-Sulfatide/GalCer ratio . A ratio < 0.15 indicates immature or unstable myelin prone to degeneration.

References

  • Coetzee, T., et al. (1996). "Myelination in the absence of galactocerebroside and sulfatide: normal structure with abnormal function and regional instability."[7][8][9] Cell, 86(2), 209-219. Link

  • Honke, K., et al. (2002). "Paranodal junction formation and spermatogenesis require sulfoglycolipids." Proceedings of the National Academy of Sciences, 99(7), 4227-4232. Link

  • Boggs, J. M., et al. (2010).[10][11] "Participation of galactosylceramide and sulfatide in glycosynapses between oligodendrocyte or myelin membranes."[1][2][3] FEBS Letters, 584(9), 1771-1778.[10][11] Link

  • Marcus, J., & Popko, B. (2002). "Galactolipids are essential for the maintenance of the myelin sheath." Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1585(2-3), 124-134. Link

  • Eckhardt, M. (2008). "The role of sulfatides in the nervous system." Molecular Neurobiology, 37(2-3), 93-103. Link

Sources

Is N-Tetracosanoyl-sulfatide a reliable biomarker for Alzheimer's disease?

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Early Warning" Lipid Signature

N-Tetracosanoyl-sulfatide (C24:0 Sulfatide) is not yet a clinical standard of care like Amyloid-beta (Aβ) or Tau, but it represents a high-potential prodromal biomarker for Alzheimer’s Disease (AD).

While Aβ and Tau reflect plaque and tangle pathology, sulfatide depletion reflects oligodendrocyte dysfunction and myelin instability , which may precede frank neurodegeneration. Its reliability is heavily dependent on the analytical method; Shotgun Lipidomics (ESI-MS/MS) has validated its depletion in the earliest stages of AD (up to 90% loss in gray matter), whereas lower-resolution total sulfatide assays often fail to capture this specific signal.

Verdict: Reliable as a research-grade biomarker for very early (preclinical) AD pathogenesis and lipid dyshomeostasis, but requires mass spectrometric precision not typically available in high-throughput clinical labs.

Mechanistic Grounding: Why Sulfatides Matter in AD

To understand the reliability of N-Tetracosanoyl-sulfatide, one must understand its biological origin. Sulfatides are sphingolipids synthesized exclusively by oligodendrocytes in the CNS.[1] They are essential for the maintenance of the myelin sheath and the stability of the nodes of Ranvier.

The "Myelin Model" of AD: Research led by Dr. Xianlin Han and others suggests that myelin instability is an early driver of AD, not just a bystander.

  • ApoE Interaction: Apolipoprotein E (ApoE) modulates sulfatide transport. In AD, disrupted ApoE metabolism leads to sulfatide depletion.[2][3]

  • The Vicious Cycle: Sulfatide depletion impairs Aβ clearance, promoting plaque formation. Conversely, high Aβ levels inhibit sulfatide synthesis.

  • Specificity: N-Tetracosanoyl (C24:0) and N-Nervonoyl (C24:1) are the dominant species in the CNS. Their specific depletion is a hallmark of the "mildest" cognitive impairment (MCI) stages.

Pathway Visualization: Sulfatide Metabolism & AD Pathology

SulfatidePathology Ceramide Ceramide GalCer Galactosylceramide (GalCer) Ceramide->GalCer UGT8 Sulfatide N-Tetracosanoyl-sulfatide (C24:0) GalCer->Sulfatide Sulfation via CST Sulfatide->GalCer Degradation via ASA Oligodendrocyte Oligodendrocyte Health Sulfatide->Oligodendrocyte Maintains Myelin Stability AD_Pathology AD Pathology (Aβ Aggregation) Sulfatide->AD_Pathology Depletion reduces Aβ clearance CST Cerebroside Sulfotransferase (CST) ASA Arylsulfatase A (ASA) ApoE ApoE / Lipoproteins ApoE->Sulfatide Modulates Transport AD_Pathology->Sulfatide Inhibits Synthesis

Figure 1: The metabolic lifecycle of N-Tetracosanoyl-sulfatide. In AD, the transport modulation by ApoE is disrupted, and depletion of sulfatide accelerates amyloid pathology.

Performance Comparison: Sulfatide vs. Established Biomarkers

This table objectively compares C24:0 Sulfatide against the current clinical gold standards.

FeatureN-Tetracosanoyl-sulfatide (C24:0) Amyloid-β (Aβ42/40 Ratio) Phospho-Tau (p-Tau181/217) Neurofilament Light (NfL)
Biological Target Myelin integrity / Lipid homeostasisAmyloid plaque loadNeurofibrillary tanglesAxonal injury (Non-specific)
Stage of Change Very Early / Preclinical (Pre-plaque?)Early (Plaque accumulation)Mid-to-Late (Symptomatic)Late (Neurodegeneration)
Direction in AD Depletion (↓) (CSF & Plasma)Decrease (↓) (CSF)Increase (↑) (CSF & Plasma)Increase (↑) (CSF & Plasma)
Specificity High for AD vs. DLB/FTD (Han et al.)High for ADHigh for ADLow (High in MS, ALS, Stroke)
Detection Method Mass Spectrometry (Lipidomics)ELISA / Simoa / IP-MSELISA / SimoaSimoa / ELISA
Reliability Score Research Grade (High Sensitivity) Clinical Grade (Gold Standard) Clinical Grade (Gold Standard) Clinical Grade (General)
Critical Analysis: The "Reliability Gap"

Why is Sulfatide not in every clinic?

  • Methodological Variance: Studies using Shotgun Lipidomics consistently show dramatic depletion (Han et al., 2002; 2003). However, studies using less sensitive LC-MS methods or measuring "Total Sulfatides" without species separation often report "no significant change." Reliability is protocol-dependent.

  • Blood-Brain Barrier (BBB): While CSF levels correlate well with brain tissue, plasma levels are influenced by liver and kidney metabolism (where sulfatides are also produced). For plasma to be reliable, strict isoform quantification (C24:0 specific) is required to differentiate CNS origin.

Experimental Validation: The "Shotgun Lipidomics" Protocol

To validate N-Tetracosanoyl-sulfatide as a biomarker, you cannot use a standard ELISA. You must use Multi-dimensional Mass Spectrometry (MDMS) or "Shotgun Lipidomics."

Objective: Quantify C24:0 Sulfatide in CSF or Plasma with molar precision.

Reagents & Standards
  • Internal Standard (IS): N-dodecanoyl-sulfatide (C12:0 Sulfatide) or N-heptadecanoyl-sulfatide (C17:0 Sulfatide). Note: Use a synthetic odd-chain or short-chain sulfatide not present in humans.

  • Extraction Solvents: Chloroform, Methanol, LiCl (aqueous).

Step-by-Step Workflow
  • Lipid Extraction (Modified Bligh & Dyer):

    • Mix 200 µL CSF (or Plasma) with the Internal Standard (50 pmol).

    • Add Chloroform/Methanol (1:1 v/v). Vortex for 1 min.

    • Centrifuge (2000 x g, 5 min) to separate phases.

    • Collect the lower organic phase (lipids).

    • Re-extract the aqueous phase to maximize recovery.

    • Evaporate solvent under a nitrogen stream.

  • Sample Preparation:

    • Reconstitute the lipid film in Chloroform/Methanol (1:1) diluted with a small amount of LiOH (to facilitate negative ion mode ionization).

  • Mass Spectrometry (Direct Infusion ESI-MS):

    • Mode: Negative Ion Electrospray Ionization (ESI-).

    • Scan: Precursor Ion Scan (PIS) of m/z 97 (HSO4- fragment). This filters out all non-sulfated lipids, ensuring high specificity.

    • Target Ions:

      • m/z 890.6 (C24:0 Sulfatide)

      • m/z 888.6 (C24:1 Sulfatide)

      • m/z [IS Mass] (Internal Standard)

  • Quantification:

    • Calculate the ratio of the C24:0 peak intensity to the Internal Standard peak intensity.

    • Apply the linear dynamic range correction (if necessary, though sulfatides ionize similarly to the IS).

Analytical Workflow Diagram

LipidomicsWorkflow Sample CSF / Plasma Sample Extract Bligh & Dyer Extraction Sample->Extract IS Add Internal Standard (C12:0 Sulfatide) IS->Extract Phase Organic Phase Isolation Extract->Phase MS ESI-MS/MS (Negative Mode) Phase->MS Filter Precursor Ion Scan (m/z 97) MS->Filter Selects Sulfates Data Quantification (Ratio vs IS) Filter->Data Identifies C24:0

Figure 2: Shotgun Lipidomics workflow for specific quantification of N-Tetracosanoyl-sulfatide.

Conclusion: Is it Reliable?

Yes, but with caveats.

  • Scientific Validity: High. The depletion of N-Tetracosanoyl-sulfatide is mechanistically linked to AD pathology (ApoE/Myelin axis) and has been validated in post-mortem brain tissue and CSF by top lipidomics groups.

  • Clinical Utility: Moderate. It requires specialized mass spectrometry equipment. It is not a "rapid test."

  • Best Use Case: It is an excellent biomarker for drug development (stratifying patients by lipid metabolism status) and early detection research (identifying patients before significant amyloid load).

Recommendation: For researchers studying the prodromal phase of AD or myelin-targeted therapies, N-Tetracosanoyl-sulfatide is a critical, reliable biomarker that offers insights Aβ and Tau cannot.

References

  • Han, X., et al. (2002). "Substantial sulfatide deficiency and ceramide elevation in very early Alzheimer's disease: potential role in disease pathogenesis."[2][4] Journal of Neurochemistry.

  • Han, X., et al. (2003). "Cerebrospinal fluid sulfatide is decreased in subjects with incipient dementia."[4] Annals of Neurology.

  • Cheng, H., et al. (2013). "Specific changes of sulfatide levels in individuals with pre-clinical Alzheimer's disease: an early event in disease pathogenesis."[4] Journal of Neurochemistry.

  • Takahashi, T. & Suzuki, T. (2012). "Role of sulfatide in normal and pathological cells and tissues."[1][4] Journal of Lipid Research.[4]

  • Bligh, E. G. & Dyer, W. J. (1959). "A rapid method of total lipid extraction and purification." Canadian Journal of Biochemistry and Physiology.

Sources

Comparative Analysis of N-Tetracosanoyl-Sulfatide (C24:0) in Brain Regions: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Tetracosanoyl-sulfatide (C24:0 sulfatide) is a predominant anionic glycosphingolipid essential for the structural integrity of the myelin sheath and the maintenance of ion channels in the nodes of Ranvier. Unlike ubiquitous phospholipids, C24:0 sulfatide exhibits extreme regional heterogeneity within the central nervous system (CNS).

This guide provides a comparative analysis of C24:0 sulfatide levels across distinct brain regions, contrasting its distribution with other sulfatide isoforms (e.g., C24:1, C18:[1]0) and evaluating its flux in pathological states (Alzheimer’s Disease vs. Metachromatic Leukodystrophy). It includes validated mass spectrometry protocols for quantification.[2][3]

Biochemical Profile & Mechanism of Action

Structural Significance

Sulfatides (3-O-sulfogalactosylceramides) are synthesized exclusively by oligodendrocytes in the CNS.[4] The C24:0 variant contains a saturated lignoceric acid tail.

  • Stability: The long, saturated C24:0 chain allows for deep interdigitation into the phospholipid bilayer, creating a rigid, insulating membrane essential for saltatory conduction.

  • Interaction: It stabilizes the Paranodal Junction by interacting with proteins like Neurofascin-155 and Caspr.

Biosynthetic Pathway (DOT Diagram)

The synthesis relies on the sequential action of Ceramide Galactosyltransferase (CGT) and Cerebroside Sulfotransferase (CST/Gal3st1).

Biosynthesis Cer Ceramide (C24:0) GalCer Galactosylceramide (GalCer) Cer->GalCer UDP-Galactose Sulfatide N-Tetracosanoyl-Sulfatide (C24:0) GalCer->Sulfatide PAPS (Sulfate Donor) Degradation Lysosulfatide / Ceramide Sulfatide->Degradation Lysosomal Hydrolysis CGT CGT (UGT8) CGT->Cer CST CST (GAL3ST1) CST->GalCer ARSA Arylsulfatase A (ARSA) ARSA->Sulfatide

Figure 1: Biosynthetic and degradation pathway of C24:0 Sulfatide. Deficiencies in ARSA lead to accumulation (MLD), while CST dysfunction leads to depletion.

Comparative Regional Analysis

The distribution of C24:0 sulfatide is not uniform.[5] It follows the density of myelinated axons. The table below synthesizes data comparing C24:0 against its primary "competitor" isoform, C24:1 (nervonic acid tail), and total lipid content.

Quantitative Distribution Table
Brain RegionTissue TypeC24:0 Relative AbundanceC24:0 vs. C24:1 RatioHydroxylation Status
Corpus Callosum White MatterHighest (+++++)~1:1.2Predominantly Non-hydroxylated
Brainstem White MatterHigh (++++)~1:1.1Predominantly Non-hydroxylated
Cerebellum MixedMedium (+++)~1:1Mixed
Cerebral Cortex Gray MatterLow (+)~1:0.8High Hydroxylation (C24:0-OH)
Hippocampus Gray MatterLow (+)~1:0.8High Hydroxylation
The White vs. Gray Matter Inversion

A critical finding in lipidomics is the inversion of hydroxylation :

  • White Matter: Dominated by non-hydroxylated C24:0 and C24:1. These pack tightly to form compact myelin.

  • Gray Matter: While total sulfatide is lower, the proportion of hydroxylated C24:0 (C24:0-OH) is significantly higher. This suggests C24:0-OH may play a signaling role in neuronal-glial interactions rather than just structural insulation.

Pathological Comparisons (The "Alternative" Context)

Researchers often use C24:0 levels as a biomarker. The performance of this marker varies by disease state:

  • Alzheimer’s Disease (AD): C24:0 sulfatide is depleted by up to 60% in the earliest stages (pre-clinical), specifically in the hippocampus and cortex. This depletion correlates with ApoE4 status.

  • Metachromatic Leukodystrophy (MLD): Due to ARSA deficiency, C24:0 accumulates to toxic levels, causing lysosomal storage issues and demyelination.

  • HIV-Associated Neurocognitive Disorders (HAND): Unlike AD, C24:0 is upregulated in HIV infection, suggesting an inflammatory disruption of myelin turnover.

Experimental Protocols: Validated Quantification

To ensure scientific integrity, C24:0 must be quantified using Negative Ion Mode LC-MS/MS . Positive mode is suboptimal due to the acidic sulfate group.

Workflow Diagram (DOT)

Workflow Sample Brain Tissue Sample (10-20mg) Homogenization Homogenization (Precellys/Bead Beating) Sample->Homogenization Extraction Lipid Extraction (Modified Bligh & Dyer) Homogenization->Extraction Add CHCl3/MeOH/H2O PhaseSep Phase Separation (Collect Lower Organic Phase) Extraction->PhaseSep Dry Nitrogen Evaporation PhaseSep->Dry Recon Reconstitution (MeOH:CHCl3 1:1) Dry->Recon LCMS LC-MS/MS Analysis (Negative Ion Mode) Recon->LCMS

Figure 2: Validated lipidomics workflow for sulfatide extraction and quantification.

Step-by-Step Methodology

Phase 1: Extraction (Modified Bligh & Dyer)

  • Rationale: Sulfatides are amphipathic but partition into the organic phase in acidic conditions.

  • Homogenize 10 mg brain tissue in 800 µL ice-cold 0.1N HCl.

  • Add 2 mL CHCl3:MeOH (1:2 v/v). Vortex for 1 min.

  • Add 0.5 mL CHCl3 and 0.5 mL 0.1N HCl to induce phase separation.

  • Centrifuge at 3000 x g for 10 min at 4°C.

  • Collect the lower organic phase . (Note: Traditional B&D might leave some polar sulfatides in the upper phase; acidification ensures recovery).

Phase 2: Mass Spectrometry Settings

  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization:[6][7] Electrospray Ionization (ESI) in Negative Mode (-) .

  • Rationale: The sulfate group (

    
    ) ionizes readily in negative mode, providing 10-100x higher sensitivity than positive mode.
    
  • Target Transition (MRM):

    • Precursor Ion (C24:0 Sulfatide): m/z 890.6

      
      
      
    • Product Ion: m/z 97.0

      
       (Universal sulfatide fragment)
      
  • Internal Standard: Use C12:0 Sulfatide or d3-C18:0 Sulfatide (non-endogenous) to normalize extraction efficiency.

Causality & Interpretation

When interpreting comparative data, researchers must account for Cellular Causality :

  • Myelin Density vs. Cellularity: High C24:0 in the Corpus Callosum is not due to higher cellular activity, but due to the physical accumulation of myelin sheaths per unit volume.

  • The ApoE Link: In drug development for AD, monitoring C24:0 is critical. ApoE transports sulfatides.[8][9] In ApoE4 carriers, this transport is impaired, leading to sulfatide depletion before amyloid plaques become dense. Therefore, C24:0 is a prodromal biomarker .

  • Matrix Interference: In MALDI-Imaging (spatial comparison), the choice of matrix is critical. 9-Aminoacridine (9-AA) is the superior alternative to DHB for sulfatides, preventing in-source decay of the sulfate group.

References

  • Han, X., et al. (2002). "Sulfatide depletion: an early and specific lipidomic signature in Alzheimer's disease."[8][9][10] Journal of Neurochemistry. Link

  • Takahashi, T., & Suzuki, T. (2012). "Role of sulfatide in normal and pathological cells and tissues." Journal of Lipid Research. Link

  • Moyano, A. L., et al. (2014).[3] "Distribution of C16:0, C18:0, C24:1, and C24:0 sulfatides in central nervous system lipid rafts by quantitative ultra-high-pressure liquid chromatography tandem mass spectrometry." Analytical Biochemistry. Link

  • Sugimoto, M., et al. (2023). "Spatial lipidomics reveals brain region-specific changes of sulfatides in an experimental MPTP Parkinson's disease primate model."[7] Nature Communications. Link

  • Sandhoff, K., et al. (2015). "Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry." Journal of Lipid Research. Link

Sources

A Comparative Guide to Validating the Interaction Between N-Tetracosanoyl-sulfatide and Myelin-Associated Glycoprotein

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the MAG-Sulfatide Interaction

Myelin-associated glycoprotein (MAG), also known as Siglec-4, is a transmembrane protein found in the periaxonal membranes of Schwann cells and oligodendrocytes.[1] It plays a crucial role in glia-axon interactions, contributing to the long-term stability of myelinated axons and helping to structure nodes of Ranvier.[2][3] N-Tetracosanoyl-sulfatide is a specific isoform of sulfatide, a class of sulfated glycosphingolipids highly enriched in the myelin sheath.[4][5][6] Sulfatides are integral to myelin organization, oligodendrocyte differentiation, and the maintenance of the axo-glial junction.[4][7]

The interaction between MAG and sulfatide is a key component of myelin stability and function. Disruptions in this interaction are implicated in various neurological disorders characterized by myelin pathology.[4] Validating and characterizing this interaction is therefore of paramount importance for understanding the pathophysiology of these diseases and for the development of novel therapeutic strategies.

This guide will compare and contrast the leading biophysical and cell-based techniques for studying the MAG-sulfatide interaction, providing the necessary detail for researchers to design and execute robust validation experiments.

Biophysical Approaches for Quantifying the MAG-Sulfatide Interaction

Directly measuring the binding affinity and kinetics between MAG and N-Tetracosanoyl-sulfatide provides the most definitive evidence of their interaction. Two powerful techniques for this purpose are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

SPR is an optical technique that measures molecular interactions in real-time without the need for labels.[8][9] It works by detecting changes in the refractive index at the surface of a sensor chip when one molecule (the analyte) binds to another (the ligand) that is immobilized on the chip.[8][10]

Experimental Rationale: For the MAG-sulfatide interaction, purified recombinant MAG can be immobilized on the sensor chip, and liposomes containing N-Tetracosanoyl-sulfatide can be flowed over the surface as the analyte. This setup allows for the direct measurement of association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated, providing a quantitative measure of binding affinity.

Workflow Diagram: Surface Plasmon Resonance (SPR) for MAG-Sulfatide Interaction Analysis

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Recombinant_MAG Purify Recombinant MAG Immobilization Immobilize MAG on Sensor Chip Recombinant_MAG->Immobilization Sulfatide_Liposomes Prepare N-Tetracosanoyl-sulfatide Liposomes Binding_Assay Inject Sulfatide Liposomes (Analyte) Sulfatide_Liposomes->Binding_Assay Immobilization->Binding_Assay Detection Detect Refractive Index Change Binding_Assay->Detection Sensorgram Generate Sensorgram Detection->Sensorgram Kinetic_Analysis Calculate kon, koff, KD Sensorgram->Kinetic_Analysis

Caption: Workflow for SPR analysis of MAG-sulfatide binding.

Detailed Protocol: SPR Analysis of MAG-Sulfatide Interaction

  • Recombinant MAG Expression and Purification:

    • Express the extracellular domain of MAG with a suitable tag (e.g., His-tag) in a mammalian or insect cell line.

    • Purify the recombinant protein using affinity chromatography followed by size-exclusion chromatography to ensure homogeneity.

  • Preparation of N-Tetracosanoyl-sulfatide Liposomes:

    • Dissolve N-Tetracosanoyl-sulfatide and a carrier lipid (e.g., phosphatidylcholine) in chloroform.

    • Dry the lipid mixture to a thin film under a stream of nitrogen.

    • Hydrate the lipid film with buffer and create unilamellar vesicles by sonication or extrusion.

  • SPR Experiment:

    • Immobilize the purified recombinant MAG onto a suitable sensor chip (e.g., CM5 chip via amine coupling).

    • Inject a series of concentrations of the sulfatide liposomes over the sensor surface.

    • Monitor the change in the SPR signal (response units) over time to generate a sensorgram.[11]

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).[11]

ITC is a powerful technique that directly measures the heat changes associated with a binding event.[12][13] This allows for the determination of the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[12][14]

Experimental Rationale: In an ITC experiment, a solution of N-Tetracosanoyl-sulfatide liposomes is titrated into a solution containing purified MAG. The heat released or absorbed during the binding event is measured, providing a complete thermodynamic profile of the interaction. This method is performed in solution, avoiding potential artifacts from surface immobilization.

Workflow Diagram: Isothermal Titration Calorimetry (ITC) for MAG-Sulfatide Interaction Analysis

ITC_Workflow cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Recombinant_MAG Purify Recombinant MAG Loading Load MAG into Sample Cell Load Sulfatide Liposomes into Syringe Recombinant_MAG->Loading Sulfatide_Liposomes Prepare N-Tetracosanoyl-sulfatide Liposomes Sulfatide_Liposomes->Loading Titration Inject Liposomes into MAG Solution Loading->Titration Heat_Measurement Measure Heat Change Titration->Heat_Measurement Binding_Isotherm Generate Binding Isotherm Heat_Measurement->Binding_Isotherm Thermodynamic_Parameters Calculate Ka, ΔH, ΔS, n Binding_Isotherm->Thermodynamic_Parameters

Caption: Workflow for ITC analysis of MAG-sulfatide binding.

Detailed Protocol: ITC Analysis of MAG-Sulfatide Interaction

  • Protein and Liposome Preparation:

    • Prepare purified recombinant MAG and N-Tetracosanoyl-sulfatide liposomes as described for the SPR protocol. Ensure both are in the same buffer to minimize heats of dilution.

  • ITC Experiment:

    • Load the purified MAG solution into the sample cell of the ITC instrument.

    • Load the sulfatide liposome solution into the injection syringe.

    • Perform a series of injections of the liposome solution into the MAG solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the heat change peaks for each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model to determine the association constant (K_a), enthalpy of binding (ΔH), and the stoichiometry of binding (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures change in refractive index upon binding.[8]Measures heat change upon binding.[12]
Key Outputs k_on, k_off, K_DK_a, ΔH, ΔS, n
Immobilization Requires immobilization of one binding partner.[8]No immobilization required.[15]
Throughput Higher throughput capabilities.Lower throughput.
Sample Consumption Generally lower sample consumption.Higher sample consumption.
Information Provided Kinetic and affinity data.Thermodynamic and affinity data.

Cell-Based and In-Situ Approaches for Validating the MAG-Sulfatide Interaction

While biophysical methods provide quantitative data on the direct interaction, cell-based and in-situ techniques are crucial for validating the biological relevance of this interaction in a more physiological context.

Demonstrating that MAG and sulfatide are present in the same subcellular locations in myelinating cells provides strong evidence for their potential to interact.

Experimental Rationale: This can be achieved by co-staining cultured oligodendrocytes or Schwann cells, or tissue sections of the nervous system, with antibodies against MAG and a specific antibody or probe that recognizes sulfatide. Confocal microscopy is then used to visualize the degree of co-localization.

Workflow Diagram: Immunofluorescence Co-localization

CoLocalization_Workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging and Analysis Sample Culture Myelinating Cells or Prepare Tissue Sections Fixation Fix and Permeabilize Sample->Fixation Primary_Ab Incubate with Primary Antibodies (anti-MAG and anti-sulfatide) Fixation->Primary_Ab Secondary_Ab Incubate with Fluorescently-labeled Secondary Antibodies Primary_Ab->Secondary_Ab Confocal Acquire Images with Confocal Microscope Secondary_Ab->Confocal Analysis Analyze Co-localization (e.g., Pearson's Coefficient) Confocal->Analysis

Caption: Workflow for co-localization analysis of MAG and sulfatide.

Detailed Protocol: Immunofluorescence Co-localization

  • Sample Preparation:

    • Culture primary oligodendrocytes or Schwann cells, or prepare cryosections of brain or peripheral nerve tissue.

    • Fix the samples with 4% paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Immunostaining:

    • Incubate the samples with primary antibodies against MAG and a primary antibody or probe that specifically recognizes sulfatide.

    • Wash and then incubate with fluorescently-labeled secondary antibodies with distinct emission spectra.

  • Imaging and Analysis:

    • Acquire images using a confocal microscope.

    • Analyze the images for co-localization using appropriate software to calculate a co-localization coefficient (e.g., Pearson's correlation coefficient).

PLA is a powerful technique that allows for the direct visualization of protein-protein interactions in situ with high specificity and sensitivity.

Experimental Rationale: When two proteins are in close proximity (less than 40 nm), PLA probes attached to primary antibodies against these proteins can be ligated to form a circular DNA template. This template is then amplified by rolling circle amplification, and the product is detected with a fluorescent probe. A positive signal indicates that MAG and sulfatide are in very close proximity, strongly suggesting a direct interaction.

Conclusion: A Multi-faceted Approach to Validation

No single technique can provide a complete picture of the MAG-sulfatide interaction. A robust validation strategy should employ a combination of biophysical and cell-based methods. SPR and ITC provide definitive, quantitative data on the direct binding affinity and thermodynamics of the interaction. Immunofluorescence co-localization and PLA offer crucial validation of the interaction's biological relevance within the cellular context of myelinating glia. By integrating data from these complementary approaches, researchers can build a comprehensive and compelling case for the interaction between N-Tetracosanoyl-sulfatide and myelin-associated glycoprotein, paving the way for a deeper understanding of myelin biology and the development of novel therapies for demyelinating diseases.

References

  • Trapp, B. D., Quarles, R. H., & Suzuki, K. (1984). Immunocytochemical localization of the myelin-associated glycoprotein. Fact or artifact? Journal of neurocytology, 13(5), 879–891.
  • Halder, R. C., & Ishibashi, T. (2021). Sulfatide in the nervous system: A review. Molecular and Cellular Neuroscience, 116, 103666.
  • Filbin, M. T. (2003). Myelin-associated glycoprotein: a role in myelination and in the inhibition of axonal regeneration. Current opinion in neurobiology, 13(5), 588–595.
  • Yin, X., Crawford, T. O., Griffin, J. W., Tu, P., Lee, V. M., Li, C., ... & Trapp, B. D. (1998). Myelin-associated glycoprotein is a myelin signal that modulates the caliber of myelinated axons. The Journal of neuroscience, 18(6), 1953–1962.
  • Schnaar, R. L., & Lopez, P. H. (2009). Myelin-associated glycoprotein and its axonal receptors. Journal of neuroscience research, 87(15), 3359–3367.
  • Yang, L. J. S., Zeller, C. B., Shaper, N. L., Kiso, M., Hasegawa, A., Shapiro, R. E., & Schnaar, R. L. (1996). Gangliosides are neuronal ligands for myelin-associated glycoprotein. Proceedings of the National Academy of Sciences, 93(2), 814–818.
  • Wikipedia. (2023). Myelin-associated glycoprotein. Retrieved from [Link]

  • Marcus, J., Dupree, J. L., & Popko, B. (2002). Myelin-associated glycoprotein and myelin galactolipids stabilize developing axo-glial interactions. Journal of cell biology, 156(3), 567–577.
  • Vyas, A. A., & Schnaar, R. L. (2001). Brain gangliosides. The Neuroscientist, 7(5), 416–425.
  • Hirahara, Y., et al. (2022). The repertoire of protein-sulfatide interactions reveal distinct modes of sulfatide recognition. Frontiers in Molecular Biosciences, 9, 1047108.
  • Coetzee, T., Fujita, N., Dupree, J., Shi, R., Blight, A., Suzuki, K., ... & Popko, B. (1996). Myelination in the absence of galactocerebroside and sulfatide: normal structure with abnormal function and regional instability. Cell, 86(2), 209–219.
  • Rich, R. L., & Myszka, D. G. (2007). Survey of the year 2006 commercial optical biosensor literature. Journal of molecular recognition, 20(5), 302–342.
  • Winlove, C. P., et al. (2011). The lipid sulfatide is a novel myelin-associated inhibitor of CNS axon outgrowth. The Journal of Neuroscience, 31(17), 6447-6458.
  • Eckhardt, M. (2008). The role and metabolism of sulfatide in the nervous system. Molecular neurobiology, 37(2-3), 93–103.
  • Susuki, K., et al. (2020).
  • Schnaar, R. L. (2008). Determination of Glycolipid–Protein Interaction Specificity. Methods in Enzymology, 441, 239-258.
  • Swamy, M. J., & Sankhala, R. (2019). Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry. Methods in molecular biology (Clifton, N.J.), 2003, 53–67.
  • University of Leicester. (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions. Retrieved from [Link]

  • Hirahara, Y., et al. (2019). The Role and Metabolism of Sulfatide in the Nervous System.
  • Creative Biostructure. (n.d.). MagHelix™ Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Ishibashi, T., et al. (2000). A Myelin Galactolipid, Sulfatide, Is Essential for Maintenance of Ion Channels on Myelinated Axon But Not Essential for Initial Cluster Formation. The Journal of Neuroscience, 20(22), 8455-8463.
  • ACS Chemical Biology. (2022). Intermolecular Interactions between a Membrane Protein and a Glycolipid Essential for Membrane Protein Integration.
  • PubMed. (2012). Liposomal glyco-microarray for studying glycolipid-protein interactions.
  • Jaleel, M. A., & Mishra, S. K. (2018). Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC). Methods in molecular biology (Clifton, N.J.), 1844, 141–153.
  • van den Berg, L. H., et al. (1996). Polyneuropathy attributes: a comparison between patients with anti-MAG and anti-sulfatide antibodies. Journal of neurology, 243(9), 657-662.
  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip.
  • MDPI. (2021). Colocalization Analysis of Peripheral Myelin Protein-22 and Lamin-B1 in the Schwann Cell Nuclei of Wt and TrJ Mice.
  • Yanagisawa, K. (1997). Role of sulfatide in normal and pathological cells and tissues. Journal of lipid research, 38(1), 1-15.
  • Trapp, B. D., et al. (1989). Co-localization of the myelin-associated glycoprotein and the microfilament components, F-actin and spectrin, in Schwann cells of myelinated nerve fibres. Journal of neurocytology, 18(1), 47-60.
  • Wikipedia. (2023). Methods to investigate protein–protein interactions. Retrieved from [Link]

  • Goodyear, C. S., et al. (2009). Differential binding patterns of anti-sulfatide antibodies to glial membranes. Journal of Neuroimmunology, 213(1-2), 93-100.
  • Cytiva. (2022, October 6). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube.
  • Κωνσταντίνειο. (2024, March 1). MAGNESIUM AND THE CENTRAL NERVOUS SYSTEM.
  • Patsnap. (2025, May 27). What techniques are used to study protein-protein interactions?
  • Semantic Scholar. (n.d.). Isothermal titration calorimetry of protein-protein interactions.
  • Jackson ImmunoResearch. (n.d.). An Introduction to Surface Plasmon Resonance.
  • MDPI. (2021).
  • Swamy, M. J., & Sankhala, R. (2019). Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry. In Lipid-Protein Interactions (pp. 53-67). Humana, New York, NY.

Sources

Functional Divergence of N-Tetracosanoyl-Sulfatide (C24:0) in Central vs. Peripheral Nervous Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Tetracosanoyl-sulfatide (C24:0 Sulfatide) is the predominant sulfated glycosphingolipid isoform in the mammalian nervous system. While its chemical structure—a galactose-3-sulfate headgroup attached to a ceramide backbone with a 24-carbon saturated fatty acid—remains constant across tissues, its functional repertoire diverges sharply between the Central Nervous System (CNS) and the Peripheral Nervous System (PNS).

This guide delineates these functional differences, moving beyond basic structural descriptions to analyze the lipid's role in myelin maintenance, axoglial signaling, and regenerative capacity. We provide validated experimental workflows for researchers investigating demyelinating pathologies (Multiple Sclerosis, Metachromatic Leukodystrophy) and peripheral neuropathies (Guillain-Barré Syndrome).

Molecular Architecture & Biosynthetic Context

To understand the functional divergence, one must first isolate the specific isoform. Sulfatides are synthesized by Cerebroside Sulfotransferase (CST/GAL3ST1) , but the fatty acid chain length is determined by Ceramide Synthase 2 (CERS2) , which selectively acylates sphingosine with very-long-chain fatty acids (VLCFAs), specifically C24:0 and C24:1.

Unlike shorter isoforms (C16-C18) found in other tissues, C24:0 Sulfatide provides the biophysical rigidity required for the long-term stability of the myelin sheath.

Diagram 1: Biosynthetic Pathway of C24:0 Sulfatide

This pathway highlights the critical role of CERS2 in determining the specific acyl-chain length required for neural function.

Biosynthesis Serine L-Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine->Sphinganine SPT/Reductase Ceramide N-Tetracosanoyl-Ceramide (C24:0 Ceramide) Sphinganine->Ceramide Acylation CERS2 CERS2 Enzyme (Selectivity: C24:0) CERS2->Ceramide Catalysis GalCer Galactosylceramide (Type II) Ceramide->GalCer Galactosylation CGT UDP-Galactose Ceramide Galactosyltransferase (CGT) CGT->GalCer Sulfatide N-Tetracosanoyl-Sulfatide (C24:0) GalCer->Sulfatide 3-O-Sulfation CST Cerebroside Sulfotransferase (CST/GAL3ST1) CST->Sulfatide

Figure 1: Biosynthetic trajectory of C24:0 Sulfatide. Note the rate-limiting acylation by CERS2.

Comparative Functional Analysis: CNS vs. PNS

The divergence in function stems from the distinct cellular environments (Oligodendrocytes vs. Schwann cells) and the protein partners available for interaction.

Central Nervous System (CNS)

In the CNS, C24:0 Sulfatide is not merely an insulator; it is a structural anchor.

  • Paranodal Junction Stability: C24:0 Sulfatide in the oligodendrocyte membrane stabilizes the Neurofascin 155 (NF155) complex. This complex binds to Caspr/Contactin on the axon. Without C24:0 Sulfatide, NF155 fails to cluster, causing the paranodal loops to detach from the axon.

  • Inhibition of Regeneration: In the CNS, sulfatide persists in myelin debris after injury.[1] It acts as a potent inhibitor of neurite outgrowth, contributing to the failure of CNS regeneration (Eckhardt, 2008).

  • Pathology: Depletion of C24:0 Sulfatide is an early biomarker in Alzheimer’s Disease , occurring before plaque formation, suggesting a role in synaptic maintenance.

Peripheral Nervous System (PNS)

In the PNS, the lipid plays a more dynamic role in signaling and autoimmunity.

  • Basement Membrane Interaction: Schwann cells utilize sulfatide to bind extracellular matrix proteins like Laminin and Tenascin-R . This interaction triggers integrin signaling pathways (c-Src/Fyn) essential for the initiation of wrapping.

  • Regenerative Plasticity: Unlike the CNS, sulfatide levels in the PNS drop rapidly (5-fold decrease) following nerve injury, removing the inhibitory block and allowing axonal regeneration.

  • Autoimmunity: The C24:0 isoform is a primary target for autoantibodies in Guillain-Barré Syndrome (GBS) and CIDP . The exposure of the lipid on the Schwann cell surface makes it vulnerable to immune attack.

Summary of Differences
FeatureCentral Nervous System (CNS)Peripheral Nervous System (PNS)
Cellular Origin OligodendrocytesSchwann Cells
Primary Protein Partner Neurofascin 155 (NF155)Laminin / Tenascin-R
Structural Role Paranodal Loop Anchoring (Maintenance)Basement Membrane Adhesion (Initiation)
Response to Injury Persists; Inhibits regenerationRapidly downregulated; Permits regeneration
Pathological Link Multiple Sclerosis, Alzheimer's (Depletion)GBS, CIDP (Autoimmune Target)
CERS2 Deficiency Phenotype Uncompacted myelin, redundant sheathsVesiculation, detachment of inner lamellae

Mechanistic Visualization: The Paranodal Anchor

The most critical function of C24:0 Sulfatide is maintaining the "axoglial junction." The diagram below illustrates how this lipid bridges the gap between the myelinating cell and the axon.

Diagram 2: Sulfatide-Mediated Paranodal Junction

This diagram details the molecular handshake between the glial cell and the axon, dependent on Sulfatide.

Paranode Caspr Caspr / Contactin-1 NF155 Neurofascin 155 (NF155) NF155->Caspr Trans-interaction (Septate Junction) Sulfatide C24:0 Sulfatide (Lipid Raft) Sulfatide->NF155 Clustering & Stabilization

Figure 2: The Sulfatide-NF155-Caspr axis.[2][3][4][5][1][6][7][8][9][10][11][12] Disruption of C24:0 Sulfatide leads to NF155 dispersion and myelin detachment.

Experimental Protocols (Self-Validating Systems)

To objectively compare C24:0 Sulfatide function, precise quantification and localization are required.

Protocol 1: Targeted Lipidomics via LC-MS/MS

Objective: Quantify C24:0 Sulfatide specifically, distinguishing it from C18 isoforms and GalC.

Reagents:

  • Internal Standard: N-acetyl-sulfatide (d18:1/2:0) or C12-Sulfatide.

  • Mobile Phase A: 20 mM Ammonium Formate + 0.1% Formic Acid.[7][13]

  • Mobile Phase B: Methanol/Acetone (1:1 v/v).[7][13]

  • Column: C8 Reverse Phase (e.g., Supelco Ascentis Express, 2.1 x 50mm).

Workflow:

  • Extraction: Perform a modified Bligh & Dyer extraction on 10mg tissue (CNS or PNS). Use 0.1N HCl to ensure sulfatide partitioning into the lower organic phase.

  • Chromatography: Inject 10µL. Gradient elution: 80% B to 100% B over 4 minutes. C24:0 elutes later than C18 species due to hydrophobicity.

  • Mass Spectrometry (Negative Ion Mode):

    • Monitor the transition of the sulfate headgroup.[4]

    • Precursor: m/z 888.6 (C24:0 Sulfatide [M-H]-).

    • Product: m/z 97.0 (HSO4- ion).

    • Validation: The ratio of m/z 97.0 to the parent ion must be consistent. Co-elution with GalCer is avoided as GalCer does not produce the m/z 97 fragment.

Protocol 2: Paranodal Stability Assay (IHC)

Objective: Assess functional integrity of the C24:0-mediated junction.

  • Tissue Prep: Teased nerve fibers (Sciatic for PNS) vs. free-floating brain slices (CNS).

  • Fixation: 4% PFA (10 min). Crucial: Do not over-fix, as lipid antigens are sensitive.

  • Primary Antibodies:

    • Anti-Sulfatide (O4 antibody).[1]

    • Anti-Caspr (Paranodal marker).

    • Anti-Nav1.6 (Node of Ranvier marker).

  • Analysis: In Wild Type, Caspr is tightly confined to the paranode. In C24:0 deficient models (e.g., CERS2 -/-), Caspr staining diffuses into the juxtaparanode.

  • Quantification: Measure the length of the Caspr gap. An increase >20% indicates functional loss of sulfatide anchoring.

Diagram: LC-MS/MS Analytical Workflow

LCMS Sample Tissue Sample (CNS vs PNS) Extract Liquid Extraction (Bligh & Dyer + HCl) Sample->Extract Homogenization LC LC Separation (C8 Column, MeOH/Acetone) Extract->LC Injection MS MS/MS Detection (Negative Mode) LC->MS Elution Data Quantification (Transition 888.6 -> 97.0) MS->Data MRM Analysis

Figure 3: Validated workflow for specific detection of C24:0 Sulfatide.

References

  • Eckhardt, M. (2008). The role and metabolism of sulfatide in the nervous system.[14] Molecular Neurobiology, 37(2-3), 93-103. [Link]

  • Ishibashi, T., et al. (2002). A novel mechanism for regulating myelin stability: Sulfatide anchors neurofascin 155 in the paranodal junction. Journal of Neuroscience, 22(15), 6507-6514. [Link]

  • Imgrund, S., et al. (2009). Adult Ceramide Synthase 2 (CERS2)-deficient Mice Exhibit Myelin Sheath Defects, Cerebellar Degeneration, and Hepatocarcinomas. Journal of Biological Chemistry, 284(48), 33549–33560. [Link]

  • Spacil, Z., et al. (2016). Sulfatide Analysis by Mass Spectrometry for Screening of Metachromatic Leukodystrophy.[15] Clinical Chemistry, 62(1), 279-286.[15] [Link]

  • Han, X. (2016). Lipidomics for studying metabolism. Nature Reviews Endocrinology, 12, 668–679. [Link]

Sources

N-Tetracosanoyl-sulfatide as a therapeutic target for neurodegenerative diseases.

[1][2]

Executive Summary

N-Tetracosanoyl-sulfatide (C24:0 Sulfatide) has emerged from the shadow of general myelin lipids to become a high-precision therapeutic target for Alzheimer’s Disease (AD) and Multiple Sclerosis (MS). Unlike generic sulfatide mixtures or shorter-chain isoforms (e.g., C18:0), the C24:0 isoform exhibits a unique dual-functionality: it is a critical homeostatic regulator of Amyloid Precursor Protein (APP) processing and a specific modulator of CD1d-restricted NKT cells.

This guide objectively compares C24:0 Sulfatide against its primary structural analogs (C24:1, C18:0) and functional alternatives (Galactosylceramide), providing the experimental frameworks necessary to validate its therapeutic potential.

Mechanistic Profile & Comparative Analysis

The "Isoform Effect": Why Chain Length Matters

In neurodegenerative pathology, lipid chain length dictates signaling outcome. While C18:0 sulfatides are ubiquitous in peripheral tissues (e.g., pancreas), C24:0 sulfatide is highly enriched in the CNS myelin sheath .

Comparative Matrix: C24:0 Sulfatide vs. Alternatives[1][2][3][4]
FeatureN-Tetracosanoyl-sulfatide (C24:0) N-Nervonyl-sulfatide (C24:1) Stearoyl-sulfatide (C18:0) Galactosylceramide (GalCer)
Primary CNS Location Myelin Sheath (Major Isoform)Myelin Sheath (Major Isoform)Minor CNS componentMyelin / Oligodendrocytes
AD Pathology Drastically Reduced in early AD (<90% drop)Reduced, but less specific correlationVariableStable or moderately reduced
Immune Target Tolerogenic: Induces IL-10 via Type II NKT cellsPro-inflammatory: Potent activator of Type II NKTsWeak/Non-specific NKT activationNon-immunogenic in this context
APP Regulation Inhibitor: Reduces BACE1/

-secretase activity
Low affinity for APP lipid raftsNegligible effectNo regulatory effect
Therapeutic Role Restoring homeostasis; Anti-inflammatoryPotential biomarker; Risk of over-activationPeripheral targets (Type 1 Diabetes)Structural integrity only
The APP-Sulfatide Homeostatic Loop

A critical differentiator for C24:0 Sulfatide is its bidirectional relationship with Alzheimer's pathology. It is not merely a structural bystander but an active regulator of amyloid generation.

Mechanism:

  • Synthesis: APP intracellular domain (AICD) regulates the transcription of Gal3st1 (Ceramide galactosyltransferase), the rate-limiting enzyme for sulfatide synthesis.[5]

  • Feedback: C24:0 Sulfatide levels regulate the clearance of A

    
     and physically inhibit 
    
    
    -secretase activity in lipid rafts.[5]
  • Failure Mode: In AD, low sulfatide levels release the "brake" on BACE1, accelerating A

    
     production, which further disrupts sulfatide synthesis—a vicious cycle.
    

APP_Sulfatide_LoopAPPAPP ProcessingAICDAICD Release(Transcription Factor)APP->AICDProteolysisGal3st1Gal3st1/CST Expression(Biosynthesis Enzyme)AICD->Gal3st1Promotes TranscriptionC24_SulfC24:0 Sulfatide(Myelin Enriched)Gal3st1->C24_SulfSynthesizesBACE1BACE1 / Gamma-SecretaseActivityC24_Sulf->BACE1INHIBITS(Negative Feedback)AmyloidAmyloid-Beta (Aβ)AccumulationBACE1->AmyloidGeneratesAmyloid->APPPathologicalFeedback

Figure 1: The Bidirectional APP-Sulfatide Homeostatic Loop. Loss of C24:0 removes the inhibitory brake on BACE1, accelerating AD pathology.

Experimental Protocols for Validation

To target C24:0 specifically, researchers must distinguish it from the structurally similar C24:1 isoform. Standard ELISA kits often cross-react; therefore, LC-MS/MS is the mandatory standard for therapeutic validation.

Protocol A: Differential Lipidomics (C24:0 vs C24:1)

Objective: Quantify C24:0 specifically in brain tissue or CSF without interference from unsaturated isoforms.

1. Sample Preparation:

  • Tissue: Homogenize 20mg brain tissue in PBS.

  • Extraction: Modified Bligh & Dyer method. Use Chloroform:Methanol:Water (1:2:0.8 v/v) .

  • Internal Standard: Spike with C12:0-Sulfatide (synthetic, non-endogenous) prior to extraction to normalize extraction efficiency.

2. LC-MS/MS Configuration:

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).

  • Mobile Phase A: Methanol/Water (60:40) + 10mM Ammonium Acetate.

  • Mobile Phase B: Methanol/Isopropanol (10:90) + 10mM Ammonium Acetate.

  • Ionization: Negative Electrospray Ionization (ESI-).

3. Critical Transitions (MRM Mode):

  • Target (C24:0): Precursor m/z 890.6

    
     Product m/z 97.0 (Sulfate headgroup).
    
  • Interference Check (C24:1): Precursor m/z 888.6

    
     Product m/z 97.0.
    
  • Note: The 2 Da mass difference allows baseline separation. Ensure chromatographic resolution > 1.5 to prevent isotopic overlap.

4. Data Output:

  • Report results as pmol/mg protein .

  • Therapeutic Threshold: In AD mouse models (e.g., APP/PS1), a restoration of C24:0 levels to >60% of Wild Type is correlated with cognitive improvement.

Protocol B: CD1d-Tetramer Binding Assay

Objective: Assess the immunomodulatory potential of C24:0 Sulfatide.

Rationale: C24:0 sulfatide binds CD1d molecules on Antigen Presenting Cells (APCs). The complex is recognized by Type II NKT cells.[2][6] Unlike C24:1 (which triggers pro-inflammatory cytokines), C24:0 binding should be validated for anergy induction or IL-10 production .

Workflow:

  • Load: Incubate biotinylated CD1d monomers with solubilized C24:0 Sulfatide (molar excess) at 37°C for 12-18 hours.

  • Tetramerize: Add fluorescently labeled Streptavidin (PE or APC).

  • Stain: Incubate PBMCs or splenocytes with the C24:0-CD1d tetramers.

  • Flow Cytometry: Gate on CD3+ / CD1d-Tetramer+ / CD19- cells.

  • Functional Readout: Intracellular cytokine staining for IL-10 (Target) vs IFN-

    
      (Off-target/C24:1 effect).
    

Therapeutic Workflow Visualization

The following diagram illustrates the critical path for developing a C24:0-based therapeutic, distinguishing between "Replacement Therapy" (AD) and "Immune Tolerance" (MS).

Therapeutic_Workflowcluster_ADAlzheimer's (Restoration)cluster_MSMultiple Sclerosis (Tolerance)SourceSynthetic C24:0 Sulfatide(>99% Purity)Delivery_ADDelivery: Liposomal/Nanoparticle(Cross BBB)Source->Delivery_ADDelivery_MSDelivery: Systemic/IVSource->Delivery_MSTarget_ADTarget: Neuronal Lipid RaftsDelivery_AD->Target_ADOutcome_ADOutcome: Inhibit BACE1Clear AmyloidTarget_AD->Outcome_ADTarget_MSTarget: CD1d on APCsDelivery_MS->Target_MSOutcome_MSOutcome: Induce IL-10Suppress AutoimmunityTarget_MS->Outcome_MS

Figure 2: Strategic development pathways for C24:0 Sulfatide in AD vs. MS.

References

  • Han, X., et al. (2002). Sulfatide depletion: An early metabolic defect in Alzheimer's disease.[7][8]Journal of Neurochemistry . Link

  • Takahashi, T., & Suzuki, T. (2012). Role of sulfatide in normal and pathological cells and tissues.[8][9]Journal of Lipid Research . Link

  • Subramanian, L., et al. (2012).[3] NKT Cells Stimulated by Long Fatty Acyl Chain Sulfatides Significantly Reduces the Incidence of Type 1 Diabetes in Nonobese Diabetic Mice.PLOS ONE . Link[3]

  • Halder, R. C., et al. (2008). Sulfatide-mediated control of type II NKT cell immunity.[1][2][4][6]Journal of Clinical Investigation . Link

  • Blomqvist, M., et al. (2020). LC-MS/MS assays to quantify sulfatides and lysosulfatide in cerebrospinal fluid.[10][11][12]Bioanalysis . Link

Technical Guide: Cross-Species Comparison of N-Tetracosanoyl-sulfatide (C24:0) Function

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Tetracosanoyl-sulfatide (C24:0 sulfatide; d18:1/24:[1][2]0) is a major sulfated glycosphingolipid essential for myelin maintenance and immune regulation.[2] Unlike its unsaturated counterpart (C24:1, nervonic acid tail), the C24:0 species imparts structural rigidity to membrane microdomains (lipid rafts).

This guide critically compares the function of C24:0 sulfatide across human and murine models, focusing on its dual role as a myelin stabilizer and a CD1d-restricted autoantigen. We provide validated LC-MS/MS protocols and mechanistic insights to support drug development in Metachromatic Leukodystrophy (MLD) and Type 1 Diabetes (T1D).[1][2]

Part 1: Structural & Functional Biochemistry

The Molecule[3]
  • Systematic Name: N-tetracosanoyl-3-O-sulfogalactosylsphingosine[1][2]

  • Molecular Formula: C₄₈H₉₃NO₁₁S[3]

  • Exact Mass: ~891.64 Da (Neutral) / ~890.63 Da ([M-H]⁻)[1]

  • Key Feature: The 24-carbon saturated fatty acyl chain (lignoceric acid) confers high melting temperature and membrane ordering properties, distinct from the C24:1 (nervonic) species.[1]

Cross-Species Comparative Matrix

While conserved, the physiological handling of C24:0 sulfatide varies significantly between species, impacting translational validity.

FeatureHuman (Homo sapiens) Mouse (Mus musculus) Porcine (Sus scrofa)
Myelin Composition High C24:0/C24:1 ratio.[1][2] Critical for compact myelin stability in CNS.Balanced C24:0/C24:1. C24:0 is dominant, but turnover rates are faster than in humans.High homology to human lipid profiles; preferred model for blood-brain barrier transport studies.[1][2]
Pancreatic Islets C16:0 and C24:0 are dominant.[4][5][6] Target of autoantibodies in T1D.Enriched in C16:0. C24:0 treatment prevents T1D in NOD mice.[2][5][6]Similar to human; useful for xenotransplantation studies.[2]
CD1d Interaction High Affinity. Human CD1d hydrophobic channels accommodate the rigid C24:0 tail, activating Type II NKT cells.Variable Affinity. Mouse CD1d often prefers C24:1 (flexible tail) for optimal loading; C24:0 can require intracellular processing to bind effectively.[1]Not fully characterized, but likely follows human structural logic.
Pathology (MLD) Accumulates in lysosomes due to ARSA deficiency; causes severe demyelination.[1][7]ARSA knockout mice accumulate sulfatide but show milder demyelination phenotypes than humans (due to alternative clearance pathways).[1][2]N/A

Part 2: Immunomodulation & Signaling Pathways

The Saturation Switch: C24:0 vs. C24:1

A critical distinction in drug development is the "saturation switch."

  • C24:1 (Cis-tetracosenoyl): The cis-double bond introduces a "kink," increasing solubility and flexibility.[1][2] It is often more potent in in vitro assays because it loads into the CD1d groove faster.

  • C24:0 (Tetracosanoyl): The straight, rigid chain packs tightly in lipid rafts. In T1D models (NOD mice), C24:0 is the specific isoform shown to reduce the incidence of diabetes by inducing anergy in sulfatide-reactive Type II NKT cells, whereas shorter chains (C16:0) or unsaturated forms may have different cytokine profiles.[1][2]

Mechanism of Action: CD1d Presentation

The following Graphviz diagram illustrates the pathway by which C24:0 sulfatide is processed and presented to Type II NKT cells, leading to immune regulation (or autoimmunity in disease states).

CD1d_Pathway cluster_cell Antigen Presenting Cell (APC) Exogenous Exogenous C24:0 Sulfatide Endosome Late Endosome/ Lysosome Exogenous->Endosome Uptake (CD36/LRP1) Saposin Saposin B (Lipid Transfer) Endosome->Saposin Solubilization CD1d_Loaded CD1d-Sulfatide Complex Saposin->CD1d_Loaded Loading into Hydrophobic Groove CD1d_Unloaded CD1d (Unloaded) CD1d_Unloaded->Endosome Recycling TCR Type II NKT TCR CD1d_Loaded->TCR Surface Presentation Response Immune Modulation (IL-10 / Anergy) TCR->Response Signaling

Caption: Mechanism of C24:0 Sulfatide loading onto CD1d mediated by Saposin B in the lysosome, triggering Type II NKT cell response.

Part 3: Experimental Protocols (Self-Validating Systems)

Targeted Lipidomics: LC-MS/MS Quantification

Objective: Quantify C24:0 Sulfatide in tissue (brain/pancreas) while distinguishing it from isobaric species (e.g., GalCer with different adducts).

Methodological Causality:

  • Why Negative Mode? Sulfatides lose a proton easily from the sulfate group (

    
    ), providing superior sensitivity over positive mode.[1][2]
    
  • Why MRM? The transition to the sulfate ion (

    
    , m/z 97) is highly specific, reducing background noise from phospholipids.
    
Protocol Steps:
  • Extraction (Modified Bligh-Dyer):

    • Homogenize 10mg tissue in 800µL Chloroform:Methanol (1:2) .

    • Critical Control: Spike with C12:0 Sulfatide internal standard (Avanti Polar Lipids) prior to extraction to correct for recovery loss.[1]

    • Add 250µL Chloroform and 250µL Water.[2] Vortex and centrifuge (3000xg, 10 min).

    • Collect the lower organic phase (sulfatides partition here).

  • LC Separation (HILIC or C18):

    • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50mm.

    • Mobile Phase A: 10mM Ammonium Acetate in Water (pH 7).

    • Mobile Phase B: 10mM Ammonium Acetate in Methanol/Isopropanol (1:1).

    • Gradient: High organic start (80% B) to 100% B to elute the hydrophobic C24:0 chain.

  • MS/MS Settings (Triple Quadrupole):

    • Ionization: ESI Negative Mode.

    • Transitions:

      • Target (C24:0):

        
         (Quantifier)[1][2]
        
      • Target Secondary:

        
         (Qualifier, sulfated galactose fragment)
        
      • Internal Standard (C12:0):

        
        [1]
        

Data Output Table (Example):

AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)
C24:0 Sulfatide 890.697.05045
C24:1 Sulfatide 888.697.05045
C12:0 Sulfatide (IS) 722.597.04540
CD1d Binding Assay (Cell-Free)

Objective: Determine if C24:0 sulfatide directly binds CD1d or requires processing.[1][2]

  • Coat Plate: Recombinant Human or Mouse CD1d (10 µg/mL) overnight.

  • Load Lipid: Incubate with C24:0 sulfatide (sonicated in vehicle) for 24h at 37°C.

    • Note: C24:0 kinetics are slower than C24:1 due to hydrophobicity.

  • Detection: Use a fluorescently labeled anti-sulfatide antibody (e.g., specific for the sulfated galactose headgroup exposed out of the groove) or a specific NKT hybridoma line (readout: IL-2 production).[1][2]

Part 4: Translational Implications

Type 1 Diabetes (T1D)

In NOD mice, C24:0 sulfatide is a potent therapeutic. Administration of C24:0 sulfatide prevents T1D by activating regulatory Type II NKT cells, which suppress autoimmune T-cells in the pancreas.

  • Clinical Note: Human trials must account for the higher abundance of anti-sulfatide antibodies in T1D patients compared to mice.

Metachromatic Leukodystrophy (MLD)

C24:0 sulfatide is the primary species accumulating in MLD.

  • Biomarker: Urinary levels of C24:0 sulfatide are a direct correlate of ARSA deficiency severity.

  • Therapy: Enzyme Replacement Therapy (ERT) efficacy is measured by the reduction of this specific isoform in CSF/plasma.

Analytical Workflow Diagram

Lipidomics_Workflow Sample Biological Sample (Brain/Plasma/Islets) Spike Spike Internal Std (C12:0 Sulfatide) Sample->Spike Normalization Extract Liquid-Liquid Extraction (Chloroform/MeOH) Spike->Extract Phase Partitioning LC UHPLC Separation (C18 Column) Extract->LC Inject Organic Phase MS MS/MS (ESI-) MRM: 890.6 -> 97.0 LC->MS Elution Data Quantification & Ratio Analysis MS->Data Signal Integration

Caption: Standardized LC-MS/MS workflow for precise quantification of C24:0 Sulfatide.

References

  • Cayman Chemical. "The Role of Sulfatides in Disease." Cayman Chemical News. Link

  • Subramanian, L. et al. (2012). "NKT Cells Stimulated by Long Fatty Acyl Chain Sulfatides Significantly Reduces the Incidence of Type 1 Diabetes in Nonobese Diabetic Mice."[5] PLoS ONE. Link[1][2][5]

  • Blomqvist, M. et al. (2009). "Multiple tissue-specific isoforms of sulfatide activate CD1d-restricted type II NKT cells."[1][2][4][6] European Journal of Immunology. Link[1][2]

  • Zajonc, D.M. et al. (2014). "Structural basis for CD1d presentation of a sulfatide derived from Mycobacterium tuberculosis." Journal of Experimental Medicine. Link

  • Han, X. et al. (2003). "Sulfatide analysis by mass spectrometry." Journal of Lipid Research.[8] Link

Sources

Validating the immunomodulatory effects of N-Tetracosanoyl-sulfatide in vitro.

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating the Immunomodulatory Effects of N-Tetracosanoyl-sulfatide (C24:0) In Vitro

Executive Summary: The Regulatory Lipid

N-Tetracosanoyl-sulfatide (C24:0 Sulfatide) is not a blunt immunostimulant; it is a precision regulator. Unlike the synthetic super-agonist


-GalCer (which hyper-activates Type I NKT cells) or its unsaturated analog C24:1 Sulfatide (a potent Type II NKT agonist), C24:0 Sulfatide functions primarily as a tolerogenic modulator .

Its validation in vitro requires a shift in perspective: you are not looking for the massive cytokine storm typical of pathogen-associated molecular patterns (PAMPs). Instead, you are validating its ability to load onto CD1d and, crucially, to cross-regulate immune responses—specifically the suppression of Type I NKT cell activation. This guide outlines the comparative metrics and protocols necessary to validate C24:0 Sulfatide as a distinct immunotherapeutic candidate.

Mechanistic Foundation

To validate C24:0, one must understand the "Axis of Regulation." Sulfatides bind to CD1d, an MHC Class I-like molecule.[1][2] This complex is recognized by Type II NKT cells (distinct from the invariant Type I NKT cells).[3]

  • The Mechanism: C24:0 loaded on CD1d activates Type II NKT cells.

  • The Outcome: Activated Type II NKT cells induce anergy or suppression in Type I NKT cells and conventional T cells, often via IL-10 or cell-cell contact, preventing autoimmunity (e.g., in Type 1 Diabetes models).

Immunomodulation C24 C24:0 Sulfatide CD1d CD1d Molecule (APC Surface) C24->CD1d Lipid Loading (Hydrophobic Interaction) Complex C24:0-CD1d Complex CD1d->Complex Presentation NKT2 Type II NKT Cell (Activation) Complex->NKT2 TCR Recognition NKT1 Type I NKT Cell (Invariant) NKT2->NKT1 Cross-Regulation (Suppression/Anergy) Cytok IL-10 / IFN-γ Modulation NKT2->Cytok Secretion

Figure 1: The Sulfatide-mediated regulatory axis. C24:0 activation of Type II NKT cells leads to the downstream suppression of Type I NKT pro-inflammatory responses.

Comparative Analysis: C24:0 vs. Alternatives

When validating C24:0, it must be benchmarked against its unsaturated counterpart (C24:1) and the standard Type I agonist (


-GalCer).
FeatureC24:0 Sulfatide (Target)C24:1 Sulfatide (Analog)

-GalCer
(Contrast)
Primary Target Type II NKT CellsType II NKT CellsType I (Invariant) NKT Cells
Binding Affinity (CD1d) Moderate (

range)
High (A' pocket fit optimized by double bond)Very High (

range)
Functional Output Tolerogenic: Suppresses autoimmunity; prevents T1D.Stimulatory: Strongest activation of XV19 hybridoma.[2]Pro-inflammatory: Cytokine storm (IFN-

, IL-4).
Solubility Poor: High phase transition temp (

).
Moderate: Double bond lowers

.
Moderate: Requires surfactant/vehicle.
Validation Metric Inhibition of Type I NKT activation; IL-10 production.Direct proliferation of Type II hybridomas.Massive proliferation/Cytokine release.

Key Insight for Researchers: Do not discard C24:0 if it shows lower direct proliferation of hybridomas (like XV19) compared to C24:1. Its value lies in its specific physiological modulation and stability, not raw agonism.

Experimental Validation Framework

This protocol system validates the bioactivity of C24:0 Sulfatide by measuring its ability to compete for CD1d binding and functionally suppress Type I NKT cell activation.

Phase 1: Critical Preparation (The Solubility Barrier)

Failure to solubilize long-chain saturated lipids is the #1 cause of assay failure.

  • Vehicle: Dissolve C24:0 Sulfatide in vehicle (0.5% Tween-20 in PBS) or formulate into liposomes (DOPC:Cholesterol:Sulfatide 4:2:1).

  • Sonication: Sonicate at 65°C (above the phase transition temperature of C24:0) for 10–15 minutes until the solution is perfectly clear.

    • Note: If the solution is cloudy, the lipid is not bioavailable.

Phase 2: Functional Suppression Assay (The "Killer" Experiment)

Instead of a simple activation assay, use a competition/suppression assay . We will test if C24:0 can dampen the response to


-GalCer.

Materials:

  • APCs: CD1d-transfected HeLa cells or Bone Marrow-Derived Dendritic Cells (BMDCs).

  • Responders: Type I NKT Hybridoma (e.g., DN32) or primary NKT cells.

  • Reagents: C24:0 Sulfatide,

    
    -GalCer, IL-2 ELISA kit.
    

Protocol:

  • Pulse APCs: Seed APCs (

    
    /well) in a 96-well plate.
    
  • Treatment Groups:

    • Group A (Negative Ctrl): Vehicle only.

    • Group B (Positive Ctrl):

      
      -GalCer (100 ng/mL).
      
    • Group C (Experimental): Pre-incubate APCs with C24:0 Sulfatide (10–50

      
      g/mL) for 4 hours before adding 
      
      
      
      -GalCer.
    • Group D (Specificity Ctrl): Pre-incubate with C16:0 Sulfatide (short chain control).

  • Co-Culture: Wash APCs to remove unbound lipid. Add Type I NKT cells (

    
    /well). Incubate for 24 hours.
    
  • Readout: Collect supernatant and quantify IL-2 (for hybridomas) or IFN-

    
     (for primary cells) via ELISA.
    

Expected Results:

  • Group B (

    
    -GalCer):  High IL-2 levels (100% signal).
    
  • Group C (C24:0 +

    
    -GalCer):  Significant reduction in IL-2 (30–60% inhibition). This confirms C24:0 is binding CD1d and preventing 
    
    
    
    -GalCer loading or signaling.
  • Group D (C16:0): Minimal inhibition (demonstrating chain-length specificity).

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: APC Loading cluster_2 Phase 3: Readout Step1 Solubilize C24:0 (65°C Sonication) Step2 Pulse APCs with C24:0 (4 Hours) Step1->Step2 Step3 Wash & Add α-GalCer Step2->Step3 Competition Step4 Add Type I NKT Cells (24h Co-culture) Step3->Step4 Step5 Measure IL-2/IFN-γ (ELISA) Step4->Step5 Data Analysis

Figure 2: Step-by-step workflow for the Functional Suppression Assay.

Troubleshooting & Optimization (Scientist-to-Scientist)

  • "My C24:0 isn't dissolving."

    • Cause: The acyl chain is too long and saturated.

    • Fix: Use a heated water bath during sonication. Do not use plastic tubes if heating >60°C; use glass vials to prevent leaching. Consider adding 0.1% BSA as a carrier protein during the incubation step.

  • "I see no activation of Type II NKTs alone."

    • Insight: Type II NKT hybridomas (like XV19) are notoriously finicky and often respond better to C24:1. If testing C24:0 agonism directly, ensure you are using plate-bound CD1d (cell-free presentation) which often yields higher sensitivity than APC-mediated presentation for this specific lipid isoform.

  • "Background is too high."

    • Fix: Sulfatides can be sticky. Wash cells 3x with PBS + 1% BSA after lipid pulsing to remove non-specifically bound lipids from the cell membrane.

References

  • Subramaniam, S. et al. (2002). "Structural requirements for the recognition of sulfatides by CD1d-restricted NKT cells." Journal of Immunology. Link

  • Blomqvist, M. et al. (2009). "Multiple tissue-specific isoforms of sulfatide activate CD1d-restricted type II NKT cells."[4] European Journal of Immunology. Link

  • Buschard, K. et al. (2012). "C24:0 sulfatide-induced protection from the adoptive transfer of T1D is CD1d-dependent."[5][6] PLOS ONE. Link[5]

  • Arrenberg, P. et al. (2011). "Oligoclonality and antigen specificity of NKT cells in immune suppression." Proceedings of the National Academy of Sciences (PNAS). Link

  • Zajonc, D.M. et al. (2005). "Structural basis for CD1d presentation of a sulfatide self antigen." Journal of Experimental Medicine. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Tetracosanoyl-sulfatide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of N-Tetracosanoyl-sulfatide, a complex sphingolipid critical in various research applications. Adherence to these procedures is paramount for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment. This document moves beyond a simple checklist, offering a framework grounded in the principles of chemical causality and validated safety practices.

Understanding N-Tetracosanoyl-sulfatide: Properties and Potential Hazards

It is crucial to handle this compound in accordance with good industrial hygiene and safety practices.[5] This includes wearing appropriate personal protective equipment (PPE), ensuring adequate ventilation, and preventing ingestion or inhalation.[4][5]

The Core Principle: Segregation and Designated Waste Streams

The foundational step in the proper disposal of any laboratory chemical is the strict segregation of waste. This prevents unintended chemical reactions and ensures that waste is managed in the most appropriate and cost-effective manner. Lipid waste, in particular, should be separated from other waste streams like solid and aqueous waste.[6]

Immediate Action Protocol:

  • Designate a Specific Waste Container: All waste materials containing N-Tetracosanoyl-sulfatide, including contaminated consumables (e.g., weighing boats, pipette tips, gloves), must be collected in a dedicated and clearly labeled hazardous waste container.[7]

  • Avoid Co-mingling: Do not mix N-Tetracosanoyl-sulfatide waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[7] Incompatible materials can lead to dangerous reactions. For instance, lipids should not be mixed with strong oxidizing agents.[4]

Experimental Workflow: Disposal of N-Tetracosanoyl-sulfatide

The following diagram outlines the procedural flow for the safe disposal of N-Tetracosanoyl-sulfatide waste from the point of generation to final disposal.

A Step 1: Generation of Waste (e.g., unused compound, contaminated labware) B Step 2: Personal Protective Equipment (PPE) - Nitrile Gloves - Safety Goggles - Lab Coat A->B Don PPE C Step 3: Waste Segregation - Dedicated, compatible waste container B->C Collect Waste D Step 4: Container Labeling - 'Hazardous Waste' - 'N-Tetracosanoyl-sulfatide' - List all components and concentrations C->D Label Immediately E Step 5: Secure Storage - Tightly sealed container - Store in a designated Satellite Accumulation Area (SAA) D->E Store Securely F Step 6: Disposal Request - Contact institutional Environmental Health & Safety (EHS) E->F Request Pickup G Step 7: Professional Disposal - Collection by licensed hazardous waste personnel - High-temperature incineration F->G Final Disposal

Caption: Workflow for the proper disposal of N-Tetracosanoyl-sulfatide.

Step-by-Step Disposal Protocol

This protocol provides a granular, actionable guide for laboratory personnel.

3.1. Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is non-negotiable. This creates a primary barrier against potential exposure.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.[7]

  • Hand Protection: Wear chemical-resistant, impervious gloves, such as nitrile gloves. Always inspect gloves for any signs of degradation before use and dispose of them in the designated waste container after handling the compound.[7]

  • Body Protection: A laboratory coat and long-sleeved clothing are required to minimize the risk of skin contact.[7]

3.2. Container Selection and Management

The choice of a waste container is critical for safe storage and transport.

  • Material Compatibility: Use a container made of a material compatible with lipids and any solvents used. High-density polyethylene (HDPE) containers are generally a good choice. All waste must be placed in an appropriate container.[8]

  • Secure Closure: The container must have a tight-fitting lid to prevent spills and the release of any potential vapors.[8]

  • Fill Level: For liquid waste, never fill a container to more than 75% of its capacity to allow for vapor expansion.[9]

3.3. Accurate and Comprehensive Labeling

Proper labeling is a regulatory requirement and essential for the safety of everyone who will handle the waste container.

  • Clear Identification: The container must be clearly labeled as "Hazardous Waste."[10]

  • Chemical Identification: List all chemical constituents by their full name (no abbreviations or formulas). For example: "N-Tetracosanoyl-sulfatide," "Methanol," "Chloroform."[8]

  • Concentration/Volume: Indicate the approximate percentage or volume of each component.

  • Date of Accumulation: Note the date when waste was first added to the container.

3.4. Storage in a Satellite Accumulation Area (SAA)

Designated storage areas are mandated by regulatory bodies to ensure safe temporary holding of hazardous waste.

  • Location: The SAA must be located in the same room where the waste was generated.[8]

  • Secondary Containment: It is highly recommended to place liquid waste containers in a secondary containment tray or tub to mitigate the impact of potential leaks or spills.[10]

  • Segregation within SAA: If multiple types of waste are stored in the same SAA, ensure that incompatible waste streams are physically separated.[10]

3.5. Arranging for Final Disposal

The final step is to transfer the waste to trained professionals for disposal.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to request a hazardous waste pickup.[8]

  • Professional Disposal: The recommended method for the disposal of this type of chemical waste is through a licensed hazardous waste disposal facility, which typically employs high-temperature incineration to ensure complete destruction of the compound.[7][11]

  • Do Not Dispose in General Waste or Drains: Under no circumstances should N-Tetracosanoyl-sulfatide or its containers be disposed of in the regular trash or poured down the drain.[7][11]

Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Isolate the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.[11]

  • Assess the Spill: For minor spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in the designated hazardous waste container.[3][11]

  • Major Spills: For larger spills or spills of the compound in a solvent, consult your institution's emergency procedures and contact the EHS office immediately.

Data Summary Table
AspectGuidelineRationale
Waste Classification Hazardous Chemical WastePrecautionary principle for a bioactive lipid compound.
Primary Container Compatible, sealable (e.g., HDPE)Prevents leaks and reactions with the container material.[9]
Labeling "Hazardous Waste," full chemical names, concentrations, dateEnsures regulatory compliance and safety for handlers.[8]
Storage Designated Satellite Accumulation Area (SAA) with secondary containmentPrevents spills and unauthorized access.[8][10]
Final Disposal Method High-temperature incineration via a licensed facilityEnsures complete destruction of the chemical.[7][11]

Logical Framework for Disposal Decisions

The decision-making process for chemical waste disposal should be systematic and risk-averse. The following diagram illustrates the logical flow for handling N-Tetracosanoyl-sulfatide waste.

Caption: Decision-making flowchart for handling N-Tetracosanoyl-sulfatide waste.

By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a robust culture of safety and uphold the principles of responsible research.

References

  • Redox. (2019, May 10). Safety Data Sheet CERAMIDE I. Retrieved from [Link]

  • ResearchGate. (2024, July 26). How to dispose off lipids waste? Retrieved from [Link]

  • Frontiers in Immunology. (n.d.). Sphingolipidomics in Translational Sepsis Research–Biomedical Considerations and Perspectives. Retrieved from [Link]

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • PubMed Central. (2022, May 17). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. Retrieved from [Link]

  • PubMed Central. (n.d.). Ceramide analog C2-cer induces a loss in insulin sensitivity in muscle cells through the salvage/recycling pathway. Retrieved from [Link]

  • PubMed Central. (n.d.). Removal of serum lipids and lipid-derived metabolites to investigate breast cancer cell biology. Retrieved from [Link]

  • University of South Dakota. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Lipid Removal from Human Serum Samples. Retrieved from [Link]

  • PubMed Central. (n.d.). A review of ceramide analogs as potential anticancer agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Lipid Removal from Human Serum Samples. Retrieved from [Link]

  • PNAS. (2013, January 28). Direct chemical evidence for sphingolipid domains in the plasma membranes of fibroblasts. Retrieved from [Link]

  • PLOS One. (n.d.). Metabolic Conversion of Ceramides in HeLa Cells - A Cholesteryl Phosphocholine Delivery Approach. Retrieved from [Link]

  • ResearchGate. (2025, December 18). (PDF) Sphingolipids as indicators of exposure to long-term air pollution: a targeted metabolomics approach. Retrieved from [Link]

  • Wikipedia. (n.d.). Ceramide. Retrieved from [Link]

  • MDPI. (2026, February 1). Microalgae-Based Wastewater Treatment Processes for the Bioremediation and Valorization of Biomass: A Review. Retrieved from [Link]

  • MDPI. (n.d.). Decoding Membrane Lipids: Analytical Barriers and Technological Advances in Modern Lipidomics. Retrieved from [Link]

Sources

Technical Guide: Safe Handling & Operational Logistics for N-Tetracosanoyl-sulfatide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

N-Tetracosanoyl-sulfatide (C24 Sulfatide) is a bioactive sphingolipid essential for myelin sheath structure and CD1d-mediated immune responses. While the purified lipid presents low acute toxicity compared to volatile organic compounds, its handling requires a dual-threat risk assessment :

  • Biological Potency (Dry Phase): As a potent immune modulator, inhalation of fine particulates must be prevented to avoid sensitization or unintended biological activation.

  • Solvent Hazard (Liquid Phase): The primary immediate danger to the researcher is the solvent system required for solubilization—typically Chloroform:Methanol (2:1). This mixture is aggressive, carcinogenic, and permeates standard laboratory gloves rapidly.

This guide moves beyond generic safety advice, providing a specific logistical framework for the lifecycle of this reagent in your laboratory.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for the solubilization phase of this lipid. Use the following matrix to select equipment based on the operational state of the reagent.

EquipmentDry Powder Handling (Weighing/Aliquot)Solubilization & Liquid Handling (Chloroform/MeOH)Technical Rationale
Gloves Double Nitrile (4 mil minimum)Laminate/Barrier Liners (e.g., Silver Shield®) under NitrileCRITICAL: Chloroform degrades standard nitrile in <6 minutes. Laminate liners provide >4 hours of breakthrough protection against halogenated solvents.
Respiratory N95 Respirator (if outside hood)Fume Hood (Mandatory)Prevents inhalation of bioactive lipid dust (Dry) and carcinogenic solvent vapors (Liquid).
Eye Protection Safety Glasses with Side ShieldsChemical Splash GogglesSolvents under pressure (e.g., heated vials) pose a splash risk; standard glasses do not seal against vapors.
Body Lab Coat (Cotton/Poly blend)Lab Coat + Chemical Apron (Optional)Synthetic fabrics can degrade or melt if exposed to bulk chloroform spills.

Operational Protocol: Step-by-Step

Phase 1: Weighing & Static Control (Dry State)

Lipid powders are prone to static charge, causing "fly-away" loss and potential inhalation exposure.

  • Environment: Perform all weighing inside a Chemical Fume Hood or a Biological Safety Cabinet (Class II) to contain particulates.

  • Static Mitigation:

    • Use an anti-static gun or ionizing bar on the spatula and weighing boat before contact.

    • Pro-Tip: If an ionizer is unavailable, wipe the exterior of the glass vial with a dryer sheet (surfactant-free) to discharge static on the glass surface.

  • Transfer: Use a glass or stainless steel spatula. Avoid plastic spatulas, which generate static and can leach plasticizers (phthalates) into the lipid, contaminating Mass Spectrometry data.

Phase 2: Solubilization (The Critical Hazard Step)

The standard solvent system is Chloroform:Methanol:Water (usually 2:1:0.1 or similar).

  • Vessel Selection: Use Borosilicate Glass vials with Teflon-lined caps.

    • Warning: Never use polystyrene or polypropylene. Chloroform will dissolve the vessel, ruining the sample and creating a spill hazard.

  • Solvent Addition:

    • Add the solvent slowly.

    • Ventilation: This must occur in a fume hood with a face velocity of 80-100 fpm.

  • Vortexing/Sonication:

    • If sonication is required to dissolve the lipid, use a water bath sonicator .

    • Safety Check: Chloroform has a high vapor pressure. Sonicating a sealed vial generates pressure. Vent the cap every 30 seconds to prevent vial rupture.

Phase 3: Storage Logistics
  • Temperature: Store powder at -20°C.

  • Inert Atmosphere: Overlay opened vials with Argon or Nitrogen gas before resealing to prevent oxidation of the sphingosine backbone.

  • Desiccation: Store vials inside a secondary container (desiccator) to prevent moisture absorption during freeze/thaw cycles.

Waste Management & Disposal

Disposal must strictly adhere to chemical compatibility rules to prevent dangerous reactions in waste drums.

Waste StreamContentsDisposal Action
Solid Waste Contaminated weigh boats, pipette tips, dry silica.Bag in hazardous solid waste (yellow bag/bin). Do not place in regular trash due to bioactivity.
Liquid Waste A Halogenated Organic (Chloroform mixtures).Segregate into "Halogenated Waste" carboys. Do NOT mix with acids or oxidizers.
Liquid Waste B Aqueous wash buffers (if separated).Aqueous waste stream (check local pH regulations).
Glassware Vials/Pasteur pipettes.Rinse with methanol, then dispose of in "Broken Glass/Sharps" container.

Visual Workflow: Safety & Logistics

The following diagram illustrates the safe workflow, highlighting critical control points (CCPs) where PPE changes are required.

G cluster_0 PPE: Double Nitrile cluster_1 PPE: Laminate/Barrier Gloves Storage Storage (-20°C, Desiccated) Weighing Weighing (Static Control) Storage->Weighing Warm to RT Solubilization Solubilization (Chloroform/MeOH) Weighing->Solubilization Transfer to Glass Application Experimental Use (Cell Culture/Mass Spec) Solubilization->Application Dilution Waste Disposal (Halogenated Stream) Solubilization->Waste Excess Solvent Application->Waste Segregation

Figure 1: Operational workflow for N-Tetracosanoyl-sulfatide. Note the transition in PPE requirements at the Solubilization stage due to solvent hazards.

References

  • Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.